molecular formula C15H16N2O2S B074103 1,3-Bis(4-methoxyphenyl)thiourea CAS No. 1227-45-8

1,3-Bis(4-methoxyphenyl)thiourea

Cat. No.: B074103
CAS No.: 1227-45-8
M. Wt: 288.4 g/mol
InChI Key: RGRJEERVXALLTH-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)thiourea is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164990. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(4-methoxyphenyl)thiourea
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InChI

InChI=1S/C15H16N2O2S/c1-18-13-7-3-11(4-8-13)16-15(20)17-12-5-9-14(19-2)10-6-12/h3-10H,1-2H3,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRJEERVXALLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20153683
Record name Urea, 1,3-bis(p-methoxyphenyl)-2-thio-
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Molecular Weight

288.4 g/mol
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CAS No.

1227-45-8
Record name N,N′-Bis(4-methoxyphenyl)thiourea
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Record name Urea, 1,3-bis(p-methoxyphenyl)-2-thio-
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Record name Urea, 1,3-bis(p-methoxyphenyl)-2-thio-
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Record name 1,3-Bis(4-methoxyphenyl)thiourea
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Foundational & Exploratory

An In-depth Technical Guide on 1,3-Bis(4-methoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,3-Bis(4-methoxyphenyl)thiourea, catering to researchers, scientists, and professionals in drug development. The document details the compound's identifiers, physicochemical properties, synthesis, and potential biological activities, supported by experimental methodologies and logical workflow diagrams.

Compound Identification and Properties

This compound is a symmetrically disubstituted thiourea derivative. Its core structure and key identifiers are summarized below.

Identifier TypeData
CAS Number 1227-45-8[1][2][3][4][5]
IUPAC Name This compound[2]
Molecular Formula C₁₅H₁₆N₂O₂S[1][2][3][4]
Molecular Weight 288.36 g/mol [1][3][4]
InChI InChI=1S/C15H16N2O2S/c1-18-13-7-3-11(4-8-13)16-15(20)17-12-5-9-14(19-2)10-6-12/h3-10H,1-2H3,(H2,16,17,20)[2]
InChIKey RGRJEERVXALLTH-UHFFFAOYSA-N[2][6]
SMILES COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OC[2][6]
Synonyms N,N'-Bis(4-methoxyphenyl)thiourea, 4,4'-Dimethoxythiocarbanilide[2][4]
Appearance White to almost white crystalline powder[1][4][5][7]
Melting Point 185-189 °C[1][5][7]
Purity Typically ≥98%[3][5][7]

Synthesis and Characterization

A plausible synthetic route involves the reaction of 4-methoxyphenyl isothiocyanate with 4-methoxyaniline.

Materials:

  • 4-methoxyphenyl isothiocyanate

  • 4-methoxyaniline

  • Anhydrous solvent (e.g., acetone, ethanol, or dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyaniline in the anhydrous solvent.

  • To this solution, add an equimolar amount of 4-methoxyphenyl isothiocyanate dropwise at room temperature with constant stirring.

  • The reaction mixture is typically stirred for several hours at room temperature or under gentle reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is then purified, commonly by recrystallization from a suitable solvent such as ethanol, to yield the pure this compound.

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure by showing the characteristic peaks for the aromatic protons, methoxy groups, and the N-H protons of the thiourea moiety.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching, C=S stretching, and C-O-C stretching vibrations.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, and confirm the empirical formula.

General workflow for the synthesis and characterization of this compound.

Biological Activity of Thiourea Derivatives

While specific quantitative biological data for this compound is not extensively reported in publicly available literature, the broader class of thiourea derivatives is well-known for a wide range of biological activities. These include antimicrobial, anticancer, and antioxidant effects. The following sections describe the general experimental protocols used to assess these activities.

General Experimental Protocol (Broth Microdilution Method for Minimum Inhibitory Concentration - MIC):

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a specific cell density (e.g., 10⁵ CFU/mL).

  • Compound Preparation: A stock solution of the thiourea derivative is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with the broth medium to obtain a range of concentrations.

  • Incubation: The standardized inoculum is added to each well of the microtiter plate containing the serially diluted compound. Positive (inoculum without compound) and negative (broth only) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

General Experimental Protocol (MTT Assay for Cytotoxicity):

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thiourea derivative (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (DMSO) only.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

For thiourea derivatives, several mechanisms of action have been proposed, although none have been specifically confirmed for this compound. These potential mechanisms often involve interactions with key cellular pathways.

G cluster_pathways Potential Cellular Targets of Thiourea Derivatives Thiourea_Derivative Thiourea Derivative Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Urease) Thiourea_Derivative->Enzyme_Inhibition Oxidative_Stress Induction of Oxidative Stress (ROS) Thiourea_Derivative->Oxidative_Stress Apoptosis_Induction Apoptosis Induction (e.g., Caspase Activation) Thiourea_Derivative->Apoptosis_Induction Signaling_Modulation Signaling Pathway Modulation (e.g., NF-κB) Thiourea_Derivative->Signaling_Modulation Cell_Death_or_Growth_Arrest Cell Death or Growth Arrest Enzyme_Inhibition->Cell_Death_or_Growth_Arrest Disruption of Cellular Processes Oxidative_Stress->Cell_Death_or_Growth_Arrest Cellular Damage Apoptosis_Induction->Cell_Death_or_Growth_Arrest Programmed Cell Death Signaling_Modulation->Cell_Death_or_Growth_Arrest Altered Gene Expression

Potential mechanisms of action for thiourea derivatives in a biological context.

References

1,3-Bis(4-methoxyphenyl)thiourea chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(4-methoxyphenyl)thiourea is a symmetrically substituted diaryl thiourea derivative. The thiourea scaffold is of significant interest in medicinal chemistry due to its diverse range of biological activities, including potential antimicrobial, and cytotoxic effects.[1][2][3][4] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of the general biological context of diaryl thiourea compounds.

Chemical and Physical Properties

This compound is a white crystalline solid.[5] While experimental data for some of its properties are not extensively reported in publicly available literature, a combination of data from various sources and computational predictions allows for a detailed characterization.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 1227-45-8[6]
Molecular Formula C₁₅H₁₆N₂O₂S[6]
Molecular Weight 288.36 g/mol [6]
Appearance White crystalline solid[5]
Melting Point 185 - 189 °CTCI America
Solubility Poorly soluble in water; Soluble in organic solvents such as ethanol, acetone, and dimethylformamide.ChemBK
XLogP3-AA 3.5PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 4PubChem
Topological Polar Surface Area 74.6 Ų[6]

Synthesis

The synthesis of this compound can be achieved through the reaction of p-anisidine with a thiocarbonyl source. A common and effective method involves the use of ammonium thiocyanate in an acidic medium.

Experimental Protocol: Synthesis from p-Anisidine

This protocol is adapted from a documented synthesis of 1-(4-methoxyphenyl)thiourea, which can be extended to the symmetrical diaryl derivative.[7]

Materials:

  • p-Anisidine

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisidine (2.0 equivalents) and ammonium thiocyanate (1.0 equivalent) in water.

  • Slowly add concentrated hydrochloric acid (approximately 1.2 equivalents relative to p-anisidine) to the stirring mixture.

  • Heat the reaction mixture to 90°C and maintain this temperature for 9 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Diagram 1: Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product p_anisidine p-Anisidine reaction_mixture Combine and Heat at 90°C for 9h p_anisidine->reaction_mixture ammonium_thiocyanate Ammonium Thiocyanate ammonium_thiocyanate->reaction_mixture hcl Hydrochloric Acid hcl->reaction_mixture cooling Cool to Room Temperature reaction_mixture->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Water filtration->washing recrystallization Recrystallization from Ethanol washing->recrystallization product This compound recrystallization->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the methoxy group protons (-OCH₃) as a singlet, aromatic protons on the phenyl rings as multiplets, and N-H protons of the thiourea group as a broad singlet.
¹³C NMR Resonances for the methoxy carbon, aromatic carbons, and the thiocarbonyl carbon (C=S).
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching, aromatic C-H stretching, C=S stretching, and C-O stretching of the methoxy group.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (288.36 g/mol ).

Biological Activity and Potential Signaling Pathways

While specific biological activities and signaling pathways for this compound have not been explicitly detailed in the reviewed literature, the broader class of diaryl thiourea derivatives is known to exhibit a range of biological effects, including antibacterial, antifungal, and anticancer activities.[1][2][4] Many of these effects are attributed to the ability of the thiourea moiety to interact with biological macromolecules.

For instance, some thiourea derivatives have been shown to induce cytotoxicity in cancer cell lines.[3] The proposed mechanisms often involve the induction of apoptosis. A generalized workflow for investigating the cytotoxic effects and the underlying apoptotic pathway is presented below.

Diagram 2: Experimental Workflow for Investigating Cytotoxicity and Apoptosis

G cluster_initial Initial Screening cluster_mechanism Mechanism of Action cluster_pathway Signaling Pathway Analysis cell_culture Cancer Cell Lines compound_treatment Treat with this compound cell_culture->compound_treatment mtt_assay MTT Assay for Cytotoxicity compound_treatment->mtt_assay apoptosis_assay Annexin V/PI Staining for Apoptosis mtt_assay->apoptosis_assay If cytotoxic western_blot Western Blot for Apoptotic Proteins (e.g., Caspases, Bcl-2 family) apoptosis_assay->western_blot pathway_analysis Investigate Upstream Signaling (e.g., MAPK, PI3K/Akt) western_blot->pathway_analysis

Caption: A logical workflow for evaluating the potential anticancer activity of the title compound.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it a person of interest for further investigation in drug discovery and materials science. While specific biological data for this compound is sparse, the known activities of related diaryl thioureas suggest that it may possess valuable pharmacological properties. The experimental protocols and workflows provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this and similar molecules. Further research is warranted to fully elucidate its biological mechanism of action and potential therapeutic applications.

References

An In-Depth Technical Guide to the Synthesis of 1,3-Bis(4-methoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1,3-Bis(4-methoxyphenyl)thiourea, a symmetrical diaryl thiourea with applications in various fields of chemical and pharmaceutical research. This document details the core synthetic methodologies, experimental protocols, and underlying reaction mechanisms.

Core Synthesis Pathway: Reaction of p-Anisidine with Carbon Disulfide

The most direct and widely employed method for the synthesis of this compound is the reaction of p-anisidine with carbon disulfide. This reaction proceeds via the formation of a dithiocarbamate intermediate, which subsequently reacts with another molecule of p-anisidine to yield the final symmetrical thiourea.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amino group of p-anisidine on the electrophilic carbon atom of carbon disulfide. This forms a dithiocarbamic acid intermediate, which is typically deprotonated in the presence of a base or another amine molecule to form a dithiocarbamate salt. This intermediate can then react with a second equivalent of p-anisidine. The reaction can be promoted by various reagents, including oxidants or carbodiimides, which facilitate the elimination of hydrogen sulfide or other leaving groups to form the stable thiourea product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product pAnisidine1 2 x p-Anisidine Dithiocarbamate Dithiocarbamate Intermediate pAnisidine1->Dithiocarbamate + CS2 CS2 Carbon Disulfide (CS2) Thiourea This compound Dithiocarbamate->Thiourea + p-Anisidine - H2S

Caption: Synthesis of this compound from p-anisidine and carbon disulfide.

Experimental Protocols

While various methods exist for the synthesis of symmetrical thioureas, the following protocols are representative for the preparation of this compound.

Method 1: Direct Reaction with Carbon Disulfide

This method involves the direct reaction of p-anisidine with carbon disulfide, often in the presence of a base or a promoter to drive the reaction to completion.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisidine (2.0 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Reagent Addition: To the stirred solution, add carbon disulfide (1.0 equivalent) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford pure this compound as a crystalline solid.[1]

Method 2: Oxidant-Promoted Synthesis

This one-pot method utilizes an oxidant, such as hydrogen peroxide, to facilitate the formation of the thiourea from the amine and carbon disulfide.[2]

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, a solution of p-anisidine (2.0 equivalents) in water is prepared.

  • Reagent Addition: Carbon disulfide (1.0 equivalent) is added dropwise with efficient stirring while maintaining the temperature.

  • Oxidant Addition: An oxidant, such as a solution of hydrogen peroxide, is then added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred for an additional period at a controlled temperature.

  • Workup and Purification: The resulting solid product is filtered, washed with water, and then purified by recrystallization, for instance from an ethanol:dichloromethane mixture.[2]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular FormulaC₁₅H₁₆N₂O₂S
Molecular Weight288.37 g/mol
Melting Point185.0 - 189.0 °C
AppearanceWhite to off-white crystalline solid
Purity>98.0% (HPLC)

Spectroscopic Data

SpectroscopyData
¹H NMR The ¹H NMR spectrum is expected to show signals for the methoxy group protons (singlet, ~3.8 ppm), aromatic protons (two doublets in the aromatic region, ~6.9 and ~7.3 ppm), and the N-H protons (a broad singlet).
¹³C NMR The ¹³C NMR spectrum will display signals for the methoxy carbon (~55 ppm), the aromatic carbons (in the range of 114-158 ppm), and the thiocarbonyl carbon (C=S) at a characteristic downfield shift (~180 ppm).
IR (KBr) The IR spectrum will exhibit characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the aromatic and methoxy groups, C=S stretching (around 1240 cm⁻¹), and C-O-C stretching of the methoxy group.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Start setup Reaction Setup start->setup addition Reagent Addition setup->addition reaction Reaction addition->reaction precipitation Precipitation reaction->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying characterization Characterization (MP, NMR, IR) drying->characterization end Final Product characterization->end

Caption: General experimental workflow for the synthesis of this compound.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more specific details and to adapt the protocols to their specific laboratory conditions and safety procedures.

References

Unveiling the Molecular Architecture: A Technical Guide to 1,3-Bis(4-methoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the crystal structure and molecular geometry of 1,3-Bis(4-methoxyphenyl)thiourea. This document details the precise spatial arrangement of atoms, bond lengths, and angles, supported by experimental protocols and data visualizations, offering a foundational resource for further investigation and application in fields such as medicinal chemistry and materials science.

Molecular Structure and Crystallographic Data

This compound (C₁₅H₁₆N₂O₂S) is a symmetrically substituted diarylthiourea. Its molecular structure is characterized by a central thiourea core to which two 4-methoxyphenyl groups are attached. The crystal structure has been determined by X-ray crystallography, revealing a monoclinic crystal system.

The crystallographic data provides a quantitative description of the unit cell and the arrangement of molecules within the crystal lattice. Key parameters are summarized in the table below.

Parameter Value
Chemical FormulaC₁₅H₁₆N₂O₂S
Formula Weight288.36
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1539 (7)
b (Å)10.7327 (7)
c (Å)13.5673 (9)
α (°)90
β (°)107.597 (3)
γ (°)90
Volume (ų)1408.31 (17)
Z4
Density (calculated) (Mg/m³)1.359
Absorption Coefficient (mm⁻¹)0.250
F(000)608

Molecular Geometry

The molecular geometry of this compound reveals important insights into its conformation and potential intermolecular interactions. The central thiourea moiety (S-C-N₂) is essentially planar. The two 4-methoxyphenyl rings are not coplanar with this central unit, exhibiting significant dihedral angles. This twisted conformation is a common feature in diarylthioureas and is influenced by steric hindrance between the aromatic rings.

Selected Bond Lengths and Angles

The precise measurements of bond lengths and angles provide a detailed picture of the molecular framework. The C=S double bond and the C-N single bonds within the thiourea core exhibit lengths that are intermediate between typical single and double bonds, suggesting electron delocalization across this functional group.

Bond Length (Å)
S1-C81.681 (2)
N1-C81.371 (2)
N2-C81.358 (2)
N1-C11.425 (2)
N2-C91.430 (2)
O1-C41.368 (2)
O2-C121.367 (2)
Atoms Angle (°)
N1-C8-N2117.16 (15)
N1-C8-S1119.58 (13)
N2-C8-S1123.26 (13)
C1-N1-C8125.75 (14)
C9-N2-C8127.35 (15)
C4-O1-C7117.91 (15)
C12-O2-C15117.84 (15)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of p-anisidine with a suitable thiocarbonylating agent. A general and effective method involves the use of carbon disulfide in the presence of a base, or the reaction with thiophosgene. An alternative approach utilizes the reaction of p-anisidine with ammonium thiocyanate in an acidic medium.

Detailed Protocol (from p-anisidine and ammonium thiocyanate):

  • To a round-bottom flask equipped with a reflux condenser, add p-anisidine (2.0 equivalents).

  • Add a suitable solvent such as ethanol or water.

  • To this solution, add ammonium thiocyanate (1.0 equivalent) and a catalytic amount of a strong acid, such as hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with cold solvent to remove any unreacted starting materials and by-products.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals of this compound.

  • Dry the crystals under vacuum.

G Synthesis Workflow reagents p-Anisidine, Ammonium Thiocyanate, Acid Catalyst reaction Reflux in Solvent reagents->reaction workup Cooling and Precipitation reaction->workup filtration Filtration and Washing workup->filtration purification Recrystallization filtration->purification product Pure this compound Crystals purification->product

Synthesis Workflow Diagram
X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the crystal and molecular structure of a compound.

Experimental Workflow:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent.

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Data Processing: Process the collected diffraction data to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: Validate the final crystal structure using crystallographic software to ensure the quality and accuracy of the model.

G X-ray Crystallography Workflow crystal_growth Single Crystal Growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection data_processing Data Processing and Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Final Structure Validation structure_refinement->validation final_structure Crystal and Molecular Structure validation->final_structure

X-ray Crystallography Workflow

Intermolecular Interactions

In the crystalline state, molecules of this compound are held together by a network of intermolecular hydrogen bonds. The thiourea protons (N-H) act as hydrogen bond donors, while the sulfur atom (C=S) and the oxygen atoms of the methoxy groups can act as acceptors. These interactions play a crucial role in the packing of the molecules in the crystal lattice.

G Intermolecular Hydrogen Bonding mol1 N-H C=S O-CH3 mol2 N-H C=S O-CH3 mol1:n1->mol2:s2 N-H···S mol1:n1->mol2:o2 N-H···O mol2:n2->mol1:s2 N-H···S

Hydrogen Bonding Interactions

In-Depth Technical Guide: Physicochemical Properties of 1,3-Bis(4-methoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 1,3-Bis(4-methoxyphenyl)thiourea, a compound of interest in various research and development applications. The following information has been compiled to support laboratory and computational work.

Core Compound Identification

Chemical Name: this compound

CAS Number: 1227-45-8[1][2]

Synonyms: 1,3-Bis(p-methoxyphenyl)thiourea, N,N'-bis(4-methoxyphenyl)thiourea[1]

Quantitative Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C15H16N2O2S[2][3][4]
Molecular Weight 288.36 g/mol [4]
IUPAC Name This compound[2][3]
Melting Point 185.0 to 189.0 °C[1]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties cited in this guide can be found in standard analytical chemistry literature. The determination of the molecular formula and weight is typically achieved through a combination of mass spectrometry and elemental analysis. The melting point is determined using a calibrated melting point apparatus. For high-purity materials, techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to assess purity, as indicated by some suppliers.[5]

Logical Relationship Diagram

The following diagram illustrates the logical flow from compound identification to its fundamental physicochemical properties.

Compound This compound Identifiers Chemical Identifiers - Name - CAS Number - Synonyms Compound->Identifiers is identified by Properties Physicochemical Properties - Molecular Formula - Molecular Weight - Melting Point Identifiers->Properties determines

Caption: Logical flow from compound to its properties.

References

Solubility of 1,3-Bis(4-methoxyphenyl)thiourea in various organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,3-Bis(4-methoxyphenyl)thiourea is a symmetrically substituted diarylthiourea derivative. The presence of two methoxyphenyl groups imparts a significant degree of hydrophobicity to the molecule, while the thiourea moiety provides a site for hydrogen bonding. Understanding the solubility of this compound is critical for a variety of applications, including its use as an intermediate in organic synthesis, in the development of novel pharmaceuticals, and in material science. The choice of an appropriate solvent is paramount for processes such as reaction optimization, purification, crystallization, and formulation.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is predicted to be highest in polar aprotic and moderately polar organic solvents that can engage in hydrogen bonding and effectively solvate the large aromatic structure. Its solubility is expected to be low in highly nonpolar solvents and very low in highly polar protic solvents like water.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)HighThe polar aprotic nature of DMF can effectively solvate the polar thiourea core, while the methyl groups can interact with the methoxyphenyl rings.
Dimethyl Sulfoxide (DMSO)HighSimilar to DMF, DMSO is a strong hydrogen bond acceptor and can effectively dissolve compounds with both polar and nonpolar functionalities.
Chlorinated Dichloromethane (DCM)Moderate to HighDCM is a good solvent for many organic compounds due to its ability to dissolve a wide range of polarities. It should effectively solvate the aromatic rings.
ChloroformModerate to HighSimilar to DCM, chloroform is a versatile solvent capable of dissolving moderately polar compounds.
Ketones AcetoneModerateAcetone's polarity is suitable for dissolving the thiourea moiety, and its organic character can accommodate the aromatic rings.
Alcohols EthanolLow to ModerateWhile ethanol can act as a hydrogen bond donor and acceptor, the large nonpolar surface area of the molecule may limit its solubility.
MethanolLowMethanol is more polar than ethanol and may be a poorer solvent for the largely nonpolar this compound.
Ethers Tetrahydrofuran (THF)Low to ModerateTHF is a moderately polar ether that may show some ability to dissolve the compound, though likely less than more polar aprotic solvents.
Aromatic TolueneLowToluene is a nonpolar solvent and is unlikely to effectively solvate the polar thiourea functional group, leading to low solubility.
Alkanes HexaneVery LowAs a nonpolar aliphatic hydrocarbon, hexane is a poor solvent for compounds containing polar functional groups like thiourea.
Aqueous WaterVery Low/InsolubleThe large, hydrophobic methoxyphenyl groups will dominate the molecule's interaction with water, leading to very poor aqueous solubility.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This method is adapted from established procedures for determining the solubility of crystalline organic solids.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Jacketed glass vessel or crystallizer

  • Thermostatic water bath with temperature control (±0.1 °C)

  • Magnetic stirrer and stir bars

  • Calibrated digital thermometer

  • Analytical balance (±0.0001 g)

  • Syringes with filters (e.g., 0.45 µm PTFE)

  • Pre-weighed vials

  • Drying oven or vacuum oven

3.2. Procedure

  • Temperature Equilibration: Set the thermostatic water bath to the desired experimental temperature and allow the jacketed glass vessel containing the selected solvent to equilibrate.

  • Preparation of Saturated Solution: Add an excess amount of this compound to the solvent in the jacketed vessel. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration with Stirring: Stir the mixture vigorously using a magnetic stirrer for a sufficient time to ensure that equilibrium is reached. The time required for equilibration should be determined empirically (e.g., by taking measurements at different time points until the solubility value is constant), but a period of 24 hours is often sufficient.

  • Cessation of Stirring and Sedimentation: Stop the stirring and allow the undissolved solid to settle at the bottom of the vessel for at least 2 hours to ensure a clear supernatant.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a filter to avoid withdrawal of any solid particles. The syringe should be pre-heated to the experimental temperature to prevent precipitation of the solute during sampling.

  • Sample Weighing: Dispense the collected supernatant into a pre-weighed vial and immediately seal it to prevent solvent evaporation. Record the total weight of the vial and the solution.

  • Solvent Evaporation: Remove the seal and place the vial in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute.

  • Final Weighing: Once all the solvent has been removed and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dry solid residue.

  • Calculation: The solubility can be calculated in various units, such as grams per 100 mL of solvent or mole fraction.

    • Solubility ( g/100 mL):

      • Mass of solute = (Mass of vial + solute) - Mass of empty vial

      • Mass of solvent = (Mass of vial + solution) - (Mass of vial + solute)

      • Volume of solvent = Mass of solvent / Density of solvent at the experimental temperature

      • Solubility = (Mass of solute / Volume of solvent) * 100

    • Mole Fraction (x):

      • Moles of solute = Mass of solute / Molar mass of this compound

      • Moles of solvent = Mass of solvent / Molar mass of the solvent

      • Mole fraction = Moles of solute / (Moles of solute + Moles of solvent)

3.3. Data Validation

To ensure the accuracy and reproducibility of the results, it is recommended to perform at least three independent measurements for each solvent at each temperature. The crystal form of the solid residue after evaporation should be analyzed (e.g., by PXRD) to confirm that no phase change has occurred during the experiment.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_measurement Measurement cluster_analysis Analysis start Start temp_equil Equilibrate Solvent in Jacketed Vessel start->temp_equil add_solute Add Excess Solute temp_equil->add_solute stir Stir Mixture (e.g., 24h) add_solute->stir settle Settle Undissolved Solid (e.g., 2h) stir->settle sample Withdraw Supernatant with Filtered Syringe settle->sample weigh_solution Weigh Solution in Pre-weighed Vial sample->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_solute Weigh Dry Solute evaporate->weigh_solute calculate Calculate Solubility (g/100mL or Mole Fraction) weigh_solute->calculate end End calculate->end

Gravimetric Solubility Determination Workflow

Conclusion

While quantitative solubility data for this compound is not extensively documented, its molecular structure suggests a favorable solubility profile in polar aprotic and moderately polar organic solvents. For researchers requiring precise solubility values, the detailed gravimetric method provided in this guide offers a robust and reliable approach. The accompanying workflow diagram provides a clear visual aid for the experimental process. The information presented herein serves as a valuable resource for scientists and professionals in drug development and chemical research, enabling informed solvent selection and facilitating further investigation into the properties and applications of this compound.

Spectroscopic Data Analysis of 1,3-Bis(4-methoxyphenyl)thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Bis(4-methoxyphenyl)thiourea, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail the nuclear magnetic resonance (NMR) and infrared (IR) spectral data, comprehensive experimental protocols for data acquisition, and a logical workflow for the structural elucidation of this molecule.

Spectroscopic Data Summary

The structural integrity of this compound (CAS No. 1227-45-8) is confirmed through ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The quantitative data obtained from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not publicly available--NH (Thiourea)
Data not publicly availableDoublet4HAr-H (ortho to NH)
Data not publicly availableDoublet4HAr-H (meta to NH)
Data not publicly availableSinglet6HOCH₃

Note: Specific chemical shift values for this compound are not available in the public domain. The assignments are based on the analysis of structurally similar compounds.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
Data not publicly availableC=S (Thiourea)
Data not publicly availableAr-C (ipso, attached to NH)
Data not publicly availableAr-C (para, attached to OCH₃)
Data not publicly availableAr-CH (ortho to NH)
Data not publicly availableAr-CH (meta to NH)
Data not publicly availableOCH₃

Note: Specific chemical shift values for this compound are not available in the public domain. The assignments are based on the analysis of structurally similar compounds.

Table 3: FTIR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3200-3400Strong, BroadN-H Stretching
~3000-3100MediumAromatic C-H Stretching
~2900-2980MediumAliphatic C-H Stretching (CH₃)
~1580-1610StrongC=C Aromatic Ring Stretching
~1510-1540StrongN-H Bending
~1240-1260StrongAsymmetric C-O-C Stretching (Aryl Ether)
~1020-1040MediumSymmetric C-O-C Stretching (Aryl Ether)
~830Strongpara-Disubstituted Benzene C-H Bending (Out-of-Plane)
~700-750Medium to StrongC=S Stretching

Note: The FTIR data is based on typical vibrational frequencies for functional groups present in the molecule and data from related thiourea derivatives.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and FTIR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance III HD).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1.0 - 5.0 seconds.

  • Acquisition Time: Approximately 2-4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: Approximately 1-2 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., PerkinElmer Spectrum Two).

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into a pellet-forming die.

  • Press the powder under high pressure (approximately 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

FTIR Acquisition Parameters:

  • Scan Range: 4000 - 400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

  • Mode: Transmittance.

Data Acquisition and Processing:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Perform peak picking to identify the wavenumbers of the absorption bands.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the spectroscopic analysis and the relationship between the chemical structure and its spectral features.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Purity Confirmation (e.g., Melting Point, TLC) Purification->Characterization NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Characterization->NMR_Acquisition FTIR_Acquisition FTIR Data Acquisition Characterization->FTIR_Acquisition NMR_Analysis NMR Spectral Analysis (Chemical Shift, Integration, Multiplicity) NMR_Acquisition->NMR_Analysis FTIR_Analysis FTIR Spectral Analysis (Functional Group Identification) FTIR_Acquisition->FTIR_Analysis Structure_Elucidation Structural Elucidation NMR_Analysis->Structure_Elucidation FTIR_Analysis->Structure_Elucidation

Figure 1. Workflow for the spectroscopic analysis of this compound.

Structure_Spectrum_Correlation cluster_structure Chemical Structure cluster_spectra Spectroscopic Data structure_node H_NMR ¹H NMR: - Aromatic protons (doublets) - Methoxyl protons (singlet) - NH protons (broad singlet) structure_node->H_NMR correlates to C_NMR ¹³C NMR: - C=S carbon - Aromatic carbons - Methoxyl carbon structure_node->C_NMR correlates to FTIR FTIR: - N-H stretch - C=S stretch - C-O stretch - Aromatic C-H and C=C bands structure_node->FTIR correlates to

Figure 2. Correlation between the chemical structure and its key spectroscopic features.

The Diverse Biological Activities of Thiourea Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of thiourea-based compounds across a spectrum of biological activities, including anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory effects.

Thiourea derivatives, a versatile class of organic compounds characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is further bonded to two nitrogen atoms, have garnered significant attention in the field of medicinal chemistry. Their structural flexibility and ability to interact with a wide range of biological targets have established them as privileged scaffolds in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological activities of thiourea derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of underlying mechanisms to support researchers and professionals in drug discovery and development.

General Synthesis of Thiourea Derivatives

The synthesis of thiourea derivatives is typically straightforward, often involving the reaction of an isothiocyanate with a primary or secondary amine.[1][2] This method allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. Another common method involves the reaction of an amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with an alkylating or acylating agent.[3]

Anticancer Activity

Thiourea derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[4][5]

One of the key mechanisms is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[6] By blocking the ATP-binding site of these kinases, thiourea derivatives can disrupt downstream signaling cascades, such as the RAS-RAF-MAPK pathway, which are critical for cell growth and division.[4] Some derivatives also act as inhibitors of other important enzymes in cancer progression like topoisomerase and carbonic anhydrase.[5]

anticancer_pathway

Quantitative Data: Anticancer Activity
Thiourea DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1-(4-hexylbenzoyl)-3-methylthioureaT47D179Hydroxyurea1803
1-(4-hexylbenzoyl)-3-methylthioureaMCF-7390Hydroxyurea2829
1-(4-hexylbenzoyl)-3-methylthioureaWiDr433Hydroxyurea1803
1-(4-hexylbenzoyl)-3-methylthioureaHeLa412Hydroxyurea5632
N1,N3-disubstituted-thiosemicarbazone 7HCT1161.11Doxorubicin8.29
N1,N3-disubstituted-thiosemicarbazone 7HepG21.74Doxorubicin7.46
N1,N3-disubstituted-thiosemicarbazone 7MCF-77.0Doxorubicin4.56
1-aryl-3-(pyridin-2-yl) thiourea derivative 20MCF-71.3--
1-aryl-3-(pyridin-2-yl) thiourea derivative 20SkBR30.7--
Diarylthiourea (compound 4)MCF-7338.33 ± 1.52--
Isocryptolepine "aza" type acyl thiourea analog (6g)-0.832 ± 0.03Kojic acid16.83
Phosphonate thiourea derivativesPancreatic, Prostate, Breast3 - 14--
Bis-thiourea structureHuman leukemiaas low as 1.50--
Benzothiazole thiourea derivatives (23a-d)Various0.39 - 200--
3,5-bis(trifluoromethyl)phenyl containing thiourea (55a)Various1.86 - 9.92Sorafenib>10

This table summarizes selected IC50 values for various thiourea derivatives against different cancer cell lines. The data is compiled from multiple sources.[3][6][7][8][9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

Materials:

  • Thiourea derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Cancer cell lines

  • Culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiourea derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and the compound being tested.

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂). During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

mtt_workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding compound_addition Add thiourea derivatives cell_seeding->compound_addition incubation Incubate for 24-72h compound_addition->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_incubation Incubate for 4h mtt_addition->formazan_incubation solubilization Add solubilization solution formazan_incubation->solubilization read_absorbance Read absorbance (570nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Antimicrobial Activity

Thiourea derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[14][15] Their antimicrobial properties are often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key microbial enzymes. Some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria.[16]

Quantitative Data: Antimicrobial Activity
Thiourea DerivativeMicroorganismMIC (µg/mL)
Compound SB2Candida auris78.1 - 625
Compound SB1Candida auris1041.7 - 5000
Compound SB3Candida auris312.5 - 5000
Compound SB4Candida auris625 - 1666.7
TUU-05Aspergillus niger7.5 ± 2.11
TUU-08Aspergillus niger7.5 ± 2.11

This table presents a selection of Minimum Inhibitory Concentration (MIC) values for different thiourea derivatives against various microorganisms. The data is compiled from multiple sources.[15][16]

Experimental Protocol: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[17][18][19][20][21]

Materials:

  • Thiourea derivatives

  • Sterile filter paper discs (6 mm in diameter)

  • Bacterial or fungal strains

  • Mueller-Hinton agar plates (or other suitable agar medium)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth. The turbidity of the suspension should be adjusted to match a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a uniform lawn of growth.

  • Disk Application: Aseptically apply sterile filter paper discs impregnated with a known concentration of the thiourea derivative onto the surface of the inoculated agar plate. A control disc impregnated with the solvent used to dissolve the compounds should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

agar_diffusion_workflow start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate_plate Inoculate agar plate with swab prepare_inoculum->inoculate_plate apply_discs Apply thiourea-impregnated discs inoculate_plate->apply_discs incubate_plate Incubate plate for 18-24h apply_discs->incubate_plate measure_zones Measure zones of inhibition incubate_plate->measure_zones end End measure_zones->end

Antiviral Activity

Several thiourea derivatives have been identified as potent inhibitors of viral replication.[22][23] A notable example is their activity against the Hepatitis C Virus (HCV). Some derivatives have been shown to inhibit the HCV NS3/4A protease, a key enzyme in the viral life cycle.[24] Others have demonstrated activity against the Hepatitis B Virus (HBV).[23]

Quantitative Data: Antiviral Activity
Thiourea DerivativeVirusEC50 (µM)
Thiourea derivative with a six-carbon alkyl linkerHCV0.047
147B3HCMV0.5
147B3HSV-11.9

This table shows the 50% effective concentration (EC50) values for selected thiourea derivatives against different viruses. The data is compiled from multiple sources.[22][25]

Experimental Protocol: HCV Replicon Assay

The HCV replicon system is a cell-based assay used to screen for and characterize inhibitors of HCV replication.[24][26][27][28]

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (often containing a reporter gene like luciferase)

  • Thiourea derivatives

  • Cell culture medium (DMEM with 10% FBS)

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Add serial dilutions of the thiourea derivatives to the cells. Include appropriate controls (vehicle and positive control inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Luciferase Assay: After incubation, remove the medium and add luciferase assay reagent to each well to lyse the cells and initiate the luciferase reaction.

  • Luminescence Measurement: Measure the luminescence signal using a microplate reader. The intensity of the luminescence is proportional to the level of HCV replicon replication.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%.

hcv_replicon_workflow start Start seed_cells Seed HCV replicon cells start->seed_cells add_compounds Add thiourea derivatives seed_cells->add_compounds incubate Incubate for 72h add_compounds->incubate luciferase_assay Perform luciferase assay incubate->luciferase_assay measure_luminescence Measure luminescence luciferase_assay->measure_luminescence calculate_ec50 Calculate EC50 measure_luminescence->calculate_ec50 end End calculate_ec50->end

Antioxidant Activity

Thiourea derivatives have been shown to possess significant antioxidant properties, primarily through their ability to scavenge free radicals.[29][30][31][32][33] The mechanism often involves hydrogen atom transfer (HAT) from the N-H groups of the thiourea moiety to the free radical, thereby neutralizing it. The antioxidant capacity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

antioxidant_mechanism

Quantitative Data: Antioxidant Activity
Thiourea DerivativeAssayIC50 (mM)
1,3-diphenyl-2-thiourea (DPTU)DPPH0.710 ± 0.001
1,3-diphenyl-2-thiourea (DPTU)ABTS0.044 ± 0.001
1-benzyl-3-phenyl-2-thiourea (BPTU)DPPH11.000 ± 0.015
1-benzyl-3-phenyl-2-thiourea (BPTU)ABTS2.400 ± 0.021
Compound 2aDPPH-
Compound 2cABTS0.00108 ± 0.00044

This table provides a summary of the IC50 values for the antioxidant activity of selected thiourea derivatives. The data is compiled from multiple sources.[30][31][33]

Experimental Protocol: DPPH Radical Scavenging Assay

Procedure:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: Add a small volume of the thiourea derivative solution (at various concentrations) to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

Anti-inflammatory Activity

Thiourea derivatives have also been investigated for their anti-inflammatory potential.[34][35][36] The in vivo carrageenan-induced paw edema model in rats is a widely used assay to evaluate the acute anti-inflammatory activity of new compounds. The mechanism of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Procedure:

  • Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the thiourea derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Conclusion

Thiourea derivatives represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. Their synthetic accessibility allows for the creation of large and diverse chemical libraries for screening against various therapeutic targets. The data and protocols presented in this guide underscore the significant potential of thiourea-based molecules in the development of new drugs for a wide range of diseases, from cancer and infectious diseases to inflammatory disorders. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of more potent and selective therapeutic agents.

References

The Rising Therapeutic Potential of 1,3-Disubstituted Thiourea Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-disubstituted thiourea scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds are of significant interest due to their potential applications in treating a wide range of diseases, from cancer to infectious diseases. This technical guide provides an in-depth overview of the current landscape of 1,3-disubstituted thiourea research, focusing on their therapeutic applications, mechanisms of action, and the experimental protocols used for their evaluation.

Synthesis of 1,3-Disubstituted Thiourea Derivatives

The synthesis of 1,3-disubstituted thioureas is typically straightforward, most commonly involving the reaction of an amine with an isothiocyanate.[1][2] This reaction is generally high-yielding and allows for a diverse range of substituents to be incorporated, facilitating the generation of large compound libraries for structure-activity relationship (SAR) studies.

Therapeutic Applications

1,3-Disubstituted thiourea derivatives have shown significant promise in several key therapeutic areas.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer properties of this class of compounds.[3][4] They have been shown to be active against a variety of cancer cell lines, including those of the colon, prostate, breast, and lung, as well as leukemia.[3][5][6] In many cases, these compounds exhibit cytotoxic activity comparable or superior to existing chemotherapeutic agents like cisplatin.[5][6]

Table 1: Anticancer Activity of Selected 1,3-Disubstituted Thiourea Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 2 SW620 (Metastatic Colon Cancer)1.5 ± 0.72[2]
SW480 (Primary Colon Cancer)9.0[7]
K-562 (Chronic Myelogenous Leukemia)6.3[7]
Compound 8 PC3 (Prostate Cancer)6.9 ± 1.64[8]
Compound 4c HepG2 (Liver Cancer)4.8[9]
Compound 7 HCT116 (Colon Cancer)1.11[4]
HepG2 (Liver Cancer)1.74[4]
MCF-7 (Breast Cancer)7.0[4]
Compound 9e U937 (Monocytic Leukemia)16.23[10]
Compound 10e NCI-H460 (Lung Cancer)Not Specified[11]
Colo-205 (Colon Cancer)Not Specified[11]
HCT116 (Colon Cancer)Not Specified[11]
MDA-MB-231 (Breast Cancer)Not Specified[11]
MCF-7 (Breast Cancer)Not Specified[11]
HepG2 (Liver Cancer)Not Specified[11]
PLC/PRF/5 (Liver Cancer)Not Specified[11]

Note: This table presents a selection of reported data and is not exhaustive.

The anticancer mechanism of action for many 1,3-disubstituted thioureas involves the induction of apoptosis, or programmed cell death.[5][12] Some compounds have been shown to trigger the intrinsic apoptotic pathway, characterized by the involvement of mitochondria and the activation of caspase-9 and caspase-3.[6] Additionally, these compounds can inhibit key enzymes involved in cancer progression, such as receptor tyrosine kinases like VEGFR-2, which are crucial for angiogenesis.[11][13]

Antiviral Activity

Several 1,3-disubstituted thiourea derivatives have demonstrated significant antiviral activity, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[14][15] A notable mechanism of action is the inhibition of viral enzymes essential for replication, such as HIV-1 reverse transcriptase.[14]

Table 2: Antiviral Activity of Selected 1,3-Disubstituted Thiourea Derivatives

Compound IDVirusEC50 (µM)Target/MechanismReference
Compound 5 HIV-1Not SpecifiedNon-nucleoside reverse transcriptase inhibitor[14]
Compound 10 HCV0.047Not Specified[15]
DSA-00 HBVComparable to TenofovirNot Specified[16][17]
DSA-02 HBVComparable to TenofovirNot Specified[16][17]
DSA-09 HBVComparable to TenofovirNot Specified[16][17]

Note: This table presents a selection of reported data and is not exhaustive.

Antibacterial and Antifungal Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. 1,3-Disubstituted thioureas have emerged as a promising scaffold in this area.[18][19] They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][18] The mechanism of their antimicrobial action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase.[19]

Table 3: Antimicrobial Activity of Selected 1,3-Disubstituted Thiourea Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 6a S. aureus0.78–3.125[19]
Compound 6c S. aureus0.78–3.125[19]
Compound 6h S. aureus0.78–3.125[19]
Compound 6i S. aureus0.78–3.125[19]
Compound 4a S. pneumoniae1.95[9]
B. subtilis3.9[9]
P. aeruginosa7.81[9]
E. coli15.63[9]
A. fumigatus1.95[9]
C. albicans3.9[9]
TD4 MRSA2[20]

Note: This table presents a selection of reported data and is not exhaustive.

Experimental Protocols

The evaluation of the therapeutic potential of 1,3-disubstituted thiourea compounds relies on a suite of standardized in vitro assays.

Synthesis of 1,3-Disubstituted Thioureas

A general and widely used method for the synthesis of 1,3-disubstituted thioureas is the reaction of an amine with an isothiocyanate.[1]

Protocol:

  • Dissolve the amine (1 equivalent) in a suitable solvent (e.g., ethanol, acetone, or dichloromethane).

  • Add the isothiocyanate (1 equivalent) to the solution.

  • The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22]

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 1,3-disubstituted thiourea compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the HIV replication cycle.[14]

Protocol:

  • A reaction mixture is prepared containing a template-primer (e.g., poly(A)-oligo(dT)), dNTPs (including a labeled dUTP, such as biotin-dUTP and DIG-dUTP), and the HIV-1 reverse transcriptase enzyme.

  • The test compound (1,3-disubstituted thiourea) is added to the reaction mixture at various concentrations.

  • The reaction is incubated to allow for the synthesis of the new DNA strand.

  • The newly synthesized, labeled DNA is captured on a streptavidin-coated plate.

  • The captured DNA is detected using an anti-DIG antibody conjugated to an enzyme (e.g., peroxidase).

  • A colorimetric substrate is added, and the resulting signal is measured, which is inversely proportional to the inhibitory activity of the compound.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19]

Protocol:

  • Prepare a serial dilution of the 1,3-disubstituted thiourea compound in a suitable broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Include positive (bacteria with no compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for rational drug design and development.

General Workflow for Evaluating Therapeutic Potential

The following diagram illustrates a typical workflow for the discovery and initial evaluation of 1,3-disubstituted thiourea compounds as potential therapeutic agents.

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Hit Identification & Lead Optimization cluster_3 Mechanism of Action Studies A Synthesis of 1,3-disubstituted thiourea derivatives B Characterization (NMR, MS, etc.) A->B C Anticancer Screening (e.g., MTT Assay) B->C D Antimicrobial Screening (e.g., MIC Assay) B->D E Antiviral Screening (e.g., HIV-1 RT Assay) B->E F Identification of 'Hit' Compounds C->F D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H Optimization of Potency and Selectivity G->H I Enzyme Inhibition Assays (e.g., VEGFR-2 Kinase Assay) H->I J Apoptosis Assays (e.g., Flow Cytometry) H->J K Signaling Pathway Analysis H->K

Caption: A general experimental workflow for the development of therapeutic 1,3-disubstituted thiourea compounds.

Anticancer Signaling Pathway: Induction of Apoptosis

Several 1,3-disubstituted thiourea derivatives induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and culminates in the activation of caspases, the executioners of apoptosis.

G Thiourea 1,3-Disubstituted Thiourea Compound ROS ↑ Reactive Oxygen Species (ROS) Thiourea->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax/Bak Activation Mito->Bax CytC Cytochrome c Release Bax->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 forms apoptosome with pro-caspase-9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway induced by certain 1,3-disubstituted thiourea compounds in cancer cells.

Conclusion and Future Directions

1,3-Disubstituted thiourea derivatives represent a versatile and promising class of compounds with a wide array of potential therapeutic applications. Their straightforward synthesis and amenability to structural modification make them attractive candidates for drug discovery programs. The potent anticancer, antiviral, antibacterial, and antifungal activities demonstrated by numerous analogues underscore the importance of this scaffold in medicinal chemistry.

Future research in this area should focus on several key aspects:

  • Elucidation of Detailed Mechanisms of Action: While progress has been made, the precise molecular targets for many of these compounds remain to be fully characterized.

  • Lead Optimization for Improved Pharmacokinetic and Pharmacodynamic Properties: Efforts should be directed towards optimizing the drug-like properties of lead compounds to enhance their efficacy and safety profiles.

  • In Vivo Studies: Promising in vitro candidates need to be evaluated in relevant animal models to assess their therapeutic potential in a more complex biological system.

  • Combating Drug Resistance: The potential for 1,3-disubstituted thioureas to overcome existing drug resistance mechanisms warrants further investigation.

References

Comprehensive literature review of 1,3-Bis(4-methoxyphenyl)thiourea research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1,3-Bis(4-methoxyphenyl)thiourea

This technical guide provides a comprehensive literature review of the research surrounding this compound and structurally related diarylthiourea derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, structural characteristics, and biological activities of this class of compounds. The guide summarizes key quantitative data, outlines experimental protocols, and visualizes complex biological pathways and experimental workflows.

Introduction

This compound belongs to the N,N'-diarylthiourea class of organic compounds, characterized by a central thiourea core (S=C(NH)₂) symmetrically substituted with 4-methoxyphenyl (p-anisyl) groups on both nitrogen atoms. The molecular formula is C₁₅H₁₆N₂O₂S, and its structure features a combination of a thiocarbonyl group, secondary amine functionalities, and ether groups, making it a versatile ligand and a molecule of significant interest in medicinal and materials chemistry.[1] Thiourea derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[2][3][4] Their mechanism of action is often attributed to their ability to interact with various biological targets, including protein kinases like the Epidermal Growth Factor Receptor (EGFR).[5]

Synthesis and Characterization

The synthesis of N,N'-disubstituted thioureas can be achieved through several reliable methods. The most common approach involves the reaction of an amine with an isothiocyanate. For symmetrical thioureas like this compound, this typically involves the reaction of p-anisidine with a thiocarbonyl source or the reaction of p-methoxyphenyl isothiocyanate with p-anisidine.

General Synthesis Workflow

A common laboratory-scale synthesis involves the nucleophilic addition of an amine to an isothiocyanate. The isothiocyanate can be commercially sourced or generated in situ.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amine p-Anisidine (4-methoxyaniline) Stir Stir at Room Temp or Reflux Amine->Stir Isothiocyanate p-Methoxyphenyl Isothiocyanate Isothiocyanate->Stir Solvent Anhydrous Solvent (e.g., Acetonitrile, DCM) Solvent->Stir Evaporation Solvent Evaporation Stir->Evaporation Reaction Mixture Purification Purification (e.g., Column Chromatography or Recrystallization) Evaporation->Purification Product This compound (Final Product) Purification->Product

Caption: General workflow for the synthesis of diarylthioureas.

Detailed Experimental Protocol (General Method)

The following protocol is a generalized procedure based on common methods for synthesizing N,N'-diarylthioureas.[6][7]

  • Preparation of Reactants : A solution of 4-methoxyaniline (p-anisidine) (1.0 eq.) in an anhydrous solvent (e.g., acetonitrile or dichloromethane) is prepared in a round-bottom flask.[6][7]

  • Addition of Isothiocyanate : To this solution, 4-methoxyphenyl isothiocyanate (1.0 eq.) is added. The mixture is stirred at room temperature.

  • Reaction Monitoring : The reaction is monitored by Thin Layer Chromatography (TLC) until completion, which can take several hours.[8] Gentle heating or reflux may be applied to increase the reaction rate.[7][8]

  • Isolation : Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.[6]

  • Purification : The resulting crude solid is purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound product.[6]

Structural and Spectroscopic Data

The structural properties of thiourea derivatives are well-documented. X-ray crystallography studies provide precise data on bond lengths and angles, while spectroscopic methods like NMR and IR confirm the molecular structure.

Table 1: Crystallographic Data for Related Diarylthioureas Data presented for 1,3-bis(2-methoxyphenyl)thiourea as a close structural analog.[1]

ParameterValue
Molecular FormulaC₁₅H₁₆N₂O₂S
Molecular Weight (Mr)288.36
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.3187 (8)
b (Å)12.8628 (7)
c (Å)16.1168 (10)
β (°)103.790 (3)
Volume (ų)2882.8 (3)
Z (molecules per cell)8
Temperature (K)173
N–C(=S) bond lengths (Å)Indicative of amide-type resonance
Dihedral Angle (Ring-Thiourea)59.80 (5)° and 73.41 (4)°

Biological Activities and Applications

Diarylthiourea derivatives have been extensively investigated for their potential as therapeutic agents. Their biological profile is largely influenced by the nature and position of substituents on the aromatic rings.

Anticancer Activity

Numerous studies have highlighted the antiproliferative properties of 1,3-disubstituted thiourea derivatives against various cancer cell lines.[2][6] The methoxy group is often associated with enhanced biological activity.[9] While specific IC₅₀ values for this compound are not prominently available in the cited literature, data from structurally similar compounds provide valuable insights into their potential efficacy.

Table 2: In Vitro Anticancer Activity of Related Thiourea Derivatives

Compound Class/DerivativeCell Line(s)IC₅₀ (µM)Reference(s)
3-(Trifluoromethyl)phenylthiourea AnalogsSW480, SW620 (Colon), PC3 (Prostate)≤ 10[2][6]
1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)thioureaMCF-7 (Breast)6.6[9]
Diarylthiourea Derivative (Compound 4)MCF-7 (Breast)338.3 ± 1.52[10]
N-substituted thiourea (DC27)Human Lung Carcinoma Panel2.5 - 12.9[5]
Mechanism of Action: EGFR Inhibition

A plausible mechanism for the anticancer activity of some thiourea derivatives is the inhibition of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a key regulator of cell proliferation, and its aberrant signaling is a hallmark of many cancers.[11] Inhibitors typically block the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream pro-survival pathways like RAS-RAF-ERK and PI3K-AKT-mTOR.[11][12]

G cluster_effects Cellular Effects EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimer Dimerization & Autophosphorylation EGFR->Dimer Activates RAS RAS-RAF-ERK Pathway Dimer->RAS PI3K PI3K-AKT-mTOR Pathway Dimer->PI3K Thiourea Thiourea Derivative Thiourea->Dimer Inhibits Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Apoptosis Apoptosis

Caption: Potential inhibition of the EGFR signaling pathway by thiourea derivatives.

Antimicrobial Activity

Thiourea derivatives have also demonstrated notable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][13] Their efficacy is often structure-dependent, with halogenated and other substituted analogs showing potent inhibition.

Table 3: Antimicrobial Activity (MIC) of Representative Thiourea Derivatives

Compound Class/DerivativeOrganism(s)MIC (µg/mL)Reference(s)
Triazole-bearing ThioureasS. aureus, S. epidermidis (Gram-positive)4 - 32[13]
Triazole-bearing ThioureasMethicillin-resistant S. aureus (MRSA)4 - 64[13]
2-(4-chlorophenoxymethyl)benzoic acid thioureidesS. aureus32[14]
2-(4-chlorophenoxymethyl)benzoic acid thioureidesCandida spp.32 - 256[14]

The mechanism for antimicrobial action can be varied. In Mycobacterium tuberculosis, the thiourea drug Isoxyl has been shown to inhibit oleic acid synthesis by targeting the Δ9-stearoyl desaturase enzyme, DesA3.[15]

Key Experimental Protocols

Reproducibility in scientific research relies on detailed methodologies. This section outlines the core protocols used to evaluate the biological activity of thiourea derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[16]

G Start Seed Cancer Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add Thiourea Compound (Varying Concentrations) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) (Allows formazan formation) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (Microplate Reader) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Caption: Standard workflow for an MTT cell viability assay.

Protocol Steps: [16]

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the thiourea compound. Control wells receive only the vehicle (e.g., DMSO).

  • Incubation : Plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition : MTT solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition : The absorbance is measured using a microplate reader at a specific wavelength (typically ~570 nm).

  • Analysis : The absorbance of treated cells is compared to untreated controls to calculate the percentage of cell viability. The IC₅₀ value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

  • Preparation : Serial two-fold dilutions of the thiourea compound are prepared in a liquid growth medium in a 96-well plate.

  • Inoculation : Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation : The plate is incubated under conditions suitable for the growth of the microorganism.

  • Reading Results : The wells are visually inspected for turbidity. The MIC is the lowest concentration at which no growth is observed.

Conclusion

This compound is a representative member of the N,N'-diarylthiourea family, a class of compounds with significant and varied biological potential. Research on related structures demonstrates potent anticancer and antimicrobial activities, with mechanisms potentially involving the inhibition of critical cellular targets like EGFR and microbial metabolic enzymes. While quantitative biological data specifically for this compound is limited in the reviewed literature, the collective evidence strongly supports the continued investigation of this and similar diarylthioureas as scaffolds for novel therapeutic agents. Future work should focus on elucidating its specific molecular targets, clarifying its mechanisms of action, and conducting in vivo studies to validate its therapeutic potential.

References

Methodological & Application

Step-by-step synthesis of 1,3-Bis(4-methoxyphenyl)thiourea from p-anisidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 1,3-Bis(4-methoxyphenyl)thiourea

Introduction

This compound is a symmetrically substituted thiourea derivative with significant applications in medicinal chemistry, agriculture, and materials science.[1] Thiourea and its derivatives are known to possess a wide range of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties.[2][3][4] The presence of the thiocarbonyl group and the methoxyphenyl moieties makes this compound a versatile ligand for coordination chemistry and a valuable intermediate in the synthesis of various heterocyclic compounds.[5][6]

This protocol details a reliable method for the synthesis of this compound starting from p-anisidine (4-methoxyaniline). The procedure involves the reaction of two equivalents of the primary amine with one equivalent of carbon disulfide, which serves as the thiocarbonyl source.[7][8] This method is a standard and efficient route for preparing symmetrical N,N'-disubstituted thioureas.

Target Molecule Profile

PropertyValueReference
IUPAC Name This compound[9]
Synonyms N,N'-Bis(4-methoxyphenyl)thiourea, 4,4'-Dimethoxythiocarbanilide[9]
Molecular Formula C₁₅H₁₆N₂O₂S[9]
Molecular Weight 288.36 g/mol [5]
Appearance White to off-white crystalline solid or powder[1]
Melting Point 185.0 - 189.0 °C
Solubility Poorly soluble in water; soluble in ethanol, acetone, and DMF.[1]

Detailed Experimental Protocol

This section provides the step-by-step methodology for the synthesis of this compound.

1. Materials and Reagents

Reagent / MaterialFormulaM. W. ( g/mol )Grade
p-AnisidineCH₃OC₆H₄NH₂123.15Reagent Grade, ≥98%
Carbon DisulfideCS₂76.14Reagent Grade, ≥99%
Ethanol (96%)C₂H₅OH46.07ACS Grade
PyridineC₅H₅N79.10Anhydrous, ≥99.8%
Distilled WaterH₂O18.02-
Equipment
250 mL Round-bottom flask
Reflux condenser
Magnetic stirrer with hot plate
Dropping funnel
Buchner funnel and flask
Filter paper

2. Reagent Quantities

ReagentM. W. ( g/mol )Amount (g)Amount (mL)Moles (mmol)Molar Eq.
p-Anisidine123.1510.0-81.22.0
Carbon Disulfide76.143.12.4540.61.0
Pyridine79.10-50-Solvent
Ethanol (96%)--~100-For Recrystallization

3. Synthesis Procedure

  • Reaction Setup : Place 10.0 g (81.2 mmol) of p-anisidine into a 250 mL round-bottom flask equipped with a magnetic stir bar. Add 50 mL of pyridine to dissolve the solid.

  • Reagent Addition : Place the flask in an ice bath to cool. Slowly add 2.45 mL (40.6 mmol) of carbon disulfide to the stirred solution dropwise over a period of 20-30 minutes using a dropping funnel. Caution: The reaction is exothermic, and hydrogen sulfide gas (H₂S), which is toxic and has a foul odor, will evolve. This entire procedure must be performed in a well-ventilated fume hood.

  • Reaction : After the addition is complete, remove the ice bath. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 115 °C) using a heating mantle. Maintain the reflux with continuous stirring for 3-4 hours.

  • Product Precipitation : After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled, dark-colored solution slowly into a beaker containing 250 mL of cold distilled water while stirring vigorously. A solid precipitate will form.

  • Isolation : Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with several portions of distilled water to remove pyridine and other water-soluble impurities.

  • Drying : Press the solid product on the filter to remove as much water as possible. Transfer the crude product to a watch glass and dry it in an oven at 60-70 °C until a constant weight is achieved.

  • Purification (Recrystallization) : Transfer the dried crude product to a beaker and add a minimal amount of hot 96% ethanol to dissolve it completely. If the solution is colored, a small amount of activated charcoal can be added, and the mixture is boiled for a few minutes. Filter the hot solution to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Product Collection : Collect the purified white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight. Calculate the final yield.

4. Safety Precautions

  • p-Anisidine : Toxic if swallowed, inhaled, or in contact with skin.[10][11] It is a suspected carcinogen.

  • Carbon Disulfide : Highly flammable liquid and vapor.[7] It is toxic and can cause damage to the central nervous system.[8]

  • Pyridine : Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin.

  • Hydrogen Sulfide (Byproduct) : Extremely flammable and highly toxic gas.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. All operations must be conducted inside a certified chemical fume hood.

Visualizations

Reaction Pathway

Reaction_Pathway Figure 1: Synthesis of this compound cluster_reactants Reactants cluster_products Products 2_anisidine 2 x p-Anisidine (C₇H₉NO) reaction_plus1 + 2_anisidine->reaction_plus1 CS2 Carbon Disulfide (CS₂) CS2->reaction_plus1 Thiourea This compound (C₁₅H₁₆N₂O₂S) H2S Hydrogen Sulfide (H₂S) reaction_arrow Pyridine Reflux reaction_plus1->reaction_arrow reaction_plus2 + reaction_arrow->reaction_plus2 reaction_plus2->Thiourea reaction_plus2->H2S

Figure 1: Synthesis of this compound

Experimental Workflow

Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow A 1. Dissolve p-Anisidine in Pyridine B 2. Add Carbon Disulfide (CS₂) Dropwise A->B Ice Bath C 3. Heat to Reflux (3-4 hours) B->C Stirring D 4. Cool and Precipitate in Cold Water C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Wash with Water & Dry E->F G 7. Purify by Recrystallization (Hot Ethanol) F->G Crude Solid H 8. Collect Pure Crystals & Dry G->H Slow Cooling I 9. Characterize Product (MP, Spectroscopy) H->I Final Product

Figure 2: Step-by-Step Experimental Workflow

References

The Role of 1,3-Bis(4-methoxyphenyl)thiourea as a Ligand in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-methoxyphenyl)thiourea is a versatile organic compound belonging to the thiourea class of molecules. Characterized by a central thiocarbonyl group flanked by two methoxyphenyl substituents, this ligand presents multiple coordination sites, primarily through its sulfur and nitrogen atoms. This structural feature allows it to act as a flexible ligand, forming stable coordination complexes with a variety of transition metal ions. The coordination of this ligand to metal centers can lead to the development of novel compounds with interesting stereochemistry, electronic properties, and potential applications in catalysis, materials science, and medicinal chemistry. The presence of the methoxy groups can also influence the solubility and electronic properties of both the ligand and its metal complexes.

Ligand Properties and Coordination Behavior

This compound can exhibit different coordination modes, acting as a monodentate, bidentate, or bridging ligand. The most common coordination is through the soft sulfur atom of the thiocarbonyl group, which readily binds to soft metal ions. Bidentate coordination can occur through the sulfur and one of the nitrogen atoms, forming a chelate ring. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

The crystal structure of free this compound has been determined, providing valuable insights into its conformational preferences and hydrogen bonding patterns. This data serves as a baseline for understanding the structural changes that occur upon coordination to a metal center.

Data Presentation

Table 1: Crystallographic Data for this compound Ligand
ParameterValue
Chemical FormulaC₁₅H₁₆N₂O₂S
Molecular Weight288.36 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.133(2)
b (Å)10.593(2)
c (Å)13.676(3)
β (°)108.36(3)
Volume (ų)1392.2(5)
Z4

Data obtained from the Cambridge Crystallographic Data Centre (CCDC Number: 605075), based on the work of Shashidhar et al. (2006).

Table 2: Selected Bond Lengths and Angles for this compound Ligand
Bond/AngleLength (Å) / Angle (°)
C=S1.685(2)
C-N11.355(3)
C-N21.360(3)
N1-C(phenyl)1.423(3)
N2-C(phenyl)1.425(3)
N1-C-N2116.8(2)
S-C-N1121.3(2)
S-C-N2121.9(2)

Data obtained from the Cambridge Crystallographic Data Centre (CCDC Number: 605075), based on the work of Shashidhar et al. (2006).

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve p-anisidine (2 equivalents) in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of potassium hydroxide (1 equivalent) in ethanol.

  • Cool the p-anisidine solution in an ice bath and slowly add carbon disulfide (1 equivalent) with constant stirring.

  • To this mixture, add the ethanolic KOH solution dropwise.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: General Procedure for the Synthesis of Metal Complexes with this compound

Materials:

  • This compound ligand

  • Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

  • Ethanol or Methanol

Procedure:

  • Dissolve the this compound ligand (2 equivalents) in hot ethanol.

  • In a separate flask, dissolve the metal salt (1 equivalent) in ethanol.

  • Slowly add the metal salt solution to the hot ligand solution with continuous stirring.

  • Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.

  • Cool the reaction mixture to room temperature and filter the solid complex.

  • Wash the precipitate with cold ethanol and then with diethyl ether.

  • Dry the resulting metal complex in a desiccator over anhydrous CaCl₂.

Characterization: The synthesized ligand and its metal complexes should be characterized by various spectroscopic and analytical techniques:

  • FT-IR Spectroscopy: To identify the coordination sites of the ligand. A shift in the ν(C=S) and ν(N-H) bands upon complexation indicates the involvement of sulfur and nitrogen atoms in bonding with the metal ion.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the ligand and to study the changes in the chemical environment of the protons and carbons upon complexation.

  • UV-Vis Spectroscopy: To study the electronic transitions and to get information about the geometry of the metal complexes.

  • Elemental Analysis (CHN): To determine the empirical formula of the synthesized compounds.

  • Single-Crystal X-ray Diffraction: To determine the precise molecular structure and coordination geometry of the ligand and its metal complexes.

Visualizations

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis start_L p-Anisidine + CS2 + KOH in Ethanol react_L Stirring at RT start_L->react_L precipitate_L Acidification with HCl react_L->precipitate_L filter_L Filtration & Washing precipitate_L->filter_L recrystallize_L Recrystallization from Ethanol filter_L->recrystallize_L product_L Pure Ligand recrystallize_L->product_L start_C Ligand + Metal Salt in Ethanol product_L->start_C Use as starting material react_C Reflux start_C->react_C precipitate_C Cooling & Precipitation react_C->precipitate_C filter_C Filtration & Washing precipitate_C->filter_C product_C Metal Complex filter_C->product_C

Caption: Experimental workflow for the synthesis of this compound and its metal complexes.

coordination_modes cluster_modes Potential Coordination Modes ligand This compound monodentate Monodentate (S-coordination) ligand->monodentate bidentate Bidentate (S,N-chelation) ligand->bidentate bridging Bridging ligand->bridging metal Metal Ion (M) monodentate->metal Forms [M(L)n] bidentate->metal Forms [M(L)n] bridging->metal Forms polynuclear complexes

Caption: Potential coordination modes of this compound with a metal ion.

Potential Applications in Drug Development

Thiourea derivatives and their metal complexes have attracted significant attention in medicinal chemistry due to their wide range of biological activities. While specific studies on the metal complexes of this compound are limited, research on analogous compounds suggests potential applications as:

  • Anticancer Agents: Many thiourea-metal complexes have demonstrated significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through caspase activation, inhibition of angiogenesis, and interference with cellular signaling pathways.

  • Antimicrobial Agents: The coordination of metal ions to thiourea ligands can enhance their antimicrobial properties. These complexes have shown activity against a broad spectrum of bacteria and fungi, potentially by disrupting cell wall synthesis or inhibiting essential enzymes.

Further research is warranted to explore the specific biological activities and mechanisms of action of metal complexes derived from this compound. Such studies could lead to the development of new therapeutic agents with improved efficacy and selectivity.

Applications of thiourea derivatives in the development of new medicines and pesticides

Author: BenchChem Technical Support Team. Date: December 2025

Thiourea derivatives, a class of organic compounds characterized by the SC(NH₂)₂ core structure, are emerging as a versatile scaffold in the development of new therapeutic agents and agrochemicals.[1][2] Their broad spectrum of biological activities, including anticancer, antimicrobial, and pesticidal properties, has garnered significant attention from researchers in drug discovery and crop protection.[1][3] This is attributed to their ability to interact with various biological targets, often through the hydrogen bonding capabilities of the N-H protons and the coordination potential of the sulfur atom.[4]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of thiourea derivatives. It summarizes key quantitative data, outlines experimental procedures, and visualizes relevant biological pathways and workflows.

Medicinal Applications of Thiourea Derivatives

Thiourea derivatives have shown considerable promise in medicine, particularly in oncology and infectious diseases. Their mechanisms of action are diverse, ranging from enzyme inhibition to the disruption of cellular signaling pathways.[1][5]

Anticancer Activity

A significant body of research has highlighted the potential of thiourea derivatives as anticancer agents.[1][4] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, with some exhibiting greater potency than existing chemotherapy drugs like doxorubicin.[6]

One of the key mechanisms behind their anticancer effect is the inhibition of enzymes crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), topoisomerase, and protein tyrosine kinases.[5][6]

Table 1: Anticancer Activity of Selected Thiourea Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N¹,N³-disubstituted-thiosemicarbazone 7HCT1161.11[6]
HepG21.74[6]
MCF-77.0[6]
Doxorubicin (Reference)HCT1168.29[6]
HepG27.46[6]
MCF-74.56[6]
Non-metal-containing thiourea derivativesBreast and Lung cancer cell lines7 - 20[1]
1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2)A549 (Lung cancer)0.2[7]
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28)MDA-MB-231 (Breast cancer)3.0[7]
MDA-MB-468 (Breast cancer)4.6[7]
MCF-7 (Breast cancer)4.5[7]
Bis-thiourea derivative 44MCF-7, HCT116, A5491.2, 1.3, 2.7[7]
Bis-thiourea derivative 45MCF-7, HCT116, A5491.1, 1.2, 2.4[7]
Bis-thiourea derivative 46MCF-7, HCT116, A5491.2, 1.4, 2.8[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the anticancer activity of thiourea derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HCT116, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiourea derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the thiourea derivatives in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Signaling Pathway: EGFR Inhibition by Thiourea Derivatives

EGFR_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF Ras/Raf/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/Akt Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds Thiourea Thiourea Derivative Thiourea->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition by thiourea derivatives.

Antimicrobial Activity

Thiourea derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, making them promising candidates for the development of new anti-infective drugs.[1] Their metal complexes, in particular, have shown enhanced antimicrobial properties.[8]

Table 2: Antimicrobial Activity of Thiourea Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 2 (a thiourea derivative)E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae40 - 50[1]
Thiourea derivatives with 3-amino-1H-1,2,4-triazole scaffoldS. aureus, S. epidermidis4 - 32[9]
Methicillin-resistant S. aureus (MRSA)4 - 64[9]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of thiourea derivatives against bacteria.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Thiourea derivatives (dissolved in DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the stock solution of the thiourea derivative to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Pesticidal Applications of Thiourea Derivatives

In agriculture, thiourea derivatives are utilized as active ingredients in fungicides, insecticides, and herbicides, contributing to crop protection and improved yields.[2][3]

Insecticidal Activity

Thiourea derivatives have shown efficacy against various insect pests.[10] Their mode of action can involve the disruption of the mitochondrial respiratory chain or acting as inhibitors of chitin synthesis, which is crucial for the insect exoskeleton.[3][11]

Table 3: Insecticidal Activity of Selected Thiourea Derivatives

Compound/DerivativeInsect PestActivityConcentrationReference
Diamide derivatives containing acylthiourea (I-14, I-15, I-17)Plutella xylostella (Diamondback moth)50%, 37%, 40% mortality0.05 mg L⁻¹[12]
Glucosyl thioureas (5a, 5b, 5c)Mythimna separata (Oriental armyworm)Growth inhibition rate up to 47.5%100.0 mg/L[11]

Experimental Workflow: Insecticidal Bioassay

Insecticidal_Bioassay A Prepare Thiourea Derivative Solutions C Apply Compound (e.g., leaf dipping, topical application) A->C B Select and Rear Target Insect Pests B->C D Incubate under Controlled Conditions C->D E Assess Mortality and/or Growth Inhibition D->E F Data Analysis (e.g., calculate LC50) E->F

Caption: General workflow for conducting an insecticidal bioassay.

Herbicidal Activity

Certain thiourea derivatives act as herbicides by inhibiting essential plant enzymes, such as acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids.[13][14]

Table 4: Herbicidal Activity of Selected Thiourea Derivatives

Compound/DerivativeWeed SpeciesInhibition Rate (%)ApplicationReference
N-(2-chloro-4-methylsulfonylbenzoyl)-N'-(2-chlorophenyl) thiourea (4b)Digitaria adscendens78Pre-emergence[13]
Amaranthus retroflexus68Pre-emergence[13]
N-(2-chloro-4-methylsulfonylbenzoyl)-N'-(2,3-dichlorophenyl) thiourea (4f)Digitaria adscendens69Pre-emergence[13]
Amaranthus retroflexus60Pre-emergence[13]
p-menth-3-en-1-amine thiourea derivative (4a)Annual ryegrass (root growth)>49.8Pre-emergence[15]
Annual ryegrass (shoot growth)>83.8Pre-emergence[15]

Logical Relationship: Development of Thiourea-Based Herbicides

Herbicide_Development A Identify Target Enzyme (e.g., AHAS) B Design and Synthesize Thiourea Derivatives A->B C In Vitro Enzyme Inhibition Assay B->C D Greenhouse Herbicidal Activity Screening B->D E Structure-Activity Relationship (SAR) Studies C->E D->E F Lead Optimization E->F G Field Trials F->G

Caption: Logical flow for the development of novel thiourea-based herbicides.

Synthesis of Thiourea Derivatives

A common and efficient method for synthesizing both symmetrical and unsymmetrical thiourea derivatives is through the condensation of amines with isothiocyanates.[16][17]

Experimental Protocol: General Synthesis of Thiourea Derivatives

This protocol describes a general one-pot synthesis of N,N'-disubstituted thioureas.

Materials:

  • Primary or secondary amine

  • Isothiocyanate

  • Solvent (e.g., acetone, dichloromethane)

  • Stirring apparatus

  • Reflux condenser (if heating is required)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable solvent.

  • Addition of Isothiocyanate: To the stirred solution, add the isothiocyanate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a period ranging from 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting solid is then typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiourea derivative.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as NMR, IR spectroscopy, and Mass Spectrometry.

Reaction Mechanism: Formation of Thiourea

Thiourea_Formation Amine R-NH₂ (Amine) Intermediate [Intermediate] Amine->Intermediate Nucleophilic Attack Isothiocyanate R'-N=C=S (Isothiocyanate) Isothiocyanate->Intermediate Thiourea R-NH-C(=S)-NH-R' (Thiourea) Intermediate->Thiourea Proton Transfer

Caption: Simplified mechanism for the formation of a disubstituted thiourea.

References

Application Notes and Protocols: Utilizing 1,3-Bis(4-methoxyphenyl)thiourea as a Rubber Vulcanization Accelerator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the efficacy of 1,3-Bis(4-methoxyphenyl)thiourea as a vulcanization accelerator in rubber compounds. The information is intended to guide researchers in characterizing the performance of this novel accelerator and comparing it with existing commercial accelerators.

Introduction

This compound is a symmetrical aromatic thiourea derivative. Thiourea-based compounds are known to function as accelerators in the sulfur vulcanization of various elastomers.[1] They can influence the rate of vulcanization, the crosslink density, and the final physical properties of the vulcanized rubber.[1] The presence of methoxyphenyl groups in this compound may impart specific solubility and reactivity characteristics within the rubber matrix, potentially offering advantages in terms of processing safety, cure efficiency, and the ultimate performance of the rubber article. These notes outline the procedures to quantify these effects.

Mechanism of Action (Proposed)

Thiourea derivatives typically accelerate sulfur vulcanization through a complex series of chemical reactions. The proposed mechanism involves the activation of sulfur by the thiourea molecule, leading to the formation of reactive sulfurating agents. These agents then react with the rubber polymer chains to form crosslinks. The nitrogen and sulfur atoms within the thiourea structure are believed to play a crucial role in this process.

Vulcanization_Mechanism cluster_activation Activation Phase cluster_crosslinking Crosslinking Phase Thiourea Thiourea Active_Complex Active Accelerator-Sulfur Complex Thiourea->Active_Complex Reaction with Sulfur & Activators Sulfur Sulfur Sulfur->Active_Complex Activators ZnO, Stearic Acid Activators->Active_Complex Crosslink_Precursors Crosslink Precursors Active_Complex->Crosslink_Precursors Reaction with Rubber Rubber_Polymer Rubber Polymer (e.g., Natural Rubber) Rubber_Polymer->Crosslink_Precursors Vulcanized_Rubber Vulcanized Rubber Network Crosslink_Precursors->Vulcanized_Rubber Formation of Sulfur Crosslinks

Caption: Proposed mechanism of thiourea-accelerated sulfur vulcanization.

Experimental Protocols

The following protocols are based on ASTM standards for rubber compounding and testing.[2][3]

Materials and Equipment
  • Rubber: Natural Rubber (NR) SMR CV60, Styrene-Butadiene Rubber (SBR) 1502

  • Fillers: Carbon Black N330, Precipitated Silica

  • Activators: Zinc Oxide (ZnO), Stearic Acid

  • Antioxidant: N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)

  • Vulcanizing Agent: Sulfur

  • Accelerator: this compound

  • Control Accelerators: N-tert-butyl-2-benzothiazolesulfenamide (TBBS), Ethylene Thiourea (ETU)

  • Equipment: Two-roll mill, Moving Die Rheometer (MDR), Universal Testing Machine (UTM) for tensile properties, Durometer (Shore A), Compression set testing apparatus.

Rubber Compounding Procedure (ASTM D3182)[3]
  • Masterbatch Preparation:

    • On a two-roll mill with a friction ratio of 1:1.25 and a temperature of 70±5°C, masticate the rubber for 2 minutes.

    • Add the activators (zinc oxide and stearic acid) and antioxidant (6PPD) and mix until fully incorporated (approximately 4 minutes).

    • Add the filler (carbon black or silica) in increments and mix until a homogenous blend is achieved (approximately 8-10 minutes).

    • Sheet out the masterbatch to a thickness of approximately 8 mm and allow it to cool for at least 24 hours at room temperature.

  • Final Mixing:

    • Take a portion of the masterbatch and add the accelerator (this compound or control) and sulfur on the two-roll mill at a temperature below 90°C to prevent scorching.

    • Mix until all ingredients are uniformly dispersed (approximately 5 minutes).

    • Sheet out the final compound and condition for 24 hours before testing.

Experimental_Workflow cluster_testing Testing Protocols Start Start Material_Selection Select Rubber, Fillers, Activators, Accelerator Start->Material_Selection Compounding Rubber Compounding (Two-Roll Mill) Material_Selection->Compounding Cure_Characterization Cure Characteristics (MDR, ASTM D2084) Compounding->Cure_Characterization Vulcanization Vulcanization (Compression Molding) Cure_Characterization->Vulcanization Mechanical_Testing Mechanical Property Testing Vulcanization->Mechanical_Testing Data_Analysis Data Analysis and Comparison Mechanical_Testing->Data_Analysis Tensile Tensile Strength (ASTM D412) Mechanical_Testing->Tensile Hardness Hardness (ASTM D2240) Mechanical_Testing->Hardness Tear Tear Strength (ASTM D624) Mechanical_Testing->Tear Compression Compression Set (ASTM D395) Mechanical_Testing->Compression End End Data_Analysis->End

Caption: Experimental workflow for evaluating a new vulcanization accelerator.

Determination of Cure Characteristics (ASTM D2084)
  • A sample of the final compound is placed in the pre-heated chamber of a Moving Die Rheometer (MDR).

  • The test is conducted at a specified temperature (e.g., 160°C) for a set duration (e.g., 30 minutes).

  • The torque is recorded as a function of time.

  • The following parameters are determined from the rheometer curve:

    • ML (Minimum Torque): An indicator of the compound's viscosity.

    • MH (Maximum Torque): Related to the shear modulus and crosslink density of the fully cured rubber.

    • ts2 (Scorch Time): The time taken for a 2 dNm rise in torque from the minimum, indicating the onset of vulcanization.

    • t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque.

Preparation of Vulcanized Test Sheets
  • The compounded rubber is placed in a compression mold of desired dimensions.

  • The mold is placed in a hydraulic press pre-heated to the vulcanization temperature (determined from MDR).

  • The compound is cured for the optimum cure time (t90) under a pressure of approximately 10 MPa.

  • After curing, the mold is cooled, and the vulcanized rubber sheet is removed.

  • The sheet is conditioned for 24 hours at room temperature before testing.

Evaluation of Mechanical Properties
  • Tensile Strength, Elongation at Break, and Modulus (ASTM D412): Dumbbell-shaped specimens are cut from the vulcanized sheet and tested on a Universal Testing Machine.[2]

  • Hardness (ASTM D2240): Measured using a Shore A durometer on the surface of the vulcanized sheet.[2]

  • Tear Strength (ASTM D624): The force required to propagate a tear in a notched specimen is measured.[1]

  • Compression Set (ASTM D395): The percentage of permanent deformation after subjecting a cylindrical specimen to a constant compressive strain for a specified time and temperature is determined.[2]

Data Presentation (Hypothetical Data for NR Compound)

The following tables provide a template for presenting the experimental data. The values are hypothetical and should be replaced with actual experimental results.

Table 1: Cure Characteristics of Natural Rubber Compounds at 160°C

PropertyBlank (No Accelerator)Control (TBBS 1.5 phr)Experimental (this compound 1.5 phr)
ML (dNm)0.50.60.6
MH (dNm)2.515.014.5
ΔT (MH-ML) (dNm)2.014.413.9
ts2 (min)>303.54.0
t90 (min)>3012.011.5

Table 2: Mechanical Properties of Natural Rubber Vulcanizates

PropertyBlank (No Accelerator)Control (TBBS 1.5 phr)Experimental (this compound 1.5 phr)
Tensile Strength (MPa)2.025.024.5
Elongation at Break (%)800600610
Modulus at 300% (MPa)1.010.09.8
Hardness (Shore A)306564
Tear Strength (kN/m)104544
Compression Set (%)802022

Conclusion

The provided protocols offer a standardized framework for the comprehensive evaluation of this compound as a rubber vulcanization accelerator. By systematically measuring cure characteristics and mechanical properties, researchers can ascertain its potential benefits, such as improved processing safety, efficient curing, and desirable final product performance, in comparison to conventional accelerators. This data-driven approach is essential for the development of new and improved rubber formulations for various industrial applications.

References

Unveiling the Antioxidant Potential of 1,3-Bis(4-methoxyphenyl)thiourea Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the antioxidant properties of 1,3-bis(4-methoxyphenyl)thiourea and its derivatives. Thiourea derivatives have emerged as a promising class of compounds with significant antioxidant potential, capable of mitigating oxidative stress implicated in various diseases. These notes offer a comprehensive guide to evaluating their efficacy through established in vitro assays and understanding their potential mechanism of action.

Comparative Antioxidant Activity

The antioxidant capacity of thiourea derivatives is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of effectiveness, with lower values indicating greater antioxidant activity. The following table summarizes the IC50 values for a selection of thiourea compounds from various studies, providing a quantitative comparison of their antioxidant potential.

SeriesCompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide Derivatives Compound 2a1.83 ± 0.152.11 ± 0.12[1]
Compound 2c2.05 ± 0.091.08 ± 0.44[1]
α-TOC (alpha-tocopherol)2.45 ± 0.071.89 ± 0.05[1]
BHT (Butylated hydroxytoluene)4.32 ± 0.11-[1]
Diphenyl and Benzyl-phenyl Thiourea Derivatives DPTU (1,3-diphenyl-2-thiourea)710 ± 144 ± 1[1]
BPTU (1-benzyl-3-phenyl-2-thiourea)11000 ± 152400 ± 21[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow.[2]

Reagent Preparation:

  • DPPH Solution (0.1 mM): Prepare a 0.1 mM solution of DPPH in methanol. The solution should be kept in a dark container to prevent degradation.[2]

  • Test Compounds: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO, methanol). From this stock, prepare a series of dilutions to obtain a range of concentrations.[2]

  • Standard: Prepare a stock solution of a standard antioxidant, such as ascorbic acid or Trolox, in the same solvent and prepare serial dilutions.[2]

Assay Procedure (96-well plate):

  • Add 100 µL of the DPPH solution to each well.[2]

  • Add 100 µL of the different concentrations of the test compounds, standard, or blank (solvent only) to the respective wells.[2]

  • Mix the contents of the wells thoroughly.

  • Incubate the microplate in the dark at room temperature for 30 minutes.[2]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[2]

Calculation:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100[2]

Where:

  • Abs_control is the absorbance of the DPPH solution with the blank.

  • Abs_sample is the absorbance of the DPPH solution with the test compound or standard.

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[2]

Reagent Preparation:

  • ABTS•+ Stock Solution: To generate the ABTS•+ stock solution, mix a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[2]

  • ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • Test Compounds and Standard: Prepare serial dilutions of the thiourea derivatives and a standard antioxidant as described for the DPPH assay.[2]

Assay Procedure (96-well plate):

  • Add 10 µL of the different concentrations of the test compounds, standard, or blank to the wells.[2]

  • Add 190 µL of the diluted ABTS•+ solution to each well.[2]

  • Mix and incubate the plate at room temperature for a defined period (e.g., 6 minutes).[2]

  • Measure the absorbance at 734 nm.[2]

Calculation:

Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[2]

Reagent Preparation:

  • FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Test Compounds and Standard: Prepare serial dilutions of the thiourea derivatives and a standard of known Fe²⁺ concentration (e.g., using ferrous sulfate).[2]

Assay Procedure (96-well plate):

  • Add 20 µL of the test compounds, standards, or a blank to each well.[2]

  • Add 150 µL of the pre-warmed FRAP reagent to each well.[2]

  • Mix and incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).[2]

  • Measure the absorbance at 593 nm.[2]

Calculation:

Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe²⁺ equivalents.[2]

Visualizing Methodologies and Pathways

The following diagrams illustrate the experimental workflows and a key signaling pathway potentially involved in the antioxidant activity of thiourea derivatives.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH Solution with Sample/Standard/Blank in 96-well plate prep_dpph->mix prep_sample Prepare Serial Dilutions of Thiourea Derivative prep_sample->mix prep_std Prepare Serial Dilutions of Standard (e.g., Ascorbic Acid) prep_std->mix incubate Incubate in Dark at Room Temperature for 30 min mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_abts_stock Prepare ABTS•+ Stock Solution (ABTS + Potassium Persulfate) prep_abts_working Dilute Stock to Working Solution (Abs ~0.7 at 734 nm) prep_abts_stock->prep_abts_working mix Mix ABTS•+ Working Solution with Sample/Standard/Blank prep_abts_working->mix prep_sample Prepare Serial Dilutions of Thiourea Derivative prep_sample->mix incubate Incubate at Room Temperature for 6 min mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus thiourea Thiourea Derivative keap1_nrf2 Keap1-Nrf2 Complex thiourea->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free releases keap1 Keap1 (Modified) keap1_nrf2->keap1 modifies nrf2_nucleus Nrf2 nrf2_free->nrf2_nucleus translocates to are Antioxidant Response Element (ARE) nrf2_nucleus->are binds to antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes activates

Caption: The Keap1-Nrf2 signaling pathway potentially activated by thiourea compounds.[1]

Conclusion

The provided protocols and compiled data serve as a foundational guide for the investigation of this compound derivatives as potential antioxidant agents. The structural modifications to the thiourea backbone significantly influence their radical scavenging activity. Furthermore, the potential activation of the Keap1-Nrf2 signaling pathway provides a mechanistic basis for their antioxidant effects, warranting further investigation.[1] These methodologies will enable researchers to systematically evaluate and compare the antioxidant efficacy of novel thiourea compounds, facilitating the identification of promising candidates for further drug development.

References

Evaluating the anticancer activity of 1,3-disubstituted thiourea derivatives in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Evaluating the Anticancer Activity of 1,3-Disubstituted Thiourea Derivatives In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiourea derivatives, organic compounds featuring the SC(NH₂)₂ core structure, have emerged as a promising class of therapeutic agents due to their wide range of biological activities, including anticancer properties.[1][2][3] The modification of hydrogen atoms at the nitrogen terminals with various substituents allows for the synthesis of a diverse library of compounds with potentially enhanced efficacy and selectivity.[1][3] Specifically, 1,3-disubstituted thiourea derivatives have demonstrated potent cytotoxic activity against numerous cancer cell lines.[4][5][6] These compounds often exert their effects by targeting key cellular pathways involved in cancer progression, such as cell cycle regulation, apoptosis, and signal transduction.[3][7][8] This document provides an overview of the mechanisms, quantitative data, and detailed protocols for the in vitro evaluation of these promising anticancer candidates.

Common Mechanisms of Anticancer Activity

The anticancer effects of 1,3-disubstituted thiourea derivatives are multifaceted. They can inhibit cancer cell proliferation by targeting a variety of biological structures and pathways.[9] Key mechanisms include:

  • Enzyme Inhibition: Many thiourea derivatives act as inhibitors of crucial enzymes involved in cancer cell growth and survival, such as protein tyrosine kinases (PTKs), receptor tyrosine kinases (RTKs) like VEGFR and EGFR, topoisomerases, and sirtuins.[8][10][11][12]

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis).[4][13] These compounds can trigger apoptotic pathways by causing DNA damage, increasing reactive oxygen species (ROS) production, and activating caspases.[7][14]

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints (e.g., G1 or S phase), preventing cancer cells from dividing and proliferating.[1][15]

  • Inhibition of Signaling Pathways: They have been shown to modulate critical signaling pathways like NF-κB, which is involved in inflammation and cell survival.[6][14]

cluster_apoptosis Apoptosis Induction cluster_proliferation Signal Transduction Inhibition Thiourea 1,3-Disubstituted Thiourea Derivative Cell Cancer Cell Thiourea->Cell DNA_Damage DNA Damage Thiourea->DNA_Damage ROS ↑ Reactive Oxygen Species (ROS) Thiourea->ROS Kinase Kinase Inhibition (EGFR, VEGFR, etc.) Thiourea->Kinase Mitochondria Mitochondrial Pathway DNA_Damage->Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis (Programmed Cell Death) Caspase37->Apoptosis Proliferation ↓ Cell Proliferation & Survival Kinase->Proliferation

Caption: Generalized mechanism of action for thiourea derivatives.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of 1,3-disubstituted thiourea derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The tables below summarize IC50 values for various derivatives against different human cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of Phenylthiourea Analogs

Compound Substituent SW480 (Colon) SW620 (Colon) K-562 (Leukemia) PC3 (Prostate) Reference
Cisplatin - 12.0 12.0 1.8 12.0 [4]
Compound 2 3,4-Dichlorophenyl 1.5 1.8 2.0 8.9 [4]

| Compound 8 | 4-CF3-phenyl | 3.2 | 2.5 | 2.0 | 5.5 |[4] |

Data extracted from a study on 3-(trifluoromethyl)phenylthiourea analogs, showing higher potency than the reference drug cisplatin in several cell lines.[4][5]

Table 2: Cytotoxicity (IC50, µM) of Benzodioxole-Thiourea Derivatives

Compound Target Cell Line HCT116 (Colon) HepG2 (Liver) MCF-7 (Breast) Reference
Doxorubicin - 8.29 7.46 4.56 [16]

| Compound 7 | N¹,N³-disubstituted-thiosemicarbazone | 1.11 | 1.74 | 7.0 |[16] |

Data from a study on thiourea derivatives bearing a benzodioxole moiety, with some compounds showing greater effect than doxorubicin.[16]

Table 3: Cytotoxicity (IC50, µM) of Various Thiourea Derivatives

Compound Description A549 (Lung) HCT116 (Colon) MCF-7 (Breast) HepG2 (Liver) Reference
TKR15 K-Ras Inhibitor 0.21 - - - [9][17]
10e 3,5-bis(trifluoromethyl)phenyl moiety 1.86 6.42 9.19 6.21 [18]
Cu-Complex 11 N-naphthoyl thiourea complex 1.22 0.68 0.94 - [19]

| QTMP | Thiourea Polymer | - | 5.66 | - | - |[7] |

Experimental Protocols

General Experimental Workflow

The in vitro evaluation of novel anticancer compounds follows a standardized workflow to ensure reproducibility and comparability of results. This process begins with preparing the compound and culturing cancer cells, followed by a series of assays to determine cytotoxicity, mechanism of action, and effects on specific molecular targets.

cluster_assays Perform Assays start Start: Synthesized Thiourea Derivative prep Prepare Stock Solutions (e.g., in DMSO) start->prep treat Treat Cells with Serial Dilutions of Compound prep->treat culture Culture Cancer Cell Lines seed Seed Cells in Multi-well Plates culture->seed seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Cytotoxicity Assay (e.g., MTT) incubate->mtt apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis cellcycle Cell Cycle Analysis (PI Staining) incubate->cellcycle analyze Data Analysis (Calculate IC50, etc.) mtt->analyze apoptosis->analyze cellcycle->analyze end End: Evaluate Anticancer Activity analyze->end

Caption: A standard workflow for in vitro anticancer drug screening.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 1,3-disubstituted thiourea derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader (570 nm)

step1 1. Seed Cells (e.g., 1x10⁴ cells/well) in a 96-well plate. step2 2. Incubate for 24h to allow cell attachment. step1->step2 step3 3. Add varying concentrations of thiourea derivative. step2->step3 step4 4. Incubate for 24-72h. step3->step4 step5 5. Add MTT solution (10 µL/well) and incubate for 4h at 37°C. step4->step5 step6 6. Remove medium and add DMSO (100 µL/well) to dissolve formazan crystals. step5->step6 step7 7. Read absorbance at 570 nm using a microplate reader. step6->step7 step8 8. Calculate % viability and determine IC50 value. step7->step8 step1 1. Treat cells with thiourea derivative at its IC50 concentration for 24-48h. step2 2. Harvest cells (including supernatant) and wash with cold PBS. step1->step2 step3 3. Resuspend cells in 1X Binding Buffer. step2->step3 step4 4. Add Annexin V-FITC and Propidium Iodide (PI). step3->step4 step5 5. Incubate for 15 minutes at room temperature in the dark. step4->step5 step6 6. Analyze cells using a flow cytometer within 1 hour. step5->step6

References

Application Notes and Protocols: 1,3-Bis(4-methoxyphenyl)thiourea in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3-bis(4-methoxyphenyl)thiourea as a versatile precursor in the synthesis of various heterocyclic compounds. The methodologies outlined herein are intended to guide researchers in the efficient preparation of novel molecules with potential applications in medicinal chemistry and drug development.

Introduction

1,3-Disubstituted thioureas are valuable building blocks in organic synthesis, serving as precursors to a wide array of heterocyclic systems. Among these, this compound offers a readily accessible and versatile starting material for the construction of biologically relevant scaffolds such as benzothiazoles and thiazolidinones. The presence of the methoxy groups on the phenyl rings can influence the electronic properties and biological activity of the final products. This document details the synthesis of 2-(4-methoxyphenylamino)-6-methoxybenzothiazole and 2-imino-3-(4-methoxyphenyl)thiazolidin-4-one from this compound.

Synthesis of 2-(4-Methoxyphenylamino)-6-methoxybenzothiazole

The synthesis of 2-(4-methoxyphenylamino)-6-methoxybenzothiazole is achieved through an oxidative cyclization of this compound. This reaction, often referred to as the Hugershoff reaction, typically employs bromine in a suitable solvent to facilitate the intramolecular C-S bond formation.

Reaction Scheme:

G start This compound intermediate Bromine (Oxidizing Agent) start->intermediate Oxidative Cyclization product 2-(4-Methoxyphenylamino)-6-methoxybenzothiazole intermediate->product

Caption: Oxidative cyclization of this compound.

Quantitative Data
ProductReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-(4-Methoxyphenylamino)-6-methoxybenzothiazoleBromine, Acetic AcidAcetic AcidRoom Temp.1~75-85General Procedure
Experimental Protocol: Synthesis of 2-(4-Methoxyphenylamino)-6-methoxybenzothiazole

Materials:

  • This compound

  • Glacial Acetic Acid

  • Bromine

  • Ammonium Hydroxide solution

  • Ethanol

Procedure:

  • In a well-ventilated fume hood, dissolve this compound (1 equivalent) in glacial acetic acid.

  • To this solution, add a solution of bromine (2 equivalents) in glacial acetic acid dropwise with constant stirring at room temperature.

  • Continue stirring for 1 hour after the addition is complete.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the solution with ammonium hydroxide.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-(4-methoxyphenylamino)-6-methoxybenzothiazole.

Synthesis of 2-Imino-3-(4-methoxyphenyl)thiazolidin-4-one

The reaction of this compound with chloroacetyl chloride provides a route to 2-imino-3-(4-methoxyphenyl)thiazolidin-4-one. This reaction proceeds through an initial acylation of the thiourea followed by an intramolecular cyclization.

Reaction Scheme:

G start This compound reagent Chloroacetyl Chloride start->reagent Acylation intermediate Acyclated Intermediate reagent->intermediate product 2-Imino-3-(4-methoxyphenyl)thiazolidin-4-one intermediate->product Intramolecular Cyclization

Caption: Synthesis of a thiazolidinone derivative.

Quantitative Data
ProductReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Imino-3-(4-methoxyphenyl)thiazolidin-4-oneChloroacetyl Chloride, TriethylamineAcetoneRoom Temp.OvernightHighGeneral Procedure[1]
Experimental Protocol: Synthesis of 2-Imino-3-(4-methoxyphenyl)thiazolidin-4-one

Materials:

  • This compound

  • Chloroacetyl chloride[2]

  • Triethylamine[2]

  • Acetone[1]

  • Ethanol

Procedure:

  • Dissolve this compound (1 equivalent) in dry acetone in a round-bottom flask.

  • Add triethylamine (1.2 equivalents) to the solution and stir.[1]

  • Cool the mixture in an ice bath and add chloroacetyl chloride (1.2 equivalents) dropwise.[1]

  • Allow the reaction mixture to stir at room temperature overnight.[1]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting solid from ethanol to yield the pure product.

Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[3][4][5]

Antifungal Activity of 2-Aminobenzothiazole Derivatives

Several 2-aminobenzothiazole derivatives have demonstrated significant antifungal activity, particularly against Candida species.[6][7] The primary mechanism of action for many azole-based antifungal agents is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[8] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.[8]

Signaling Pathway Diagram:

G cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Benzothiazole Derivative Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate 14-demethylated sterols CYP51->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Incorporation Benzothiazole 2-Aminobenzothiazole Derivative Benzothiazole->CYP51 Inhibition

Caption: Inhibition of ergosterol biosynthesis by a 2-aminobenzothiazole derivative.

The development of novel benzothiazole derivatives from this compound presents a promising avenue for the discovery of new antifungal agents that can overcome existing resistance mechanisms. Further structure-activity relationship (SAR) studies are warranted to optimize the antifungal potency of these compounds.

References

Application Notes and Protocols for the Laboratory Synthesis of 1,3-Bis(4-methoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the laboratory synthesis of 1,3-Bis(4-methoxyphenyl)thiourea, a symmetrical diarylthiourea derivative. Thiourea and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This protocol outlines a reliable and efficient method for the preparation of the title compound from commercially available starting materials.

The synthesis involves the reaction of p-anisidine with carbon disulfide. This method is a common and effective way to produce symmetrical N,N'-disubstituted thioureas. The protocol details the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.

Experimental Protocol

Objective: To synthesize this compound from p-anisidine and carbon disulfide.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Carbon disulfide (CS₂)

  • Dimethylformamide (DMF), anhydrous

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (CH₂Cl₂)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (2.0 mmol) in anhydrous dimethylformamide (DMF, 2.0 mL).

  • Initial Reaction: Cool the solution in an ice-water bath. To this stirring solution, add carbon disulfide (1.0 mmol) dropwise. Continue stirring the mixture in the ice-water bath for 5 minutes.

  • Promotion: Add carbon tetrabromide (1.0 mmol) to the reaction mixture in one portion.

  • Reaction Progression: Remove the ice-water bath and allow the reaction mixture to stir at room temperature. The reaction is typically complete within 30 minutes. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water (80 mL) with stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 60 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure this compound.

  • Characterization: Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and FTIR spectra.

Data Presentation

ParameterValue
Reactant Quantities
p-Anisidine2.0 mmol
Carbon Disulfide1.0 mmol
Carbon Tetrabromide1.0 mmol
Product Characterization
Melting Point 185.0 - 189.0 °C[1]
¹H NMR (CDCl₃, 500 MHz) δ (ppm)7.55 (s, 2H, NH), 7.40 (d, J = 5.0 Hz, 4H, Ar-H), 6.90 (d, J = 5.0 Hz, 4H, Ar-H), 3.82 (s, 6H, OCH₃)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm)181.0 (C=S), 158.0 (C-O), 131.0 (C-N), 126.0 (Ar-CH), 114.5 (Ar-CH), 55.5 (OCH₃)
FTIR (KBr, cm⁻¹)~3200-3400 (N-H stretching), ~1510 (C=C aromatic stretching), ~1240 (C-O stretching), ~1170 (C=S stretching)
Expected Yield High

Note: The NMR and FTIR data are predicted based on the analysis of similar compounds and general principles of spectroscopy. Actual experimental values may vary slightly.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound A 1. Dissolve p-anisidine in DMF B 2. Cool to 0 °C (ice bath) A->B C 3. Add Carbon Disulfide B->C D 4. Stir for 5 minutes C->D E 5. Add Carbon Tetrabromide D->E F 6. Stir at Room Temperature (30 min) E->F G 7. Quench with Ice-Water F->G H 8. Extract with Dichloromethane G->H I 9. Dry and Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Characterize the Product J->K

References

Application of 1,3-Bis(4-methoxyphenyl)thiourea as a Chelating Agent for Heavy Metal Ions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-methoxyphenyl)thiourea is a symmetrical aromatic thiourea derivative with the chemical formula C₁₅H₁₆N₂O₂S.[1] The presence of sulfur and nitrogen atoms within its thiocarbamide core makes it a potent chelating agent, capable of forming stable complexes with various heavy metal ions. This property is of significant interest in diverse fields, including environmental remediation, analytical chemistry for sensor development, and toxicology for the development of therapeutic chelating agents. The methoxy groups on the phenyl rings enhance its lipophilicity and can influence its electronic properties, thereby affecting its binding affinity and selectivity towards specific metal ions. Thiourea derivatives, in general, are known to coordinate with metal ions through their sulfur and nitrogen donor atoms.[2]

This document provides detailed application notes and experimental protocols for the use of this compound as a chelating agent for heavy metal ions, with a focus on lead (Pb²⁺) and cadmium (Cd²⁺).

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₅H₁₆N₂O₂S[1]
Molecular Weight 288.36 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 194-196 °C
Solubility Soluble in organic solvents like DMSO, DMF, and acetone; sparingly soluble in ethanol; insoluble in water.
CAS Number 1227-45-8[1]

Applications in Heavy Metal Chelation

The primary application of this compound in the context of heavy metals lies in its ability to act as a ligand for their sequestration and detection.

Heavy Metal Removal from Aqueous Solutions

This compound can be employed as an active component in adsorbent materials for the removal of heavy metal ions from contaminated water sources. Its efficacy is attributed to the strong coordination between the sulfur and nitrogen atoms of the thiourea group and the soft Lewis acidic heavy metal ions.

Ionophore in Chemical Sensors

The selective binding properties of this compound with specific heavy metal ions make it a suitable ionophore for the fabrication of chemical sensors, such as ion-selective electrodes (ISEs) and optical sensors.[3] The interaction with the target metal ion can induce a measurable electrical or optical signal. Thiourea derivatives have been successfully used as fluorescent detectors for heavy metal ions like Hg²⁺.[4]

Potential Therapeutic Chelation

While requiring further investigation, thiourea derivatives are being explored for their potential in chelation therapy to treat heavy metal poisoning. The ability to form stable, less toxic complexes that can be excreted from the body is a key characteristic for such applications.

Quantitative Data on Heavy Metal Chelation

Disclaimer: Direct experimental data on the metal ion selectivity and binding affinities of this compound is not extensively available in the current scientific literature. The following data is based on studies of analogous thiourea-based compounds and should be considered as a benchmark for initiating research.

Table 1: Performance of Analogous Thiourea-Based Chemosensors

Chemosensor/LigandTarget Metal Ion(s)Method of DetectionLimit of Detection (LOD)Observed Interference
AroylthioureasPb²⁺, Hg²⁺, Cd²⁺Potentiometric (ISE)Not SpecifiedModerate to strong interference from other heavy metals depending on the substituent.
Thiourea-functionalized nanoparticlesAs³⁺Fluorescence Spectroscopy0.48 µg L⁻¹Minimal from common cations and anions.[5]
Naphthoquinodimethyl-bis-thioamideHg²⁺UV-vis, PhotoluminescenceNot SpecifiedSelective for Hg²⁺.

Table 2: Adsorption Isotherm Parameters for Heavy Metal Removal by a Thiourea-Modified Adsorbent

Heavy Metal IonIsotherm Modelq_max (mg/g)K_L (L/mg)
Pb²⁺ Langmuir175.44->0.9
Cd²⁺ Langmuir55.56->0.9
Cu²⁺ Langmuir60.11->0.9

Note: The data in Table 2 is for a zeolite-based adsorbent and is provided as an example of typical adsorption capacities for heavy metals. The performance of this compound may vary.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of symmetrical diarylthioureas.

Materials:

  • p-Anisidine (2 equivalents)

  • Carbon disulfide (1 equivalent)

  • Ethanol

  • Pyridine (catalyst)

  • Hydrochloric acid (for purification)

  • Distilled water

Procedure:

  • Dissolve p-anisidine in ethanol in a round-bottom flask.

  • Add a catalytic amount of pyridine to the solution.

  • Slowly add carbon disulfide to the mixture while stirring at room temperature.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • A solid precipitate of this compound will form.

  • Filter the precipitate, wash it with cold water, and then with a dilute solution of hydrochloric acid to remove any unreacted amine.

  • Finally, wash the product with distilled water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure crystals.

  • Dry the purified product under vacuum.

Diagram 1: Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product p_anisidine p-Anisidine dissolve Dissolve in Ethanol p_anisidine->dissolve cs2 Carbon Disulfide reaction Reflux (4-6h) cs2->reaction catalyst Pyridine (catalyst) catalyst->reaction dissolve->reaction precipitation Precipitate in Ice Water reaction->precipitation filtration Filter & Wash precipitation->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization drying Dry under Vacuum recrystallization->drying product This compound drying->product G start Start prep_ligand Prepare Ligand Solution (this compound) start->prep_ligand prep_metal Prepare Metal Ion Standard Solutions start->prep_metal complex_formation Mix Ligand and Metal Ion Solutions (Varying Metal Concentrations) prep_ligand->complex_formation prep_metal->complex_formation ph_adjust Adjust pH complex_formation->ph_adjust measure_absorbance Measure UV-Vis Absorbance ph_adjust->measure_absorbance plot_data Plot Absorbance vs. [Metal Ion] measure_absorbance->plot_data analyze Analyze Data (Calibration Curve, Stoichiometry, Binding Constant) plot_data->analyze end End analyze->end G start Start Batch Adsorption Study ph_optimization pH Optimization (Determine Optimal pH) start->ph_optimization kinetics_study Kinetics Study (Determine Equilibrium Time) ph_optimization->kinetics_study isotherm_study Isotherm Study (Determine Adsorption Capacity) kinetics_study->isotherm_study data_analysis Data Analysis and Modeling (Kinetics and Isotherm Models) isotherm_study->data_analysis conclusion Conclusion on Removal Efficiency data_analysis->conclusion

References

Troubleshooting & Optimization

Strategies for improving the yield of 1,3-Bis(4-methoxyphenyl)thiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Bis(4-methoxyphenyl)thiourea. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and comparative data to help optimize your synthetic strategy.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors depending on your chosen synthetic route. Here are the most common causes and their respective solutions:

  • Poor Quality of Starting Materials: The purity of the starting materials, such as p-anisidine or 4-methoxyphenyl isothiocyanate, is crucial. Impurities can lead to unwanted side reactions.

    • Solution: Ensure your starting materials are of high purity. If necessary, purify them before use. For instance, p-anisidine can be recrystallized. Isothiocyanates can degrade over time, so using a freshly opened or prepared batch is recommended.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly influence the reaction outcome.

    • Solution: Optimize the reaction conditions. For the synthesis from p-anisidine and ammonium thiocyanate, a reaction temperature of 90°C for 9 hours in water with hydrochloric acid as a catalyst has been shown to produce a high yield of 95%.[2] For reactions involving carbon disulfide, gentle heating might be necessary, but excessively high temperatures can promote side reactions.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]

  • Inefficient Isothiocyanate Formation (in situ methods): When synthesizing from p-anisidine and carbon disulfide, the in situ formation of the isothiocyanate intermediate may be inefficient.

    • Solution: The use of a coupling reagent can facilitate the conversion of the dithiocarbamate intermediate to the isothiocyanate.

Question: I am observing significant impurity formation in my crude product. How can I identify and minimize these byproducts?

Answer: The formation of byproducts is a common issue. The nature of the impurity often depends on the synthetic method used.

  • Unreacted Starting Materials: The most common impurities are often unreacted p-anisidine or 4-methoxyphenyl isothiocyanate.

    • Solution: Ensure the correct stoichiometry of reactants. Using a slight excess of one reactant can sometimes drive the reaction to completion, but this may complicate purification. Monitoring the reaction with TLC will help you determine when the starting materials have been consumed.

  • Symmetrical Thiourea Byproduct: In syntheses aiming for unsymmetrical thioureas, the formation of a symmetrical byproduct is possible if the intermediate isothiocyanate reacts with the starting amine.

    • Solution: A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.

  • Side Reactions from Carbon Disulfide: Reactions involving carbon disulfide can sometimes lead to the formation of other sulfur-containing byproducts.

    • Solution: Careful control of reaction conditions, particularly temperature, can minimize these side reactions.

Question: I am having difficulty purifying the final product. What are the recommended purification methods?

Answer: this compound is a crystalline solid, which lends itself to several purification techniques.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Procedure: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or acetone) and allow it to cool slowly. The purified product will crystallize out, leaving the impurities in the solution.

  • Column Chromatography: For impurities with similar polarity to the product, column chromatography is a powerful purification technique.

    • Procedure: A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can be used to separate the desired product from impurities. TLC can be used beforehand to determine the optimal solvent system.[1]

  • Washing: If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common methods include:

  • From p-Anisidine and Ammonium Thiocyanate: This method involves the reaction of p-anisidine with ammonium thiocyanate in the presence of an acid catalyst. An optimized procedure reports a 95% yield.[2]

  • From p-Anisidine and Carbon Disulfide: This is a one-pot synthesis where p-anisidine reacts with carbon disulfide, often in the presence of a base and a coupling agent.[3]

  • From 4-Methoxyphenyl isothiocyanate and p-Anisidine: This is a direct and generally high-yielding nucleophilic addition reaction.[4]

Q2: What is the role of the catalyst in the synthesis from p-anisidine and ammonium thiocyanate?

A2: In this synthesis, an acidic catalyst, such as hydrochloric acid, is used to facilitate the reaction.[2] The acid likely protonates the thiocyanate ion, making it more susceptible to nucleophilic attack by the amine group of p-anisidine.

Q3: Can microwave irradiation be used to improve the synthesis?

A3: Yes, microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing diaryl thioureas, often leading to excellent yields in very short reaction times (e.g., 1.5-4.5 minutes).[5] This method is also considered environmentally friendly as it can sometimes be performed under solvent-free conditions.

Data Presentation

Table 1: Comparison of Synthetic Methods for 1,3-Diarylthioureas

Synthetic MethodStarting MaterialsKey Reagents/CatalystReaction TimeTypical YieldReference
From Amine and Ammonium Thiocyanatep-Anisidine, Ammonium ThiocyanateHydrochloric Acid9 hours95%[2]
From Amine and Carbon DisulfidePrimary Amine, Carbon DisulfideOxidants (e.g., H₂O₂)1 hour42-70%[3]
From Isothiocyanate and AmineIsothiocyanate, Primary Amine-40 minutes92%[4]
Microwave-Assisted (Solvent-Free)Diaryl Amine, Thiourea-1.5-4.5 minutes91-97%[5]

Experimental Protocols

Protocol 1: Synthesis from p-Anisidine and Ammonium Thiocyanate[2]

  • To a reaction vessel, add p-anisidine (5.7g), ammonium thiocyanate (3.1g), hydrochloric acid (3.3ml), and water (8ml).

  • Heat the reaction mixture to 90°C and maintain this temperature for 9 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with water to remove any remaining salts.

  • Dry the purified this compound. This method has been reported to yield a product with 99.3% purity.[2]

Protocol 2: General Procedure for Synthesis from an Isothiocyanate and an Amine[4]

  • Dissolve 4-methoxyphenyl isothiocyanate (1.00 mmol) in 15 mL of methylene chloride at room temperature.

  • Gradually add p-anisidine (1.01 mmol) to the solution while stirring continuously.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once a solid precipitate has formed (typically after about 40 minutes), collect the product by filtration.

  • Wash the filtered solid with hexane to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • For further purification, the product can be recrystallized from hot ethanol.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (e.g., p-Anisidine, CS2/Ammonium Thiocyanate) reaction Reaction Setup (Heating & Stirring) start->reaction reagents Solvent & Catalyst (e.g., Water, HCl) reagents->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Cooling & Precipitation monitoring->workup Reaction Complete filtration Filtration workup->filtration washing Washing filtration->washing drying Drying washing->drying purification Further Purification (Recrystallization/Chromatography) drying->purification If necessary product Final Product: This compound drying->product purification->product analysis Characterization (NMR, IR, Melting Point) product->analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed purity_check Check Purity of Starting Materials start->purity_check conditions_check Review Reaction Conditions start->conditions_check impure Impure purity_check->impure Purity Issue? temp_time Optimize Temperature & Reaction Time conditions_check->temp_time solvent_catalyst Optimize Solvent & Catalyst conditions_check->solvent_catalyst impure->conditions_check No purify Purify Starting Materials impure->purify Yes pure Pure purify->start Re-run Reaction monitor Monitor with TLC temp_time->monitor solvent_catalyst->monitor

Caption: Troubleshooting decision tree for addressing low reaction yield.

signaling_pathway drug 1,3-Diarylthiourea Derivative cell_stress Induction of Cellular Stress drug->cell_stress dna_damage DNA Damage cell_stress->dna_damage caspase_activation Caspase-3 Activation apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis dna_damage->caspase_activation

Caption: Simplified signaling pathway for the anticancer activity of some diarylthiourea derivatives.[4][6]

References

Technical Support Center: Purification of Crude 1,3-Bis(4-methoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective purification of crude 1,3-Bis(4-methoxyphenyl)thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for purifying crude this compound?

A1: The most effective and commonly employed methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often sufficient to achieve high purity, especially for removing minor impurities.[1] For more complex impurity profiles, column chromatography is recommended.

Q2: What are the typical impurities I might encounter in my crude this compound?

A2: Common impurities can arise from the starting materials or side reactions during synthesis. These may include:

  • Unreacted p-anisidine: The starting amine used in the synthesis.

  • Isothiocyanate-related byproducts: Depending on the synthetic route, residual isothiocyanate or its decomposition products may be present.

  • Side-products from carbon disulfide reactions: If carbon disulfide is used, related sulfur-containing byproducts could be formed.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[2]

  • Melting Point Analysis: A sharp melting point range close to the literature value (around 188-190 °C) is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the desired compound and detect the presence of impurities.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent is not polar enough to dissolve the compound.

  • Solution: Try a more polar solvent. Good starting points for thiourea derivatives are ethanol, isopropanol, or acetone.[1] A solvent mixture, such as ethanol/water or acetone/hexane, can also be effective.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, the cooling process is too rapid, or the melting point of the compound is lower than the boiling point of the solvent.[1]

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional solvent.

    • Allow the solution to cool down very slowly. Covering the flask with a watch glass and leaving it at room temperature, followed by gradual cooling in an ice bath, can promote crystal growth.

    • If the problem persists, select a solvent with a lower boiling point.

Problem 3: No crystals form, even after the solution has cooled completely.

  • Possible Cause: The solution is not saturated enough, or nucleation has not been initiated.

  • Solution:

    • Induce crystallization:

      • Scratch the inside of the flask at the surface of the solution with a glass rod.

      • Add a seed crystal of pure this compound.

    • Reduce the volume of the solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Place the solution in an ice bath or refrigerator to further decrease the solubility.

Column Chromatography

Problem 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen mobile phase (eluent) does not have the optimal polarity.

  • Solution:

    • Optimize the solvent system using TLC first. Aim for an Rf value of 0.25-0.35 for the desired compound.

    • A common starting point for thiourea derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.

    • Gradually increase the polarity of the mobile phase during the chromatography (gradient elution) to improve separation.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound through the stationary phase (e.g., silica gel).

  • Solution: Gradually increase the proportion of the more polar solvent in your mobile phase. For very polar compounds, adding a small amount of methanol to the eluent might be necessary.

Problem 3: Tailing of the compound spot on the column.

  • Possible Cause: The compound is interacting too strongly with the stationary phase, or the column is overloaded.

  • Solution:

    • Add a small amount of a slightly more polar solvent to the mobile phase.

    • Ensure that the amount of crude material loaded onto the column is not excessive (typically 1-5% of the stationary phase weight).

Data Presentation

ParameterRecrystallizationColumn Chromatography
Typical Solvents Ethanol, Isopropanol, Acetone, Ethanol/Water, Acetone/HexaneHexane/Ethyl Acetate, Dichloromethane/Methanol
Expected Purity >98% (can be higher depending on impurities)>99%
Advantages Simple, cost-effective, good for large quantities.High resolution, effective for complex mixtures.
Disadvantages Lower recovery, may not remove all impurities.More time-consuming, requires more solvent, potential for sample loss on the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.

  • Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Prepare the sample: Dissolve the crude this compound in a minimal amount of dichloromethane or a mixture of hexane and ethyl acetate. Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

  • Load the sample: Carefully add the silica gel with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 hexane:ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) Crude->Dissolve Column_Chromatography Column Chromatography (Hexane:Ethyl Acetate) Crude->Column_Chromatography If Recrystallization is insufficient Hot_Filtration Hot Gravity Filtration (if necessary) Dissolve->Hot_Filtration Cool Slow Cooling to Room Temperature Dissolve->Cool No insoluble impurities Hot_Filtration->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Impure_Filtrate Impure Filtrate to Waste Filter->Impure_Filtrate Dry Dry Crystals Wash->Dry Pure_Product Pure this compound Dry->Pure_Product TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporate Evaporate Solvent Combine_Fractions->Evaporate Evaporate->Pure_Product

Caption: Purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue Issue1 Compound 'Oils Out' Start->Issue1 Issue2 No Crystals Form Start->Issue2 Issue3 Poor Crystal Yield Start->Issue3 Solution1a Reheat and Add More Solvent Issue1->Solution1a Yes Solution2a Induce Nucleation: Scratch or Seed Issue2->Solution2a Yes Solution3a Ensure Minimum Hot Solvent was Used Issue3->Solution3a Yes Solution1b Cool Slowly Solution1a->Solution1b Solution1c Change to a Lower Boiling Point Solvent Solution1b->Solution1c If problem persists Solution2b Reduce Solvent Volume Solution2a->Solution2b If no success Solution2c Cool to Lower Temperature Solution2b->Solution2c Solution3b Cool for a Longer Period Solution3a->Solution3b Solution3c Check for Product in Mother Liquor (TLC) Solution3b->Solution3c

Caption: Troubleshooting decision tree for recrystallization.

References

Troubleshooting and resolving low bioactivity in synthesized thiourea derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low bioactivity in synthesized thiourea derivatives.

Troubleshooting Guide: Low Bioactivity

Low or no observed bioactivity in your synthesized thiourea derivatives can be a frustrating roadblock. This guide provides a systematic approach to diagnosing and resolving potential issues, from compound integrity to assay conditions.

Question: My synthesized thiourea derivative shows little to no bioactivity. Where do I start troubleshooting?

Answer: A systematic approach is crucial. We recommend a stepwise investigation starting with the compound itself, followed by a thorough review of your experimental setup. This process can be visualized as a logical workflow.

TroubleshootingWorkflow cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues start Low Bioactivity Observed compound_verification Step 1: Compound Verification (Purity, Identity, Stability) start->compound_verification assay_troubleshooting Step 2: Bioassay Troubleshooting (Conditions, Controls, Target) compound_verification->assay_troubleshooting Compound OK purity Purity Check (NMR, HPLC) compound_verification->purity identity Identity Confirmation (MS) compound_verification->identity solubility Solubility & Stability compound_verification->solubility sar_analysis Step 3: SAR Analysis (Structural Modifications) assay_troubleshooting->sar_analysis Assay OK conditions Assay Conditions assay_troubleshooting->conditions controls Positive/Negative Controls assay_troubleshooting->controls target Target Expression assay_troubleshooting->target end Resolution sar_analysis->end Hypothesis Refined purity->assay_troubleshooting >95% Pure repurify Repurify Compound purity->repurify <95% Pure solubility->assay_troubleshooting Soluble & Stable optimize_sol Optimize Formulation solubility->optimize_sol Insoluble/Unstable repurify->compound_verification optimize_sol->assay_troubleshooting

Caption: A stepwise workflow for troubleshooting low bioactivity.

The following table outlines common issues, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Compound Integrity Incorrect Structure: The synthesized compound is not the intended molecule.- Re-verify the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). - Compare spectral data with expected values.
Low Purity: Presence of impurities from the synthesis process (e.g., starting materials, by-products, residual solvents) that may interfere with the assay or have no activity.[1][2]- Assess purity using High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally recommended for biological screening.[3] - If purity is low, repurify the compound using techniques like column chromatography or recrystallization.
Poor Solubility: The compound is not fully dissolved in the assay medium, leading to a lower effective concentration.[4][5] Many thiourea derivatives have low aqueous solubility.[6]- Determine the compound's solubility in the assay buffer. Visually inspect for precipitation after diluting the DMSO stock solution. - Use a co-solvent like DMSO, but ensure the final concentration is low (typically <0.5% to 1%) to avoid solvent toxicity.[7] - Consider formulation strategies like using solubilizing agents.
Compound Instability: The compound degrades under the experimental conditions (e.g., temperature, pH, light exposure).[7]- Evaluate the compound's stability in the assay buffer over the experiment's duration using HPLC. - If unstable, modify assay conditions (e.g., adjust pH, protect from light) or consider a different assay.
Bioassay Conditions Inappropriate Assay Conditions: The experimental parameters are not optimal for detecting the compound's activity.- Optimize cell seeding density to ensure a sufficient signal window. - Titrate the concentration of critical reagents (e.g., substrates, co-factors). - Verify that the incubation time is appropriate for the expected biological effect.
Solvent Effects: The solvent (e.g., DMSO) is affecting the biological system at the concentrations used.- Run a vehicle control with the highest concentration of the solvent used in the experiment to assess its effect on the assay readout.
Assay Interference: The compound interferes with the assay technology (e.g., absorbance, fluorescence, luminescence).- For absorbance/fluorescence assays, run a control with the compound in the absence of the biological target to measure its intrinsic signal.[7] - Consider an alternative assay with a different detection method if interference is significant.
Biological Target Low Target Expression: The target protein or pathway is not sufficiently expressed in the chosen cell line.- Confirm target expression levels in your cell model using techniques like Western Blot or qPCR. - Select a cell line known to have high expression of the target.
Incorrect Biological Hypothesis: The compound may not be active against the chosen target or pathway based on its structure.- Review the structure-activity relationship (SAR) of similar thiourea derivatives.[8] Small structural changes can lead to significant differences in activity. - Consider screening the compound against a broader panel of targets.

Frequently Asked Questions (FAQs)

Q1: My compound's structure is confirmed, and it's >95% pure, but still inactive. What's the most likely culprit?

A1: The most common issues at this stage are poor solubility and compound instability in the assay medium.[3][4] Thiourea derivatives, particularly those with aromatic rings, can have low aqueous solubility.[6] It is crucial to ensure your compound is fully dissolved at the tested concentrations. Visually check for precipitation when diluting your DMSO stock into the aqueous assay buffer. If you suspect instability, you can incubate your compound in the assay buffer for the duration of the experiment and then analyze it by HPLC to check for degradation.

Q2: How can I improve the solubility of my thiourea derivative for biological assays?

A2: While DMSO is a common solvent, its final concentration in the assay should typically be kept below 1% to avoid toxicity.[7] If solubility is still an issue, you can explore other co-solvents or formulation strategies. For some compounds, slight warming or sonication can help with initial dissolution in the stock solution. However, be cautious as this can also accelerate degradation. Structural modifications, such as introducing more polar functional groups, can also improve solubility in future synthesis efforts.[6]

Q3: Could the lack of activity be inherent to the structure of my compound?

A3: Absolutely. The biological activity of thiourea derivatives is highly dependent on the nature and position of the substituents on the thiourea core.[8][9] This is known as the structure-activity relationship (SAR). For example, electron-withdrawing or electron-donating groups on aromatic rings can significantly alter the compound's electronic properties and its ability to interact with a biological target. It is beneficial to review the literature for SAR studies on thiourea derivatives active against your target of interest to guide future synthesis.

Q4: My positive and negative controls are working, but my compound shows no dose-response. What should I do?

A4: If your controls are behaving as expected, this indicates that the assay itself is technically sound. The issue likely lies with your compound. Besides the previously mentioned points of purity, solubility, and stability, consider the concentration range you are testing. It's possible the active concentration is much higher than your highest tested dose. You could try a wider concentration range. If still no activity is observed, and you have ruled out other issues, it is likely the compound is not active in that specific assay.

Q5: I observed some activity at a single high concentration but not a clear IC50 curve. How should I interpret this?

A5: This could be due to several factors. The compound might have low potency, and you may need to test even higher concentrations to achieve full inhibition and a complete dose-response curve. However, at high concentrations, you are more likely to observe non-specific effects, such as compound aggregation or cytotoxicity that is not target-related. It is important to perform counter-screens or secondary assays to confirm that the observed activity is specific to your intended target.

Quantitative Data Summary

The bioactivity of thiourea derivatives can vary significantly based on their structural features and the biological target. The following tables provide a summary of reported bioactivities for different classes of thiourea derivatives against various targets.

Table 1: Anticancer Activity of N-Benzoyl-N'-phenylthiourea Derivatives Against MCF-7 Breast Cancer Cells

CompoundSubstituent (R) on Benzoyl RingIC50 (µM)
1a 4-Nitro1.5
1b 4-Chloro3.2
1c 4-Methyl8.7
1d 4-Methoxy12.5
Doxorubicin (Reference Drug)0.8
Data synthesized from literature reports for illustrative comparison.

Table 2: Carbonic Anhydrase Inhibition by Chiral Thiourea Derivatives

CompoundhCA I Kᵢ (µM)hCA II Kᵢ (µM)
5a 3.48.7
5b 12.625.3
5c 73.6144.2
Acetazolamide 0.0250.012
Kᵢ represents the inhibition constant. Data adapted from studies on carbonic anhydrase inhibitors.[10]

Experimental Protocols

Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas from Isothiocyanate

This protocol describes a common and generally high-yielding method for the synthesis of N,N'-disubstituted thioureas.

  • Dissolve the Amine: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile, or THF).

  • Add Isothiocyanate: To the stirred solution, add the isothiocyanate (1.0-1.1 equivalents) at room temperature. The addition can be dropwise if the reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating can be applied.

  • Work-up: Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the thiourea derivative in the complete cell culture medium. Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound. Include untreated and solvent controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway: A Generic Kinase Signaling Cascade

Thiourea derivatives have been investigated as inhibitors of various protein kinases. This diagram illustrates a simplified kinase signaling pathway that is often implicated in cancer cell proliferation and survival, representing a potential target for such compounds.

KinaseSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factors Kinase3->TF Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Thiourea Thiourea Derivative Thiourea->Kinase2 Inhibits

Caption: A generic kinase signaling pathway targeted by inhibitors.

Experimental Workflow: From Synthesis to Bioactivity

This diagram outlines the typical experimental workflow for the synthesis, purification, characterization, and biological evaluation of novel thiourea derivatives.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation start Starting Materials (Amine, Isothiocyanate) reaction Chemical Reaction start->reaction workup Work-up & Crude Product reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms hplc HPLC (Purity) purification->hplc stock Stock Solution Prep hplc->stock assay In Vitro Bioassay (e.g., MTT Assay) stock->assay data Data Analysis (IC50) assay->data

Caption: A typical experimental workflow for thiourea derivatives.

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Thiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of thiourea compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas?

A1: The most prevalent methods for synthesizing N,N'-disubstituted thioureas include:

  • Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding method due to its efficiency and simplicity, often referred to as a "click-type" reaction.[1][2]

  • Thionation of urea using Lawesson's reagent: This involves converting the carbonyl group of a urea derivative to a thiocarbonyl group.[2][4]

  • From isocyanides, amines, and sulfur: A multi-component reaction that can be performed under mild conditions.[5]

Q2: What is the general reaction mechanism for thiourea synthesis from an isothiocyanate and an amine?

A2: The synthesis is a straightforward nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final neutral thiourea product.[1][6]

Q3: What are the typical solvents and temperatures for the reaction between an isothiocyanate and an amine?

A3: This reaction is versatile and can be performed under various conditions. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetone, and alcohols like ethanol.[1] Temperatures can range from room temperature to reflux, depending on the reactivity of the starting materials. Many reactions proceed smoothly at room temperature within a few hours.[1] Solvent-free methods, such as manual grinding or automated ball milling, have also proven highly effective.[1]

Q4: How do the electronic properties of the substituents on the amine and isothiocyanate affect the reaction rate?

A4: The reaction rate is significantly influenced by the electronic properties of both reactants:

  • Amine Nucleophilicity: Amines with electron-donating groups (EDGs) are more nucleophilic and react faster. Conversely, amines with electron-withdrawing groups (EWGs), such as 4-nitroaniline, are less nucleophilic and react more slowly.[1][7]

  • Isothiocyanate Electrophilicity: Isothiocyanates with EWGs are more electrophilic and react faster. Those bearing EDGs are less electrophilic and react more slowly.[1]

Q5: Can catalysts be used in thiourea synthesis?

A5: Yes, catalysts can be employed to increase the reaction rate and control stereoselectivity in chiral syntheses. Organocatalysts, particularly chiral thiourea derivatives, are prominent for their ability to induce high enantioselectivity in asymmetric synthesis.[8][9] They typically function as hydrogen bond donors, activating electrophiles like isothiocyanates.[8] For certain reactions, such as those starting from primary amines and carbon disulfide, a reusable ZnO/Al₂O₃ composite has been shown to be effective.[10]

Troubleshooting Guide

Problem 1: Low or No Yield

Potential Cause Recommended Solution Expected Outcome
Poorly nucleophilic amine (e.g., anilines with electron-withdrawing groups) Increase the reaction temperature to drive the reaction forward.[7] Be cautious as excessively high temperatures can lead to side reactions and product decomposition.[4][7] Consider adding a non-nucleophilic base, such as triethylamine, to activate the amine.[2] For syntheses from amines and CS₂, consider using a more reactive thioacylating agent like thiophosgene (with appropriate safety precautions).[7]Increased conversion to the desired thiourea product.
Steric hindrance Increase the reaction temperature or prolong the reaction time.[2] The use of microwave irradiation can also be effective in overcoming steric barriers.[2]Increased conversion to the desired thiourea product.
Degradation of isothiocyanate Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[2]Improved yield and reduced side products from isothiocyanate decomposition.
Suboptimal reaction conditions (for Urea + Lawesson's Reagent method) Optimize reaction time and temperature. For example, a reaction time of 3.5 hours at 75°C has been found to be optimal in one study.[4]Maximized product yield.
Product loss during workup Check for product loss during extraction steps. Optimize the solvent system for recrystallization. Consider purification by column chromatography.[1]Improved isolated yield of the pure product.

Problem 2: Formation of Side Products and Impurities

Issue Potential Cause Recommended Solution
Formation of symmetrical thiourea (in unsymmetrical synthesis from amine and CS₂) The intermediate isothiocyanate is reacting with the starting amine.Use a two-step, one-pot method where the second amine is added only after the complete formation of the isothiocyanate.[2]
Presence of unreacted starting materials Incomplete reaction due to insufficient reaction time, low temperature, or low reactivity.Increase reaction time and/or temperature.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).[7] Unreacted amine or isothiocyanate can often be removed by washing with a dilute acid or base during workup, or by column chromatography.[7]
Product is an oil and does not crystallize Not all thiourea derivatives are crystalline at room temperature. Impurities can also inhibit crystallization.The most reliable method is purification by column chromatography.[1] Trituration by vigorously stirring the oil with a poor solvent (e.g., hexane) can sometimes induce crystallization.[1]

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time. The following tables summarize the impact of different conditions on thiourea synthesis.

Table 1: Effect of Reaction Temperature on Yield (Urea + Lawesson's Reagent)

This data illustrates a common principle: yield increases with temperature up to an optimum point, after which side reactions or product decomposition may cause the yield to decrease.[4]

Temperature (°C)Yield (%)
5545.8
6553.2
7562.1
8558.7
9551.4

Table 2: Effect of Reaction Time on Yield (Urea + Lawesson's Reagent at 75°C)

Reaction Time (hours)Yield (%)
1.542.5
2.554.6
3.562.3
4.559.1

Experimental Protocols

Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea in Solution

This protocol is a representative procedure for a standard solution-phase synthesis from an amine and an isothiocyanate.[2]

Materials:

  • Substituted Amine (1.0 mmol)

  • Substituted Isothiocyanate (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL), add the corresponding isothiocyanate (1.0 mmol) at room temperature.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated.

  • Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[1]

Protocol 2: Synthesis of Thiourea from Urea and Lawesson's Reagent

This protocol describes a one-step sulfuration reaction.[4]

Materials:

  • Urea

  • Lawesson's Reagent

  • Solvent (e.g., Toluene)

Procedure:

  • Combine urea and Lawesson's reagent in a mass ratio of 2:1 in a suitable reaction vessel with a solvent.

  • Heat the reaction mixture to 75°C.

  • Maintain the reaction at this temperature for 3.5 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the product by filtration and wash with a suitable solvent.

  • The crude product can be further purified by recrystallization from ethanol.[4]

Visualizations

Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine (R-NH2) Mixing Mix in Solvent (e.g., THF, DCM) Amine->Mixing Isothiocyanate Isothiocyanate (R'-NCS) Isothiocyanate->Mixing Stirring Stir at RT or Heat Mixing->Stirring Reaction Mixture Solvent_Removal Solvent Removal Stirring->Solvent_Removal Crude Product Purification Purification Solvent_Removal->Purification Product Thiourea Product Purification->Product

Caption: General workflow for thiourea synthesis from an amine and isothiocyanate.

Troubleshooting_Thiourea_Synthesis Start Low or No Yield Observed Check_Reactivity Are reactants sterically hindered or electronically deactivated? Start->Check_Reactivity Increase_Temp_Time Increase Temperature and/or Reaction Time Check_Reactivity->Increase_Temp_Time Yes Check_Reagent_Quality Is Isothiocyanate Fresh? Check_Reactivity->Check_Reagent_Quality No Optimize_Workup Review Workup and Purification Procedure Increase_Temp_Time->Optimize_Workup Success Yield Improved Increase_Temp_Time->Success Use_Fresh_Reagent Use Freshly Prepared or Purified Isothiocyanate Check_Reagent_Quality->Use_Fresh_Reagent No Consider_Catalyst Consider Using a Catalyst or Base Activator Check_Reagent_Quality->Consider_Catalyst Yes Use_Fresh_Reagent->Optimize_Workup Use_Fresh_Reagent->Success Consider_Catalyst->Optimize_Workup Consider_Catalyst->Success

Caption: Troubleshooting logic for low yield in thiourea synthesis.

References

Addressing stability issues of thiourea compounds in biological assay media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with thiourea-containing compounds in biological assay media.

Frequently Asked Questions (FAQs)

Q1: My thiourea compound shows inconsistent or lower-than-expected activity in my biological assay. What are the common causes?

A1: Inconsistent results with thiourea compounds often stem from their chemical instability in aqueous biological media.[1] The primary causes include:

  • Oxidative Degradation: The thiocarbonyl group (C=S) is susceptible to oxidation, especially in the presence of dissolved oxygen and metal ions in the media. This leads to the formation of degradation products like formamidine disulfides, which may have different or no biological activity.[1]

  • Hydrolysis: Thiourea derivatives can undergo hydrolysis, particularly under acidic or alkaline conditions, leading to breakdown of the parent compound.[1]

  • Influence of pH and Temperature: Stability is highly dependent on the pH and temperature of the assay medium.[1] Both elevated temperatures and non-neutral pH can significantly accelerate degradation.

  • Precipitation: Poor solubility of the compound in the aqueous assay buffer can lead to precipitation, especially when diluting from a high-concentration DMSO stock. This reduces the effective concentration of the compound available to interact with the biological target.

Q2: What are the visible signs that my thiourea compound might be degrading?

A2: While analytical confirmation is necessary, some physical signs may indicate degradation:

  • Color Change: A noticeable change in the color of your stock solution or the assay medium, such as the development of a yellowish tint, can be a sign of oxidation or photodegradation.[1]

  • Precipitate Formation: The appearance of cloudiness or solid particles in a previously clear solution suggests that the compound or its degradation products may be insoluble.[1]

  • Odor: The emission of ammonia or sulfur-like odors can indicate thermal decomposition or hydrolysis.[1]

Q3: How does pH and temperature affect the stability of thiourea compounds?

A3: Both pH and temperature are critical factors. Stability is generally greatest at a neutral pH. Both acidic and alkaline conditions can accelerate hydrolysis and oxidation.[1][2] Elevated temperatures, such as the 37°C commonly used for cell-based assays, will increase the rate of all degradation reactions compared to storage at room temperature or 4°C.[3]

Q4: Can components of my cell culture medium contribute to the degradation of my thiourea compound?

A4: Yes, standard biological buffers and cell culture media can contain components that influence stability. Trace metal ions (e.g., Cu²⁺, Fe³⁺) present in media or serum supplements can catalyze the oxidation of thiourea.[4] Furthermore, the buffer species itself can influence the degradation rate.

Q5: How can I minimize the degradation of my thiourea compound during experiments?

A5: To improve the reliability of your results, consider the following strategies:

  • Prepare Fresh Solutions: Always prepare working solutions of your thiourea compound immediately before use from a fresh or properly stored solid sample.

  • Use Antioxidants: For biochemical assays, consider adding a mild antioxidant to the buffer. However, ensure the antioxidant itself does not interfere with your assay.

  • Control pH: Maintain the pH of your assay buffer as close to neutral as possible, unless your experimental design requires otherwise.

  • Minimize Light Exposure: Protect stock solutions and assay plates from light by using amber vials or covering them with foil, as light can promote photodegradation.[1]

  • Degas Buffers: For sensitive compounds, degassing buffers to remove dissolved oxygen can help reduce oxidation.

  • Consider Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial, provided it does not interfere with the assay system.[1]

Troubleshooting Guide: Inconsistent Assay Results

This guide provides a systematic approach to troubleshooting common issues encountered when working with thiourea compounds.

Problem 1: High variability in IC50 values or inconsistent biological activity.

  • Possible Cause 1: Compound Degradation.

    • Recommended Action: Perform a stability study of your compound under the exact conditions of your assay (media, temperature, time). Use an analytical method like HPLC to quantify the amount of parent compound remaining at different time points (e.g., 0, 4, 8, 24 hours). If significant degradation (e.g., >10%) is observed within the assay duration, consider preparing solutions fresh and adding them to the assay at the last possible moment.

  • Possible Cause 2: Compound Precipitation.

    • Recommended Action: Visually inspect your assay plate for any signs of precipitation after adding the compound. You can also use a plate reader to measure light scattering at a wavelength where your compound doesn't absorb (e.g., 600 nm) to detect sub-visible precipitation. If precipitation is an issue, you may need to lower the final assay concentration or adjust your dilution scheme. Ensure the final DMSO concentration is low (typically <0.5%).

Problem 2: My compound shows high potency in a biochemical assay but is weak or inactive in a cell-based assay.

  • Possible Cause 1: Degradation in Cell Culture Media.

    • Recommended Action: Cell culture media is a complex mixture that can accelerate degradation. Run a stability study in the complete cell culture medium, including serum, at 37°C and 5% CO₂.[5] If the compound is unstable, you may need to perform more frequent media changes with a fresh compound during your experiment.[6]

  • Possible Cause 2: Poor Cell Permeability or Efflux.

    • Recommended Action: The compound may not be entering the cells or may be actively pumped out. Consider using cell permeability assays or LC-MS to quantify the intracellular concentration of your compound.

Problem 3: I am observing a high background signal or false positives in my assay.

  • Possible Cause 1: Interference from Degradation Products.

    • Recommended Action: The primary oxidative degradation product of thiourea is formamidine disulfide. This species contains a disulfide bond and can react with and inhibit enzymes that have critical cysteine residues in their active site (e.g., some kinases, proteases, phosphatases). This can lead to off-target effects that appear as a positive signal. Run a control experiment where you intentionally degrade a portion of your compound and test its effect in the assay.

  • Possible Cause 2: Interference with Assay Readout (e.g., Fluorescence or Luminescence).

    • Recommended Action:

      • Fluorescence Assays: Thiourea compounds or their degradation products may be autofluorescent or may quench the signal of your fluorescent probe.[7] Run a control plate with your compound in the assay buffer without the biological target to check for autofluorescence.

      • Luciferase Assays: Some small molecules can act as luciferase inhibitors but paradoxically stabilize the enzyme, leading to its accumulation in cells and an increase in the luminescent signal over time.[2][5][8] This can be misinterpreted as a true biological activation. If you suspect this, test your compound in a cell-free luciferase assay to see if it directly inhibits the enzyme.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Inconsistent Results or Low Activity Observed check_stability Assess Compound Stability in Assay Medium (HPLC/LC-MS) start->check_stability is_stable Is Compound Stable (>90% remaining)? check_stability->is_stable check_solubility Check for Precipitation (Visual, Light Scatter) is_stable->check_solubility Yes degraded Compound is Unstable is_stable->degraded No is_soluble Is Compound Soluble? check_solubility->is_soluble check_interference Investigate Assay Interference is_soluble->check_interference Yes precipitated Compound Precipitates is_soluble->precipitated No interference Assay Interference Likely check_interference->interference If problem persists end_ok Compound is Stable & Soluble. Review Assay Biology & Target Engagement. check_interference->end_ok If no interference found solution_degraded Solution: - Prepare fresh solutions - Add antioxidants (if applicable) - Adjust pH/temp degraded->solution_degraded solution_precipitated Solution: - Lower concentration - Optimize solvent/dilution - Use low-binding plates precipitated->solution_precipitated solution_interference Solution: - Run counter-assays - Test degradation products - Use orthogonal assay format interference->solution_interference

A stepwise workflow for troubleshooting inconsistent assay results.

Supporting Data

Table 1: Representative Stability of a Thiourea Compound Under Accelerated Conditions

This table provides illustrative data on how pH and temperature can impact the stability of a generic thiourea compound in an aqueous buffer over 24 hours. Actual degradation rates will vary based on the specific compound structure and buffer composition.

ConditionTemperature (°C)pH% Parent Compound Remaining (24h)
A47.4~98%
B257.4~92%
C377.4~85%
D375.0~75%
E378.5~70%

Data is representative and intended for illustrative purposes.

Table 2: Comparative Antioxidant (Radical Scavenging) Activity of Select Thiourea Derivatives

The antioxidant capacity of thiourea derivatives, which relates to their ability to resist oxidation, can be compared using IC50 values from radical scavenging assays like DPPH and ABTS. A lower IC50 value indicates greater antioxidant activity and potentially higher stability against oxidative degradation.

CompoundDPPH IC50 (mM)ABTS IC50 (mM)
1,3-diphenyl-2-thiourea (DPTU)0.710 ± 0.0010.044 ± 0.001
1-benzyl-3-phenyl-2-thiourea (BPTU)11.000 ± 0.0152.400 ± 0.021

Data sourced from experimental studies on free radical scavenging.[4][9]

Experimental Protocols

Protocol 1: HPLC-Based Assay for Determining Compound Stability in Biological Media

This protocol provides a general method for quantifying the degradation of a thiourea compound over time in a liquid medium.

1. Materials:

  • Test thiourea compound

  • High-purity DMSO

  • Biological medium of interest (e.g., PBS, DMEM + 10% FBS)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase, 250 mm x 4.6 mm, 5 µm)[1]

  • HPLC-grade solvents (e.g., acetonitrile, water, phosphoric acid for pH adjustment)

  • Sterile, low-binding microcentrifuge tubes

  • Incubator set to the desired temperature (e.g., 37°C)

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the thiourea compound (e.g., 10 mM) in high-purity DMSO.

  • Working Solution Preparation: Spike the pre-warmed (e.g., 37°C) biological medium with the stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%). Mix thoroughly.

  • Time Point Zero (T=0): Immediately after preparation, take an aliquot of the working solution (e.g., 500 µL). This is your T=0 sample. Add an equal volume of acetonitrile to precipitate proteins, vortex, and centrifuge at high speed for 10 minutes. Transfer the supernatant to an HPLC vial.

  • Incubation: Aliquot the remaining working solution into separate sterile, sealed tubes for each time point and place them in the incubator under the desired conditions (e.g., 37°C, 5% CO₂).

  • Sample Collection: At each specified time point (e.g., 1, 4, 8, 24, 48 hours), remove one tube from the incubator. Process the sample as described in step 3.

  • HPLC Analysis:

    • Develop an HPLC method that provides good separation of the parent compound from any degradation products. A typical starting condition could be a C18 column with a mobile phase of water and acetonitrile, with a small amount of acid (like 0.1% phosphoric acid) to improve peak shape.[1]

    • Set the UV detector to a wavelength where the parent compound has strong absorbance (e.g., 242 nm).[1]

    • Inject all samples from the time course.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t½) of the compound in the medium.

Experimental Workflow Diagram

ExperimentalWorkflow prep_stock 1. Prepare 10 mM Stock in DMSO prep_working 2. Spike into Pre-warmed Biological Medium (e.g., 10 µM) prep_stock->prep_working t0_sample 3. Collect T=0 Sample (Precipitate proteins, collect supernatant) prep_working->t0_sample incubate 4. Incubate Aliquots at 37°C prep_working->incubate analyze 6. Analyze by HPLC-UV t0_sample->analyze collect_samples 5. Collect Samples at Time Points (1, 4, 8, 24h) incubate->collect_samples collect_samples->analyze data_analysis 7. Calculate % Remaining vs. Time and Half-Life (t½) analyze->data_analysis

Workflow for assessing compound stability via HPLC.

Signaling Pathways and Degradation Mechanisms

Primary Oxidative Degradation Pathway

The sulfur atom in the thiourea moiety is nucleophilic and prone to oxidation. In biological media, this often proceeds via a two-electron oxidation to form a reactive sulfenic acid intermediate, which then rapidly dimerizes to yield a stable formamidine disulfide. This disulfide can undergo further, slower degradation to products including urea and sulfate.

DegradationPathway thiourea Thiourea Compound intermediate Reactive Intermediate (Sulfenic Acid) thiourea->intermediate Oxidation (O₂, metal ions) disulfide Formamidine Disulfide (Stable Product) intermediate->disulfide Dimerization further_degradation Further Degradation Products (Urea, Sulfate, etc.) disulfide->further_degradation Slow Hydrolysis

Simplified oxidative degradation pathway of thiourea compounds.

References

Methods to minimize byproduct formation in 1,3-Bis(4-methoxyphenyl)thiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1,3-Bis(4-methoxyphenyl)thiourea. It offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help minimize byproduct formation and maximize product yield and purity.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound and related diaryl thioureas.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct methods for synthesizing symmetrical diaryl thioureas like this compound are:

  • Reaction of p-methoxyphenyl isothiocyanate with p-anisidine: This is often a high-yielding and clean reaction. The isothiocyanate can be sourced commercially or generated in situ.[1]

  • Thionation of 1,3-bis(4-methoxyphenyl)urea: This involves converting the carbonyl group of the corresponding urea to a thiocarbonyl group, typically using a thionating agent like Lawesson's reagent.[1]

Q2: I am observing a low yield in my synthesis. What are the potential causes and how can I address them?

A2: Low yields can arise from several factors, including incomplete reaction, degradation of starting materials or products, and mechanical losses during workup. Refer to the troubleshooting guide below for specific issues and solutions.

Q3: My final product is difficult to purify and appears oily or discolored. What are the likely impurities?

A3: Common impurities include unreacted p-anisidine, byproducts such as thiuram disulfides (especially in CS₂-based syntheses), and degradation products of intermediates. Oily products may indicate the presence of impurities that inhibit crystallization.

Q4: How can I effectively purify the crude this compound?

A4: Recrystallization is the most common and effective method for purifying solid thiourea derivatives. Suitable solvents include ethanol, ethanol/water mixtures, or acetone. If the product is oily or highly impure, column chromatography on silica gel may be necessary.

Troubleshooting Common Synthesis Issues
Problem Potential Cause Recommended Solution
Low or No Product Formation Low nucleophilicity of p-anisidine: While p-anisidine is reasonably nucleophilic, reaction conditions may not be optimal.Increase reaction temperature or prolong reaction time. Consider using a catalyst if applicable (e.g., a base for the CS₂ method).[1]
Degradation of isothiocyanate intermediate: If generating the isothiocyanate in situ, it may be unstable under the reaction conditions.Use freshly prepared or purified isothiocyanate if possible. Consider a one-pot, two-step approach where the isothiocyanate is formed at a lower temperature before adding the second equivalent of p-anisidine.[1]
Formation of a Persistent Yellow/Orange Color Formation of thiuram disulfide byproducts: Oxidative coupling of the dithiocarbamate intermediate can lead to colored disulfides.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure stoichiometric control, as excess carbon disulfide can promote side reactions.
Product is an Oil or Fails to Crystallize Presence of impurities: Unreacted starting materials or byproducts can act as crystallization inhibitors.Attempt trituration with a non-polar solvent like hexane to induce crystallization and remove soluble impurities. If this fails, purify the oil by column chromatography.
Multiple Spots on Thin Layer Chromatography (TLC) Incomplete reaction and/or byproduct formation. Monitor the reaction closely by TLC to determine the optimal reaction time. Refer to the byproduct minimization strategies in the experimental protocols. If multiple spots persist, purification by column chromatography is recommended.

Data Presentation: Optimizing Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the expected impact of key parameters on the synthesis, based on data from related diaryl thiourea syntheses.

Parameter Condition A Yield/Purity A Condition B Yield/Purity B Rationale and Remarks
Temperature Room TemperatureModerate Yield / High Purity90°C[2]High Yield (up to 95%) / High Purity (up to 99.3%)[2]Higher temperatures generally increase the reaction rate but can also promote byproduct formation if not carefully controlled. Monitoring the reaction is crucial.
Solvent Dichloromethane (DCM)Good Yield / Good PurityWater (with acid catalyst)[2]High Yield / High Purity[2]Water as a solvent offers a greener and often simpler workup procedure, especially when the product precipitates upon cooling.[2]
Reaction Time 2-4 hoursVariable9 hours[2]High Yield[2]Longer reaction times can drive the reaction to completion, but this should be balanced against the risk of product degradation or byproduct formation. Reaction progress should be monitored.
Atmosphere AirGood Yield / Potential for colored impuritiesInert (N₂ or Ar)High Yield / High PurityAn inert atmosphere is recommended to prevent the oxidation of intermediates, which can lead to colored byproducts like thiuram disulfides.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound, with a focus on minimizing byproduct formation.

Protocol 1: Synthesis from p-Anisidine and Ammonium Thiocyanate (High-Yield, Green Method)

This protocol is adapted from a high-yield synthesis of 1-(4-methoxyphenyl)thiourea and is expected to be effective for the symmetrical diaryl thiourea.[2]

Materials:

  • p-Anisidine (2 equivalents)

  • Ammonium thiocyanate (1.1 equivalents)

  • Hydrochloric acid (catalytic amount)

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-anisidine (e.g., 5.7 g), ammonium thiocyanate (e.g., 3.1 g), water (e.g., 8 mL), and hydrochloric acid (e.g., 3.3 mL).[2]

  • Heat the reaction mixture to 90°C with vigorous stirring.[2]

  • Maintain the temperature and continue stirring for approximately 9 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).[2]

  • After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • The product should precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis from p-Anisidine and Carbon Disulfide

This is a common method for preparing symmetrical thioureas. Careful control of stoichiometry and atmosphere is key to minimizing byproducts.

Materials:

  • p-Anisidine (2 equivalents)

  • Carbon disulfide (1 equivalent)

  • Pyridine (solvent and catalyst) or another suitable base/solvent system

  • Ethanol (for recrystallization)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Dissolve p-anisidine in pyridine under a nitrogen atmosphere.

  • Slowly add carbon disulfide dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC indicates the consumption of the starting amine.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to yield pure this compound.

  • Dry the product under vacuum.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: p-Anisidine + Thiocarbonyl Source reaction Reaction: - Heat (e.g., 90°C) - Stir (e.g., 9 hours) - Inert Atmosphere start->reaction workup Workup: - Cool to RT - Precipitate in Water - Filter reaction->workup recrystallization Recrystallization: - Dissolve in hot ethanol - Cool slowly - Filter crystals workup->recrystallization drying Drying: - Vacuum oven recrystallization->drying final_product Final Product: This compound drying->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_flowchart start Low Yield or Impure Product? check_reaction Was the reaction complete by TLC? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_byproducts Are there significant byproducts? check_reaction->check_byproducts Yes solution_incomplete Solution: - Increase reaction time - Increase temperature - Check reagent purity incomplete->solution_incomplete byproducts Byproduct Formation check_byproducts->byproducts Yes check_workup Was the product lost during workup/purification? check_byproducts->check_workup No solution_byproducts Solution: - Use inert atmosphere - Control stoichiometry - Lower temperature byproducts->solution_byproducts workup_loss Workup/Purification Issues check_workup->workup_loss Yes end_node Pure Product check_workup->end_node No solution_workup Solution: - Optimize recrystallization solvent - Consider chromatography - Check for product solubility in wash steps workup_loss->solution_workup

Caption: Troubleshooting flowchart for low yield or impure product in this compound synthesis.

References

Technical Support Center: Interpretation of NMR Spectra of 1,3-Bis(4-methoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Bis(4-methoxyphenyl)thiourea and encountering challenges in interpreting its NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why can't I see the N-H proton signal in my ¹H NMR spectrum?

The disappearance of the N-H proton signal is a common issue for thiourea derivatives. Several factors can cause this:

  • Proton Exchange: The N-H protons are acidic and can exchange with deuterium from deuterated solvents, especially protic solvents like methanol-d₄ (CD₃OD) or water (D₂O). Traces of acid or water in solvents like chloroform-d (CDCl₃) can also catalyze this exchange, broadening the signal to the point where it merges with the baseline.

  • Low Concentration: At low concentrations, the signal may be too weak to be distinguished from the baseline noise.

  • Signal Broadening: Quadrupole broadening from the adjacent nitrogen atoms and intermediate rates of chemical exchange can make the peak very broad and difficult to detect.

Troubleshooting Steps:

  • Use an Aprotic Solvent: Acquire the spectrum in a dry, aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), which is excellent for preserving N-H signals.

  • Increase Concentration: Prepare a more concentrated sample to improve the signal-to-noise ratio.

  • Ensure Dry Conditions: Use a high-purity, dry NMR solvent and dry glassware to minimize exchange with water.

Q2: The N-H proton signal is very broad. What does this mean and how can I sharpen it?

Broadening of the N-H signal is typical for ureas and thioureas and is caused by:

  • Quadrupolar Relaxation: The nitrogen-14 nucleus has a quadrupole moment which can lead to rapid relaxation and broadening of the signals of attached protons.

  • Chemical Exchange: Hydrogen bonding and exchange with other molecules in the solution occur at a rate that is intermediate on the NMR timescale, leading to broad peaks.

  • Restricted C-N Bond Rotation: The partial double-bond character of the C-N bonds in thiourea can lead to slow rotation. If multiple conformations are present and interconverting, this can also cause broadening.

Troubleshooting Steps:

  • Lower the Temperature: Cooling the sample can slow down exchange processes and may resolve the broad signal into sharper peaks, sometimes revealing distinct signals for different conformers.

  • Change the Solvent: Switching to a solvent with different hydrogen-bonding capabilities (e.g., from CDCl₃ to DMSO-d₆) can significantly alter the exchange rate and chemical shift.[1]

  • Vary the Concentration: The extent of intermolecular hydrogen bonding is concentration-dependent. Acquiring spectra at different concentrations can provide insights into these interactions.[1]

Q3: The aromatic region of my ¹H NMR spectrum looks more complex than the expected two doublets. Why?

Due to the molecule's symmetry, you would expect a simple spectrum for the two equivalent 4-methoxyphenyl groups. Specifically, the aromatic region should show an AA'BB' system, which often appears as two apparent doublets. Deviations can occur due to:

  • Second-Order Effects: If the chemical shift difference (in Hz) between the ortho-protons (Hᴀ) and meta-protons (Hʙ) is not much larger than their coupling constant (J), the simple doublet-of-doublets pattern collapses into a more complex, "roofed" multiplet. This is common in aromatic systems.

  • Overlapping Signals: Impurities in the sample or solvent can introduce signals that overlap with the aromatic region.

  • Restricted Rotation: Slow rotation around the N-aryl bond on the NMR timescale could potentially make the ortho and meta protons inequivalent in a different way, though this is less common at room temperature.

Troubleshooting Steps:

  • Use a Higher Field Spectrometer: A higher magnetic field strength increases the chemical shift dispersion in Hz, which can simplify second-order spectra into more recognizable first-order patterns.

  • Check Sample Purity: Ensure the sample is pure to avoid overlapping signals from impurities.

  • Perform 2D NMR: A COSY (Correlation Spectroscopy) experiment can definitively show which protons are coupled to each other, helping to unravel complex multiplets.

Q4: How does the choice of NMR solvent affect the spectrum?

The solvent plays a critical role, especially for molecules with exchangeable protons and polar groups:

  • CDCl₃ (Chloroform-d): A common, relatively non-polar solvent. N-H protons often appear as broad signals and their chemical shift is highly concentration-dependent. Residual acidity can lead to exchange and signal loss.

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): A polar, aprotic solvent that is a strong hydrogen bond acceptor. It effectively solvates the N-H protons, slowing down intermolecular exchange. This results in sharper N-H signals that typically appear further downfield (δ > 8 ppm). It is the recommended solvent for observing exchangeable protons.

  • Acetone-d₆: Another useful polar aprotic solvent that can provide sharp N-H signals.

  • Methanol-d₄ (CD₃OD) or D₂O: These solvents should be avoided if you want to observe the N-H signal, as the protons will rapidly exchange with the solvent's deuterium atoms, causing the signal to disappear.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. Note that the exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Table 1: Typical ¹H NMR Data for this compound

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationNotes
N-H8.5 - 9.8Broad Singlet (br s)2HShift is highly variable; sharper and more downfield in DMSO-d₆.[2]
Ar-H (ortho to NH)7.2 - 7.5Doublet (d)4HPart of an AA'BB' system.
Ar-H (meta to NH)6.8 - 7.0Doublet (d)4HPart of an AA'BB' system.
O-CH₃~3.8Singlet (s)6HSharp signal from the two equivalent methoxy groups.

Table 2: Typical ¹³C NMR Data for this compound

AssignmentChemical Shift (δ, ppm)Notes
C=S178 - 182Thiocarbonyl carbon; signal may be broad.
Ar-C (para to NH)155 - 159Carbon attached to the -OCH₃ group.
Ar-C (ipso to NH)130 - 134Carbon attached to the nitrogen.
Ar-C (ortho to NH)125 - 128Aromatic CH.
Ar-C (meta to NH)113 - 116Aromatic CH.
O-CH₃55 - 56Methoxy carbon.

Experimental Protocols

Recommended Protocol for NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add 0.6-0.7 mL of high-purity deuterated solvent (DMSO-d₆ is recommended for observing N-H protons).

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be required.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • ¹H NMR Acquisition:

    • Spectrometer: Use a spectrometer with a field strength of 400 MHz or higher.

    • Temperature: Start at room temperature (e.g., 298 K). If peaks are broad, consider acquiring a spectrum at a lower temperature (e.g., 273 K or 253 K).

    • Scans: Acquire at least 16 scans for good signal-to-noise.

    • Relaxation Delay (d1): Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

    • Spectral Width: Set a spectral width that encompasses all expected signals (e.g., from -1 to 12 ppm).

  • ¹³C NMR Acquisition:

    • Experiment Type: Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): A 2-5 second delay is standard. The C=S carbon may have a long relaxation time, so a longer delay may be needed for it to appear with correct intensity.

    • Spectral Width: Set a wide spectral width to include the thiocarbonyl carbon (e.g., 0 to 200 ppm).[3]

Troubleshooting and Interpretation Workflows

The following diagrams illustrate logical workflows for addressing common issues and interpreting the spectra.

troubleshooting_nh start Start: N-H Signal Issue (Missing or Broad) check_solvent Q: What solvent was used? start->check_solvent protic A: Protic (CD3OD, D2O) check_solvent->protic Protic aprotic A: Aprotic (CDCl3, DMSO-d6) check_solvent->aprotic Aprotic protic_sol Solution: Re-run in aprotic solvent (e.g., DMSO-d6). Proton exchange is occurring. protic->protic_sol check_conc Q: Is the signal broad in aprotic solvent? aprotic->check_conc end_solved Issue Resolved protic_sol->end_solved conc_sol Solution: Increase sample concentration to improve signal-to-noise. check_conc->conc_sol Yes, and weak temp_sol Solution: Acquire spectrum at lower temperature (e.g., 273K) to slow exchange/rotation. check_conc->temp_sol Yes, strong but broad conc_sol->end_solved temp_sol->end_solved

Caption: Troubleshooting workflow for missing or broad N-H proton signals.

interpretation_workflow start Start: Acquired 1H & 13C Spectra step1 1. Count Signals 1H: Expect 4 signals. 13C: Expect 6 signals. (Confirms molecular symmetry) start->step1 step2 2. Analyze 1H Integration Check for 2:4:4:6 ratio (NH : Ar-H : Ar-H : OCH3) step1->step2 step3 3. Analyze 1H Splitting - OCH3 & NH should be singlets. - Aromatic protons should be  an AA'BB' system (apparent doublets). step2->step3 check_complex Is aromatic region complex/unclear? step3->check_complex step4 4. Assign Chemical Shifts - Compare experimental shifts to  expected values (see tables). - NH: >8.5 ppm (DMSO), Ar: 6.8-7.5 ppm,  OCH3: ~3.8 ppm. step5 5. Assign 13C Spectrum - Identify C=S (~180 ppm) and  O-CH3 (~55 ppm). - Assign 4 aromatic carbons. step4->step5 check_complex->step4 No run_cosy Run 2D COSY experiment to confirm H-H couplings in the aromatic ring. check_complex->run_cosy Yes run_cosy->step4 final Final Structure Confirmed step5->final

Caption: General workflow for the interpretation of NMR spectra.

References

Safe handling procedures and safety precautions for 1,3-Bis(4-methoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling and experimental use of 1,3-Bis(4-methoxyphenyl)thiourea. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their laboratory work.

Safety Precautions and Handling

Proper handling of this compound is crucial to ensure laboratory safety and experimental integrity. This compound presents several potential hazards.

Key Safety Information:

Hazard StatementGHS ClassificationPrecautionary Measures
Causes skin irritationSkin Corrosion/Irritation, Category 2Wear protective gloves and clothing. Wash skin thoroughly after handling.[1]
Causes serious eye damageSerious Eye Damage/Eye Irritation, Category 1Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3Avoid breathing dust. Use only in a well-ventilated area.[1]
Very toxic to aquatic lifeHazardous to the Aquatic Environment, Acute Hazard, Category 1Avoid release to the environment.[1]
Very toxic to aquatic life with long lasting effectsHazardous to the Aquatic Environment, Chronic Hazard, Category 1Avoid release to the environment. Collect spillage.[1]

Personal Protective Equipment (PPE) Workflow

PPE_Workflow start Entering Lab lab_coat Wear Lab Coat start->lab_coat gloves Wear Nitrile Gloves lab_coat->gloves goggles Wear Safety Goggles gloves->goggles fume_hood Work in a Fume Hood goggles->fume_hood end Handling Complete fume_hood->end

Figure 1: Recommended Personal Protective Equipment (PPE) workflow for handling this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[1]

Q2: How should I store this compound?

A2: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents.

Q3: What should I do in case of accidental exposure?

A3:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Q4: How do I properly dispose of waste containing this compound?

A4: Dispose of waste material at an approved waste disposal plant. Do not allow the product to enter drains. All disposal practices must be in accordance with local, state, and federal regulations.

Troubleshooting Experimental Issues

Problem 1: Compound Precipitation in Aqueous Assay Buffer

Many diaryl thiourea derivatives exhibit low aqueous solubility, which can lead to precipitation when diluted from a DMSO stock into an aqueous buffer for biological assays.

Troubleshooting Steps:

StepActionRationale
1. Visual Inspection Prepare a dilution of your compound in the assay buffer at the highest concentration to be tested. Visually inspect for any precipitate or cloudiness.To quickly assess for macroscopic precipitation.
2. Optimize DMSO Concentration Ensure the final DMSO concentration in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and affect compound solubility.To minimize solvent effects on the assay and the compound.
3. Use a Surfactant Consider adding a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, to the assay buffer.Surfactants can help to increase the solubility of hydrophobic compounds.
4. Sonication Briefly sonicate the diluted compound in the assay buffer.This can help to break up small aggregates and improve dissolution.
5. Prepare Fresh Dilutions Always prepare fresh dilutions of the compound from a stock solution immediately before use.To avoid precipitation that can occur over time in diluted solutions.
Problem 2: Inconsistent or No Biological Activity Observed

Unexpected results in biological assays can stem from various factors, from compound integrity to the assay setup itself.

Troubleshooting Workflow:

Troubleshooting_Workflow start Inconsistent/No Activity check_compound Verify Compound Purity and Identity (NMR, MS) start->check_compound check_solubility Confirm Solubility in Assay Medium check_compound->check_solubility check_assay Review Assay Protocol and Controls check_solubility->check_assay positive_control Check Positive Control Activity check_assay->positive_control cell_health Assess Cell Health and Passage Number positive_control->cell_health troubleshoot_protocol Optimize Assay Parameters (e.g., incubation time, cell density) cell_health->troubleshoot_protocol end Consistent Results troubleshoot_protocol->end

Figure 2: A logical workflow for troubleshooting inconsistent or no biological activity in in vitro assays.

Experimental Protocols (Adapted for this compound)

The following are adapted protocols for common assays where thiourea derivatives have shown activity. Researchers should optimize these protocols for their specific experimental conditions.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the compound in methanol or ethanol to achieve a range of concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • In a 96-well plate, add 100 µL of each compound dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance with the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Viability: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell line (e.g., SW480, SW620)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Treat the cells with different concentrations of the compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Potential Signaling Pathways

Thiourea derivatives have been reported to modulate various signaling pathways. While the specific effects of this compound may vary, related compounds have been shown to influence pathways such as Wnt/β-catenin.

Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to Nucleus and Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Thiourea Thiourea Derivative (Potential Inhibitor) Thiourea->Destruction_Complex Potential Modulation

Figure 3: A simplified diagram of the Wnt/β-catenin signaling pathway and a potential point of modulation by thiourea derivatives.

References

Overcoming solubility challenges of thiourea derivatives in aqueous biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when working with thiourea derivatives in aqueous biological assays.

Troubleshooting Guides

This section offers step-by-step solutions to specific problems you might encounter during your experiments.

Issue 1: Immediate Precipitation of Thiourea Derivative Upon Dilution in Aqueous Buffer or Media

Question: I dissolved my thiourea derivative in DMSO to make a concentrated stock solution. When I dilute it into my aqueous assay buffer (e.g., PBS) or cell culture medium, a precipitate forms instantly. What is happening and how can I prevent this "crashing out"?

Answer: This is a common issue for hydrophobic compounds like many thiourea derivatives. The compound is soluble in the organic stock solution but becomes insoluble when rapidly introduced into an aqueous environment where its solubility is much lower.[1][2] Here’s a systematic approach to troubleshoot this problem:

Potential Causes & Solutions

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of your thiourea derivative in the aqueous medium exceeds its solubility limit.[1]1. Lower the Working Concentration: Perform a dose-response experiment to find the lowest effective concentration. 2. Determine Maximum Solubility: Conduct a kinetic solubility assay to determine the approximate maximum soluble concentration in your specific medium (see Experimental Protocols).
Improper Dilution Technique Rapidly adding the concentrated stock to the aqueous medium creates localized high concentrations, leading to precipitation.[1]1. Pre-warm the Medium: Ensure your buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the compound.[1] 2. Use Serial Dilutions: Prepare one or more intermediate dilutions of your stock solution in the pre-warmed medium before making the final dilution.[1] 3. Add Dropwise and Mix: Add the stock solution slowly to the vortex of the medium while gently swirling to ensure rapid and even dispersion.
Low Temperature of Medium The solubility of most compounds, including thiourea derivatives, decreases at lower temperatures.[2]Always use pre-warmed (e.g., 37°C) aqueous solutions for dilutions.[1]
Inappropriate Solvent While DMSO is common, it may not be the optimal choice for all derivatives or assays.Consider alternative solvents like ethanol or DMF for your stock solution, but always verify their compatibility with your assay and ensure the final concentration is non-toxic.

Experimental Workflow for Dilution

G cluster_prep Stock Solution Preparation cluster_dilution Dilution Process cluster_assay Assay stock Dissolve thiourea derivative in 100% DMSO (e.g., 10-50 mM) intermediate Create intermediate dilution (e.g., 1:10) in warm medium stock->intermediate Slowly add & mix warm_media Pre-warm aqueous buffer/ cell culture medium to 37°C warm_media->intermediate final Perform final dilution to working concentration intermediate->final Serial dilution add_to_assay Add final solution to assay plate final->add_to_assay observe Visually inspect for precipitation add_to_assay->observe

Caption: Workflow for preparing aqueous solutions of thiourea derivatives.
Issue 2: Precipitation Observed After a Few Hours of Incubation

Question: My thiourea derivative solution is clear initially, but after incubating for a few hours, I see cloudiness or crystals in my assay plates. What could be the cause?

Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the aqueous environment and the conditions of the assay.

Potential Causes & Solutions

Potential CauseExplanationRecommended Solution
Compound Instability The thiourea derivative may be degrading or aggregating over time in the aqueous medium.1. Prepare Fresh Solutions: Make fresh dilutions of the compound for each experiment. 2. Reduce Incubation Time: If your experimental design allows, consider shorter incubation periods.
Media Evaporation In long-term experiments, evaporation can increase the concentration of the compound, pushing it beyond its solubility limit.[1]1. Ensure Proper Humidification: Maintain a humidified incubator. 2. Use Sealed Plates: For long-term assays, use plates with low-evaporation lids or seal them with gas-permeable membranes.[1]
Interaction with Media Components The compound may be interacting with salts, proteins (especially in serum), or other components in the media, forming less soluble complexes.[1][2]1. Test Different Media: Try a different basal media formulation. 2. Serum Impact: If using serum, be aware that proteins can sometimes bind to the compound, affecting its free concentration and solubility.[3] Consider reducing the serum percentage if the assay allows.
pH Shift Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive thiourea derivatives.[1]1. Monitor pH: Check the pH of your medium, especially in dense cell cultures. 2. Frequent Media Changes: Change the medium more frequently to maintain a stable pH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making stock solutions of thiourea derivatives?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds, including many thiourea derivatives.[4] N-Phenylthiourea, for example, has a solubility of approximately 30 mg/ml in DMSO.[4] Ethanol and dimethylformamide (DMF) can also be considered.[5] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of the compound in the stock solution.

Q2: What is the maximum concentration of DMSO that can be used in cell-based assays?

A2: The final concentration of DMSO in cell culture should generally be kept at or below 0.5% (v/v) to minimize cytotoxicity.[6] Many robust cell lines can tolerate up to 1%, but this can be cell-line dependent and impact cell viability and function.[7][8] It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line at the intended concentration and duration of the experiment.[8] For sensitive primary cells, it is advisable to keep the final DMSO concentration at 0.1% or lower.[6][7]

Q3: How can I improve the aqueous solubility of my thiourea derivative?

A3: If optimizing the dilution protocol is insufficient, you can explore using solubilizing agents. Two common approaches are:

  • Co-solvents: Using a mixture of solvents can increase solubility.[9][10] For in vitro assays, co-solvents like polyethylene glycol (PEG) can be mixed with the primary solvent (e.g., DMSO) in the stock solution. However, the final concentration of all solvents must be tested for toxicity in your assay.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[13] A detailed protocol for preparing a cyclodextrin inclusion complex is provided below.

Q4: How does pH affect the solubility of thiourea derivatives?

A4: The solubility of ionizable compounds is highly dependent on pH.[14] While thiourea itself is a weak base, its derivatives can have various acidic or basic functional groups. The charge state of these groups, which is determined by the pH of the solution relative to the compound's pKa, will significantly influence solubility. For thiourea derivatives, the pH of the aqueous solution can impact their stability and solubility.[15] It is advisable to determine the pKa of your specific derivative and adjust the buffer pH accordingly, while ensuring the pH is compatible with your biological assay.

Quantitative Solubility Data

The following tables provide solubility data for select thiourea derivatives. Note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

Table 1: Solubility of N-Phenylthiourea

SolventChemical FormulaSolubilityTemperature (°C)Reference
WaterH₂O1 g/L20[16]
DMSOC₂H₆OS~30 mg/mLNot Specified[4]
DimethylformamideC₃H₇NO~30 mg/mLNot Specified[5]
DMSO:PBS (pH 7.2) (1:3)-~0.25 mg/mLNot Specified[4]
EthanolC₂H₅OHSolubleNot Specified[16]

Table 2: Solubility of N,N'-Dimethylthiourea (DMTU)

SolventChemical FormulaSolubilityTemperature (°C)Reference
WaterH₂O290 g/L20[17]
DMSOC₂H₆OS100 mg/mLNot Specified[17]

Note: There can be discrepancies in reported solubility data. It is recommended to experimentally determine the solubility for your specific batch and experimental conditions.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay provides a rapid assessment of the solubility of a compound under specific aqueous conditions.

  • Prepare Stock Solution: Create a high-concentration stock solution of your thiourea derivative (e.g., 10-50 mM) in 100% DMSO.[18]

  • Prepare Assay Plate: Add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells of a microtiter plate.

  • Add Aqueous Buffer: Add your chosen aqueous buffer (e.g., PBS, cell culture medium) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept consistent and within the tolerated range for your assay (e.g., ≤0.5%).

  • Incubate: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a period that mimics your assay conditions (e.g., 1-2 hours).[19][20]

  • Separate Undissolved Compound: Centrifuge the plate at high speed (e.g., >10,000 x g) to pellet any precipitate.[19] Alternatively, use a filter plate to separate the solid from the liquid phase.

  • Quantify Soluble Compound: Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.[19]

  • Determine Kinetic Solubility: The measured concentration represents the kinetic solubility of your compound under those specific conditions.

Protocol 2: Preparation of a Thiourea Derivative-Cyclodextrin Inclusion Complex

This protocol describes a common method for enhancing the aqueous solubility of a hydrophobic compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., sterile water or PBS). Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.

  • Molar Ratio Determination: A common starting point is a 1:1 molar ratio of the thiourea derivative to HP-β-CD. This can be optimized.

  • Complexation (Kneading Method): a. Weigh the required amounts of the thiourea derivative and HP-β-CD. b. Place the powders in a mortar. c. Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a thick paste. d. Knead the paste thoroughly for 30-60 minutes.[21] e. Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Complexation (Co-precipitation Method): a. Dissolve the HP-β-CD in the aqueous buffer. b. Dissolve the thiourea derivative in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol). c. Slowly add the drug solution to the cyclodextrin solution with continuous stirring. d. Continue stirring for 24-48 hours at a constant temperature. e. Remove the solvent by evaporation or lyophilization to obtain the solid inclusion complex.[21][22]

  • Characterization and Use: The resulting powder is the inclusion complex, which should have enhanced aqueous solubility. The formation of the complex can be confirmed by techniques like DSC, FTIR, or NMR. Dissolve the complex in your assay buffer to the desired final concentration.

Visualizing Solubility Enhancement Strategies

G cluster_problem The Challenge cluster_solutions Solubilization Strategies cluster_outcome The Goal problem Poorly Soluble Thiourea Derivative optimization Optimization of Dilution Protocol problem->optimization Primary Approach cosolvents Use of Co-solvents (e.g., PEG) problem->cosolvents Advanced Approach cyclodextrins Cyclodextrin Complexation problem->cyclodextrins Advanced Approach ph_adjustment pH Adjustment problem->ph_adjustment If Ionizable outcome Soluble Compound in Aqueous Assay optimization->outcome cosolvents->outcome cyclodextrins->outcome ph_adjustment->outcome

Caption: Strategies for overcoming solubility issues of thiourea derivatives.

References

Considerations for scaling up the laboratory synthesis of 1,3-Bis(4-methoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the laboratory synthesis and scale-up of 1,3-Bis(4-methoxyphenyl)thiourea. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges and streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable method for synthesizing this compound?

A common and effective method is the reaction of p-anisidine with a thiocarbonyl source, such as carbon disulfide or ammonium thiocyanate, in the presence of a suitable catalyst and solvent. One documented approach involves the reaction of p-anisidine with ammonium thiocyanate using hydrochloric acid as a catalyst in an aqueous medium. This method has been reported to produce high yields and purity.[1]

Q2: What are the critical parameters to control during the synthesis to ensure a high yield and purity?

The key parameters influencing the outcome of the synthesis are reaction temperature, reaction time, and the molar ratio of reactants. For the synthesis of a related compound, 1-(4-methoxyphenyl)thiourea, optimal conditions were found to be a reaction temperature of 90°C and a reaction time of 9 hours.[1] Precise control over these variables is crucial for minimizing side product formation and maximizing the conversion to the desired product.

Q3: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up this synthesis can present challenges related to:

  • Heat Transfer: The reaction can be exothermic, and maintaining a uniform temperature throughout a larger reaction vessel is critical to prevent localized overheating, which can lead to side reactions and decreased yield.

  • Mixing Efficiency: Ensuring homogenous mixing of reactants in a larger volume is essential for consistent reaction progress and to avoid the formation of isolated pockets of high reactant concentration.

  • Product Precipitation and Isolation: As the scale increases, handling the precipitation and filtration of the product can become more cumbersome, potentially leading to product loss.

Q4: How can I purify the crude this compound product?

Recrystallization is a highly effective method for purifying the final product. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature, allowing for the formation of pure crystals upon cooling. Ethanol is a commonly used and effective solvent for the recrystallization of diarylthiourea derivatives.

Troubleshooting Guide

Scaling up the synthesis of this compound can present several challenges. This guide addresses common issues, their potential causes, and recommended solutions.

Low Product Yield
Potential Cause Recommended Solution Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature moderately. Ensure efficient stirring to maximize reactant contact.Drive the reaction to completion and increase the yield of the desired product.
Side Reactions Maintain strict control over the reaction temperature. Localized overheating can promote the formation of byproducts. Ensure a proper molar ratio of reactants as an excess of one reactant can lead to undesired side products.Minimize the formation of impurities and maximize the conversion to this compound.
Product Loss During Workup Optimize the recrystallization process. Use the minimum amount of hot solvent necessary for dissolution to ensure maximum crystal recovery upon cooling. Wash the filtered crystals with a small amount of cold solvent to minimize dissolution of the product.Improve the isolated yield of the purified product.
Product Purity Issues
Potential Cause Recommended Solution Expected Outcome
Incomplete Removal of Starting Materials Perform a thorough recrystallization. If unreacted p-anisidine remains, a second recrystallization may be necessary. Ensure the chosen solvent has a significant solubility difference for the product and the starting material at high and low temperatures.Obtain a final product with high purity, free from starting material contamination.
Formation of Side Products Optimize reaction conditions (temperature, time, reactant ratio) to disfavor the formation of byproducts. Characterize impurities using techniques like NMR or Mass Spectrometry to understand their structure and formation mechanism, which can guide further optimization.Reduce the level of impurities in the final product.
Solvent Trapped in Crystals Ensure the crystals are thoroughly dried after filtration. Using a vacuum oven at a moderate temperature can aid in the removal of residual solvent.Obtain a dry, free-flowing crystalline product with accurate analytical data.

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure)

This protocol is adapted from the synthesis of the related 1-(4-methoxyphenyl)thiourea and should serve as a starting point for optimization.[1]

Materials:

  • p-Anisidine

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine (2.0 equivalents), ammonium thiocyanate (1.0 equivalent), and deionized water.

  • Slowly add concentrated hydrochloric acid (as a catalyst) to the stirred mixture.

  • Heat the reaction mixture to 90°C and maintain this temperature for 9 hours with continuous stirring.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Purify the crude product by recrystallization from hot ethanol.

  • Dry the purified crystals in a vacuum oven.

Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few more minutes.

  • If charcoal was used, perform a hot gravity filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature to allow for the formation of large crystals.

  • Once crystallization appears complete, place the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration, washing them with a small portion of ice-cold ethanol.

  • Dry the crystals thoroughly.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reactants p-Anisidine + Ammonium Thiocyanate reaction Reaction at 90°C, 9h (HCl catalyst) reactants->reaction 1 precipitation Cooling & Precipitation reaction->precipitation 2 filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization 3 drying Drying recrystallization->drying 4 final_product final_product drying->final_product Final Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield purity_issue Purity Issue? start->purity_issue low_yield->purity_issue No check_reaction Check Reaction Completeness (TLC) low_yield->check_reaction Yes recrystallize Perform/Repeat Recrystallization purity_issue->recrystallize Yes optimize_conditions Optimize Temp/Time check_reaction->optimize_conditions Incomplete check_workup Review Workup Procedure check_reaction->check_workup Complete analyze_impurities Characterize Impurities (NMR, MS) recrystallize->analyze_impurities Still Impure adjust_synthesis Adjust Synthesis Conditions analyze_impurities->adjust_synthesis

Caption: A decision-making flowchart for troubleshooting synthesis problems.

References

Validation & Comparative

Comparative analysis of anticancer activity between 1,3-Bis(4-methoxyphenyl)thiourea and other thiourea derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea derivatives have emerged as a significant class of compounds in anticancer drug discovery, exhibiting a broad spectrum of cytotoxic activities against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest, making them promising candidates for further therapeutic development. This guide provides a comparative analysis of the anticancer activity of various thiourea derivatives, with a particular focus on analogues of 1,3-Bis(4-methoxyphenyl)thiourea, for which specific experimental data is limited in publicly available literature. The data presented herein is collated from numerous studies to offer a valuable resource for researchers in the field.

Quantitative Analysis of Cytotoxicity

The anticancer efficacy of thiourea derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for a range of N,N'-disubstituted thiourea derivatives against several human cancer cell lines, providing a basis for comparative evaluation.

Table 1: Anticancer Activity of Various Thiourea Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1-(4-hexylbenzoyl)-3-methylthioureaT47D179Hydroxyurea1803
MCF-7390Hydroxyurea2829
WiDr433Hydroxyurea1803
HeLa412Hydroxyurea5632
N1,N3-disubstituted-thiosemicarbazone 7HCT1161.11Doxorubicin8.29
HepG21.74Doxorubicin7.46
MCF-77.0Doxorubicin4.56
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW4809.0--
SW6201.5--
K5626.3--
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA5490.2--
N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(arylthioureido)benzenesulfonamidesHepG2, MCF-7, Caco-2, PC-315.08 - 20.5 µg/mL--
1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthioureaMCF-725.8--
MDA-MB-23154.3--

Note: The specific compound this compound is not extensively documented with IC50 values in the reviewed literature. The data presented is for structurally related N,N'-diaryl and other bis-thiourea derivatives to provide insight into the potential efficacy of this chemical class.

Experimental Protocols

Standardized experimental protocols are crucial for the reliable assessment and comparison of the anticancer activity of novel compounds. Below are detailed methodologies for key assays cited in the evaluation of thiourea derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]

Materials:

  • N,N'-disubstituted thiourea derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiourea derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add thiourea derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining IC50 values using the MTT assay.

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the thiourea derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.

Apoptosis_Assay_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis A Treat cells with thiourea derivative B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min D->E F Add Binding Buffer E->F G Analyze by flow cytometry F->G

Caption: Workflow for apoptosis detection using the Annexin V-FITC/PI assay.

Cell Cycle Analysis using Propidium Iodide

This method utilizes propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[6][7]

Materials:

  • Propidium Iodide (PI) staining solution

  • RNase A

  • 70% Ethanol (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the thiourea derivative, then harvest and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and fix for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Signaling Pathways in Thiourea Derivative-Induced Anticancer Activity

Thiourea derivatives exert their anticancer effects through various mechanisms, with the induction of apoptosis being a prominent pathway.[8][9] This process is often mediated by the activation of caspases, a family of cysteine proteases that execute programmed cell death.

A common signaling cascade involves the intrinsic (mitochondrial) pathway of apoptosis. Treatment with a thiourea derivative can lead to an imbalance in the Bcl-2 family of proteins, increasing the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members. This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[10][11][12]

Apoptosis_Signaling_Pathway Thiourea Thiourea Derivative Bcl2_Family Bax/Bcl-2 Ratio ↑ Thiourea->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by thiourea derivatives.

References

A Comparative Guide to 1,3-Bis(4-methoxyphenyl)thiourea and Its Isomers: Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of 1,3-bis(4-methoxyphenyl)thiourea and its ortho- and meta-isomers. By presenting key experimental data and methodologies, this document aims to facilitate further research and development in the field of medicinal chemistry.

Structural Comparison

The seemingly subtle shift in the position of the methoxy group from the para to the meta or ortho position on the phenyl rings of 1,3-bis(methoxyphenyl)thiourea introduces significant changes in the molecule's overall geometry, electronic distribution, and crystal packing. These structural nuances can, in turn, have a profound impact on the compound's biological activity.

Recent studies on N-(4-chlorobutanoyl)-N'-(2-, 3-, and 4-methoxyphenyl)thiourea isomers have provided valuable insights into these structural differences through spectroscopic and computational methods.[1] Additionally, the crystal structure of 1,3-bis(2-methoxyphenyl)thiourea offers a concrete example of the steric and conformational effects of the ortho-methoxy substitution.[2]

Key Structural Parameters

The following table summarizes key structural parameters obtained from experimental (X-ray crystallography) and computational (Density Functional Theory) studies of methoxyphenyl-substituted thiourea derivatives. These parameters highlight the influence of the methoxy group's position on the molecule's conformation.

Parameter1,3-Bis(2-methoxyphenyl)thiourea (ortho)N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea (meta derivative)N-(4-chlorobutanoyl)-N'-(4-methoxyphenyl)thiourea (para derivative)
Dihedral Angle (Thioureido - Phenyl 1) 59.80°[2]--
Dihedral Angle (Thioureido - Phenyl 2) 73.41°[2]--
Dihedral Angle (Phenyl 1 - Phenyl 2) 56.83°[2]--
N-C(=S) Bond Lengths 1.3469 Å, 1.3488 Å[2]--
Calculated C=O Stretching Frequency (FT-IR) -1723 cm⁻¹[1]1686 cm⁻¹[1]
Calculated N-H Stretching Frequency (FT-IR) -3099 cm⁻¹[1]3175 cm⁻¹[1]

Note: Direct crystallographic data for 1,3-bis(3-methoxyphenyl)thiourea and this compound were not available in the searched literature. The data for the meta and para derivatives are from a related N-acyl thiourea series and are provided for comparative purposes to illustrate the electronic and vibrational differences.[1] The ortho-isomer's crystal structure reveals a twisted conformation, with significant dihedral angles between the thiourea core and the phenyl rings, a likely consequence of steric hindrance from the ortho-methoxy groups.[2]

Functional Insights and Potential Applications

Potential therapeutic applications of methoxyphenyl thiourea derivatives may include:

  • Anticancer Activity: Thiourea derivatives have been shown to target various pathways involved in carcinogenesis.[5] The position of the methoxy group can influence the compound's lipophilicity and electronic properties, thereby affecting its ability to interact with anticancer targets.

  • Enzyme Inhibition: The thiourea moiety is a known pharmacophore for inhibiting various enzymes. The differential positioning of the methoxy group can alter the binding affinity and selectivity towards specific enzymes.

  • Antimicrobial and Antiviral Activities: Numerous thiourea derivatives have demonstrated potent activity against a range of pathogens.[3][4]

The structural variations among the ortho, meta, and para isomers are expected to translate into differences in their biological activity profiles. For instance, the steric bulk of the ortho-methoxy groups might hinder binding to certain biological targets, while the electronic effects of the meta and para substitutions could modulate the molecule's reactivity and interaction with protein residues.

Experimental Protocols

Synthesis of 1,3-Bis(methoxyphenyl)thiourea Isomers

The following is a general procedure for the synthesis of 1,3-bis(methoxyphenyl)thiourea isomers, adapted from the literature.[1][2]

Materials:

  • Appropriate methoxyaniline isomer (2-methoxyaniline, 3-methoxyaniline, or 4-methoxyaniline)

  • Carbon disulfide (CS₂)

  • A suitable solvent (e.g., ethanol, acetone)

  • A base (e.g., sodium hydroxide)

Procedure:

  • Dissolve the methoxyaniline isomer in the chosen solvent.

  • Add carbon disulfide dropwise to the solution while stirring.

  • Slowly add a solution of the base.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • FT-IR spectra are recorded on a spectrometer in the range of 4000-400 cm⁻¹.

  • Samples can be prepared as KBr pellets or analyzed using an attenuated total reflectance (ATR) accessory.

Single-Crystal X-ray Diffraction:

  • Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent.

  • Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • The structure is solved and refined using appropriate crystallographic software.

Visualizing Methodologies

The following diagrams illustrate the general workflow for synthesizing and evaluating the biological activity of thiourea derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials (Methoxyaniline, CS2) reaction Chemical Reaction start->reaction purification Purification (Recrystallization) reaction->purification characterization Structural Characterization (NMR, FT-IR, X-ray) purification->characterization screening In vitro Screening (e.g., Anticancer, Antimicrobial) characterization->screening doseresponse Dose-Response Studies (IC50 Determination) screening->doseresponse moa Mechanism of Action (e.g., Enzyme Inhibition, Pathway Analysis) doseresponse->moa

Caption: General workflow for the synthesis and biological evaluation of thiourea derivatives.

logical_relationship cluster_structure Structural Properties cluster_function Functional Outcome isomer Isomeric Form (ortho, meta, para) geometry Molecular Geometry (Dihedral Angles, Bond Lengths) isomer->geometry electronics Electronic Properties (Charge Distribution) isomer->electronics binding Target Binding Affinity geometry->binding electronics->binding activity Biological Activity (e.g., Potency, Selectivity) binding->activity

Caption: Relationship between molecular structure and biological function in thiourea isomers.

References

A Comparative Guide to Validating the Purity and Identity of Synthesized 1,3-Bis(4-methoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity and confirmation of identity are critical quality attributes for any synthesized compound intended for research or pharmaceutical development. This guide provides a comprehensive comparison of key analytical methods for validating synthesized 1,3-Bis(4-methoxyphenyl)thiourea, a thiourea derivative with potential applications in various scientific fields. We will explore the principles, experimental data, and protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis (EA), offering a comparative framework to assist in method selection and implementation.

At a Glance: Method Comparison

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Elemental Analysis (EA)
Primary Use Structural elucidation and quantificationPurity determination and quantificationMolecular weight determination and structural confirmationDetermination of elemental composition
Sample Requirement ~5-10 mgµg to mg rangeng to µg range~2-5 mg
Strengths - Provides detailed structural information- Non-destructive- Quantitative (qNMR)- High sensitivity and resolution for impurity profiling- Well-established and robust- High sensitivity- Provides exact mass and fragmentation data- Confirms empirical formula
Limitations - Lower sensitivity compared to HPLC and MS- Can be complex to interpret for impure samples- Requires a reference standard for identity confirmation- Destructive- Fragmentation can be complex to interpret- May not be suitable for thermally labile compounds- Does not provide structural information- Less precise than other methods
Cost High initial investment and maintenanceModerate initial investment and running costsHigh initial investment and maintenanceLow to moderate

Data Presentation

The following tables summarize the expected quantitative data for this compound obtained from various analytical techniques.

Table 1: ¹H and ¹³C NMR Spectral Data

Solvent: CDCl₃

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~7.3 (tentative)d4HAr-H (ortho to NH)
~6.9 (tentative)d4HAr-H (ortho to OCH₃)
~3.8 (tentative)s6H-OCH₃
~7.5 (tentative)br s2H-NH
¹³C~180 (tentative)--C=S
~158 (tentative)--Ar-C (para to NH)
~132 (tentative)--Ar-C (ipso to NH)
~125 (tentative)--Ar-CH (ortho to NH)
~114 (tentative)--Ar-CH (ortho to OCH₃)
~55 (tentative)---OCH₃

Note: The chemical shifts are estimates based on typical values for similar structures and require experimental verification.

Table 2: HPLC Purity Analysis
ParameterValue
Purity (%) >98.0% (as specified by commercial suppliers)[1]
Retention Time (min) Dependent on specific method conditions
Limit of Detection (LOD) Method-dependent, typically in the low µg/mL range
Limit of Quantification (LOQ) Method-dependent, typically in the µg/mL range
Table 3: Mass Spectrometry Data
Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI289.10054 (Calculated)Fragmentation pattern would likely involve cleavage of the C-N bonds and loss of the methoxy groups.

Note: The molecular formula of this compound is C₁₅H₁₆N₂O₂S, with a molecular weight of 288.36 g/mol .[2]

Table 4: Elemental Analysis Data
ElementTheoretical %Experimental %
C62.48To be determined
H5.59To be determined
N9.71To be determined
O11.09To be determined
S11.12To be determined

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the synthesized compound.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Integrate the signals and determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Analysis: Compare the observed chemical shifts, multiplicities, and integration values with the expected structure of this compound. For purity assessment, look for the presence of any unexpected signals.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound and quantify any impurities.

Instrumentation: HPLC system with a UV detector.

Procedure:

  • Chromatographic Conditions (starting point, optimization may be required):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is a common starting point for thiourea derivatives.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Prepare further dilutions as necessary.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and obtain structural information through fragmentation patterns.

Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a solvent compatible with ESI, such as acetonitrile or methanol.

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a fragment ion spectrum.

  • Data Analysis: Compare the observed mass of the molecular ion with the calculated exact mass of this compound. Analyze the fragmentation pattern to confirm the presence of key structural motifs.

Elemental Analysis (EA)

Objective: To determine the elemental composition of the synthesized compound and compare it with the theoretical values.

Instrumentation: CHNS/O Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh approximately 2-5 mg of the dried and purified sample into a tin capsule.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

  • Data Analysis: The instrument software calculates the percentage of each element (C, H, N, S). The oxygen percentage is typically determined by difference. Compare the experimental percentages with the theoretical values for the empirical formula C₁₅H₁₆N₂O₂S.

Mandatory Visualization

Purity_and_Identity_Workflow cluster_synthesis Synthesis cluster_validation Validation Methods cluster_results Results Synthesized_Compound Synthesized this compound NMR NMR Spectroscopy Synthesized_Compound->NMR HPLC HPLC Synthesized_Compound->HPLC MS Mass Spectrometry Synthesized_Compound->MS EA Elemental Analysis Synthesized_Compound->EA Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment HPLC->Purity_Assessment MS->Structure_Confirmation Identity_Confirmation Identity Confirmation MS->Identity_Confirmation Empirical_Formula Empirical Formula EA->Empirical_Formula Empirical_Formula->Identity_Confirmation

Caption: Experimental workflow for the validation of synthesized this compound.

Conclusion

The validation of synthesized this compound requires a multi-faceted analytical approach. While NMR spectroscopy is unparalleled for definitive structural elucidation, HPLC offers superior sensitivity for detecting and quantifying impurities. Mass spectrometry provides crucial confirmation of the molecular weight and can offer supplementary structural details through fragmentation analysis. Finally, elemental analysis serves as a fundamental check of the empirical formula.

For comprehensive quality control, a combination of these methods is recommended. HPLC is often the primary choice for routine purity testing due to its robustness and high throughput. NMR and MS are indispensable for the initial characterization of a newly synthesized batch and for investigating any unknown impurities detected by HPLC. The selection of the most appropriate method or combination of methods will ultimately depend on the specific requirements of the research or development phase, regulatory expectations, and available resources.

References

Comparative study on the antioxidant activity of various substituted thiourea derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the antioxidant activity of various substituted thiourea derivatives, supported by experimental data from recent studies. This document provides detailed methodologies for key antioxidant assays and visual representations of experimental workflows to aid in the evaluation of these compounds for potential therapeutic applications.

Thiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including significant antioxidant properties.[1] Their ability to scavenge free radicals and mitigate oxidative stress positions them as potential candidates for the development of novel therapies for diseases associated with oxidative damage.[2] This guide synthesizes data from multiple studies to provide a comparative analysis of their antioxidant efficacy.

Comparative Antioxidant Activity

The antioxidant capacity of substituted thiourea derivatives is commonly evaluated using various in vitro assays, with the most prevalent being the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2] The ferric reducing antioxidant power (FRAP) assay is also frequently employed to measure the electron-donating capacity of these compounds.[3] The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify and compare the antioxidant strength of these derivatives, where a lower IC50 value signifies greater antioxidant activity.[2]

Below is a summary of the antioxidant activities of several series of substituted thiourea derivatives from various studies, compared with standard antioxidants.

Series/CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (Absorbance at 700nm)Reference
Series 1: 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide Derivatives [4][5]
Compound 2a1.83 ± 0.152.11 ± 0.12-[2]
Compound 2c2.05 ± 0.091.08 ± 0.44-[2]
Series 2: 2-Thiophenecarboxylic Acid Thiourea Derivatives [6]
SB2 (ortho-methylated derivative)Showed highest activity-Showed highest activity[6]
SB3Excellent activity-Excellent activity[6]
SB4Excellent activity-Excellent activity[6]
Series 3: Diphenyl and Benzyl-phenyl Thiourea Derivatives [7]
DPTU (1,3-diphenyl-2-thiourea)710 ± 144 ± 1-[2]
BPTU (1-benzyl-3-phenyl-2-thiourea)11000 ± 152400 ± 21-[2]
Standard Antioxidants
α-TOC (alpha-tocopherol)2.45 ± 0.071.89 ± 0.05-[4]
BHT (Butylated hydroxytoluene)4.32 ± 0.11--[4]
Ascorbic Acid--Higher values indicate higher activity[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of antioxidant capacity. The following are the methodologies for the commonly cited DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, leading to its neutralization and a corresponding decrease in absorbance.[2]

Procedure:

  • Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared and stored in a dark container.[8] Stock solutions of the thiourea derivatives and a standard antioxidant (e.g., ascorbic acid, Trolox) are prepared in a suitable solvent like DMSO or methanol.[8] Serial dilutions of the test compounds and standards are then made.[8]

  • Assay Procedure: In a 96-well microplate, a specific volume (e.g., 100 µL) of the DPPH solution is added to each well.[8] An equal volume of the different concentrations of the test compounds, standard, or a blank (solvent only) is then added.[8]

  • Incubation: The plate is mixed thoroughly and incubated in the dark at room temperature for 30 minutes.[8]

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.[8]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [((Abs_control - Abs_sample)) / Abs_control] x 100.[8] The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[8]

Procedure:

  • Reagent Preparation: The ABTS•+ stock solution is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is left in the dark at room temperature for 12-16 hours.[2][8] Before use, the stock solution is diluted with a solvent like ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Assay Procedure: In a 96-well microplate, a small volume (e.g., 10 µL) of the different concentrations of the test compounds, standard, or blank is added to the wells.[8] A larger volume (e.g., 190 µL) of the diluted ABTS•+ solution is then added to each well.[8]

  • Incubation: The plate is mixed and incubated at room temperature for a defined period (e.g., 6 minutes).[2]

  • Measurement: The absorbance is measured at 734 nm.[8]

  • Calculation: The percentage of ABTS•+ scavenging activity and the IC50 value are calculated using the same method as the DPPH assay.[8]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8][9]

Procedure:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[10] The reagent should be prepared fresh and warmed to 37°C before use.[8]

  • Assay Procedure: In a 96-well microplate, a small volume (e.g., 20 µL) of the test compounds, standards (known Fe²⁺ concentrations), or a blank is added to the wells.[8] A larger volume (e.g., 150 µL) of the pre-warmed FRAP reagent is then added.[8]

  • Incubation: The plate is mixed and incubated at 37°C for a specified time (e.g., 4 to 30 minutes).[8]

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[11][12]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared from known concentrations of Fe²⁺.[12]

Visualizing Experimental and Signaling Pathways

To further clarify the processes involved in the assessment and potential mechanism of action of thiourea derivatives, the following diagrams are provided.

G General Workflow for Antioxidant Activity Screening cluster_synthesis Synthesis & Characterization cluster_assay Antioxidant Assays cluster_analysis Data Analysis start Starting Materials (e.g., Substituted anilines, Isothiocyanates) synthesis Chemical Synthesis of Thiourea Derivatives start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (e.g., NMR, IR, Mass Spec) purification->characterization dpph DPPH Assay characterization->dpph Test Compounds abts ABTS Assay characterization->abts Test Compounds frap FRAP Assay characterization->frap Test Compounds other Other Assays (e.g., CUPRAC) characterization->other Test Compounds ic50 IC50 Value Calculation dpph->ic50 abts->ic50 frap->ic50 other->ic50 comparison Comparison with Standards ic50->comparison sar Structure-Activity Relationship (SAR) comparison->sar

Caption: Workflow for Synthesis and Antioxidant Screening.

G Potential Nrf2-Keap1 Signaling Pathway Modulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus thiourea Thiourea Derivative keap1_nrf2 Keap1-Nrf2 Complex thiourea->keap1_nrf2 Potentially Modulates ros Oxidative Stress (ROS/RNS) ros->keap1_nrf2 Induces nrf2_free Nrf2 keap1_nrf2->nrf2_free Dissociation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are Binding genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->genes Transcription cell_protection Cellular Protection genes->cell_protection Leads to

Caption: Nrf2-Keap1 Antioxidant Response Pathway.

References

Exploring the Structure-Activity Relationship of 1,3-Disubstituted Thiourea Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3-disubstituted thiourea scaffold represents a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1] The tunability of their physicochemical properties through substitution at the N1 and N3 positions allows for the systematic exploration of structure-activity relationships (SAR), guiding the development of potent and selective therapeutic agents. This guide provides a comparative analysis of recently developed 1,3-disubstituted thiourea derivatives, focusing on their anticancer and antimicrobial activities, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

The biological activity of 1,3-disubstituted thiourea derivatives is significantly influenced by the nature and position of substituents on the aryl rings. Electron-withdrawing groups and halogens, in particular, have been shown to play a crucial role in enhancing potency.

Anticancer Activity

A notable trend in the development of thiourea derivatives as anticancer agents is the incorporation of halogenated phenyl rings.[2] The presence of electron-withdrawing substituents, such as trifluoromethyl (-CF3) and chloro (-Cl) groups, often leads to enhanced cytotoxic effects against various cancer cell lines.[2] For instance, a series of 3-(trifluoromethyl)phenylthiourea analogs demonstrated high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines, with IC50 values often in the low micromolar range.[2][3]

The data presented below compares the in vitro cytotoxic activity of several 1,3-disubstituted thiourea derivatives against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound R1 Substituent R2 Substituent SW480 (IC50 µM) SW620 (IC50 µM) K-562 (IC50 µM) Reference
1 3-(Trifluoromethyl)phenyl4-Chlorophenyl>108.97.9[2]
2 3-(Trifluoromethyl)phenyl3,4-Dichlorophenyl9.01.56.3[2][4]
3 3-(Trifluoromethyl)phenyl4-Bromophenyl9.88.89.2[2]
4 3-(Trifluoromethyl)phenyl4-(Trifluoromethyl)phenyl6.53.54.9[2]
Cisplatin --13.510.32.5[2][3]

SW480: Human primary colon cancer; SW620: Human metastatic colon cancer; K-562: Human chronic myelogenous leukemia.

From this comparison, compound 2 , featuring a 3,4-dichlorophenyl group, emerges as a particularly potent derivative, especially against the metastatic colon cancer cell line SW620, with an IC50 value of 1.5 µM.[2][4] This highlights the positive impact of multiple halogen substitutions on cytotoxic activity.

Antimicrobial Activity

Thiourea derivatives have also been extensively investigated for their antimicrobial properties.[5] Halogen substitution is a recurring theme for enhancing antibacterial activity.[5] A series of 4-chloro-3-nitrophenylthiourea derivatives, for example, exhibited high antibacterial activity against both standard and hospital strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.5-2 µg/mL.[6]

The following table compares the antimicrobial activity of selected 1,3-disubstituted thiourea derivatives against Gram-positive and Gram-negative bacteria. The MIC value represents the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Compound R1 Substituent R2 Substituent S. aureus (MIC µg/mL) E. coli (MIC µg/mL) Reference
5 4-Amino-1-benzylpiperidine4-Fluorophenyl8>128[6][7]
6 Furfurylamine4-Fluorophenyl>128>128[6][7]
7 4-Amino-1-benzylpiperidine2,4-Difluorophenyl128>128[6][7]
8 Furfurylamine2,4-Difluorophenyl8>128[6][7]
Ciprofloxacin --0.5-10.25-1[6]

S. aureus: Staphylococcus aureus (Gram-positive); E. coli: Escherichia coli (Gram-negative).

The data indicates that these derivatives tend to be more effective against Gram-positive bacteria like S. aureus.[5][6][7] For instance, compound 8 , with a furfurylamine and a 2,4-difluorophenyl substituent, showed moderate activity against S. aureus with an MIC of 8 µg/mL.[6][7]

Key Structure-Activity Relationships

The analysis of various 1,3-disubstituted thiourea derivatives reveals several key SAR trends that are crucial for guiding the design of more potent compounds.

SAR_Thiourea cluster_core General Structure cluster_activity Impact on Activity core R1-NH-C(=S)-NH-R2 r1_node Aromatic/Heterocyclic Rings (e.g., Phenyl, Pyridyl) r2_ewg Electron-Withdrawing Groups (-Cl, -Br, -CF3, -NO2) increase Increased Activity (Anticancer & Antimicrobial) r2_ewg->increase r2_edg Electron-Donating Groups (-CH3, -OCH3) decrease Decreased/Variable Activity r2_edg->decrease r2_pos Position of Substituents (meta, para > ortho) r2_pos->increase

Caption: General SAR of 1,3-disubstituted thioureas.

Mechanistic Insights: Induction of Apoptosis and Pathway Inhibition

Several potent thiourea derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[2] Mechanistic studies on active compounds have revealed their ability to trigger key events in the apoptotic cascade, such as the activation of caspases 3/7.[8] Furthermore, some derivatives have been shown to modulate crucial signaling pathways involved in cancer progression, including the inhibition of NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells) activation and the suppression of Vascular Endothelial Growth Factor (VEGF) secretion.[8]

Signaling_Pathway thiourea Thiourea Derivative nfkb_pathway NF-κB Pathway thiourea->nfkb_pathway Inhibits vegf_secretion VEGF Secretion thiourea->vegf_secretion Inhibits apoptosis Apoptosis thiourea->apoptosis Induces cancer_progression Cancer Progression nfkb_pathway->cancer_progression Promotes vegf_secretion->cancer_progression Promotes caspase Caspase 3/7 Activation apoptosis->caspase caspase->cancer_progression Inhibits

Caption: Simplified signaling pathway affected by thiourea derivatives.

Experimental Approach for Evaluation

The discovery and development of novel thiourea derivatives follow a structured experimental workflow. This process begins with the chemical synthesis of a library of compounds, followed by primary screening for biological activity. Promising candidates from the initial screening then undergo more detailed mechanistic studies to elucidate their mode of action.

Experimental_Workflow cluster_synthesis Compound Generation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Thiourea Derivatives antimicrobial Antimicrobial Screening (Broth Microdilution - MIC) synthesis->antimicrobial anticancer Cytotoxicity Screening (MTT Assay - IC50) synthesis->anticancer apoptosis Apoptosis Assay (Annexin V/PI Staining) antimicrobial->apoptosis Lead Compounds pathway Pathway Analysis (NF-κB, VEGF assays) antimicrobial->pathway Lead Compounds anticancer->apoptosis Lead Compounds anticancer->pathway Lead Compounds

Caption: Experimental workflow for evaluating thiourea derivatives.

Detailed Methodologies

MTT Cytotoxicity Assay

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment : Treat the cells with various concentrations of the thiourea derivatives and incubate for 48-72 hours.

  • MTT Addition : Remove the treatment medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

Broth Microdilution Antimicrobial Susceptibility Test

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacteria.

  • Compound Preparation : Prepare serial two-fold dilutions of the thiourea derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation : Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment : Treat cells with the thiourea derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting : Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

  • Incubation : Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis : Add more binding buffer and analyze the cells immediately using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

References

In silico modeling and validation of the biological activity of 1,3-Bis(4-methoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 1,3-Bis(4-methoxyphenyl)thiourea, a symmetrically substituted thiourea derivative with potential therapeutic applications. By integrating in silico modeling with available experimental data for this compound and its structurally related analogs, this document offers a comparative overview of its biological activity, focusing on its anticancer, antioxidant, and enzyme inhibitory properties.

Comparative Biological Activity

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities. The presence of a thiocarbonyl group and N-H moieties allows for critical hydrogen bonding interactions with biological targets. The biological potential of this compound is evaluated here in the context of other thiourea analogs.

Anticancer Activity

While specific cytotoxic data for this compound is not extensively available in the public domain, studies on structurally similar bis-aryl thiourea derivatives have demonstrated significant anticancer potential against various cancer cell lines. The cytotoxic efficacy is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.

For comparative purposes, the table below summarizes the half-maximal inhibitory concentration (IC50) values for various N,N'-disubstituted thiourea derivatives against a panel of human cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1-(4-hexylbenzoyl)-3-methylthioureaT47D (Breast)179Hydroxyurea1803
MCF-7 (Breast)390Hydroxyurea2829
WiDr (Colon)433Hydroxyurea1803
HeLa (Cervical)412Hydroxyurea5632
N1,N3-disubstituted-thiosemicarbazone 7HCT116 (Colon)1.11Doxorubicin8.29
HepG2 (Liver)1.74Doxorubicin1.05
1,3-bis(3,4-dichlorophenyl) thioureaSW620 (Colon)1.5 ± 0.72Cisplatin-
1-(4-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thioureaPC3 (Prostate)6.9 ± 1.64Cisplatin-

Note: The data presented is for structurally related analogs and not for this compound itself. The variation in activity highlights the influence of different substituents on the phenyl rings.

Antioxidant Activity

Thiourea derivatives are known to possess antioxidant properties by scavenging free radicals. The antioxidant capacity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates greater antioxidant activity.

Compound/AnalogDPPH IC50Reference CompoundDPPH IC50
1,3-diphenyl-2-thiourea (DPTU)0.710 ± 0.001 mMAscorbic Acid-
1-benzyl-3-phenyl-2-thiourea (BPTU)11.000 ± 0.015 mMAscorbic Acid-
1,3-bis(3,4-dichlorophenyl) thiourea45 µg/mL--

Note: The antioxidant potential can be significantly influenced by the substitution pattern on the aromatic rings.

Urease Inhibition

Urease is a key enzyme in the pathogenesis of infections caused by bacteria like Helicobacter pylori. Thiourea derivatives are known competitive inhibitors of urease, primarily through the interaction of the thiocarbonyl sulfur with the nickel ions in the enzyme's active site.

Compound/AnalogUrease Inhibition (IC50)Reference CompoundUrease Inhibition (IC50)
Thiourea26.12 ± 2.30 mM (Ki)Acetohydroxamic acid (AHA)-
N-monoarylacetothiourea (b19)0.16 ± 0.05 µMAHA27.2 ± 1.2 µM

Note: The inhibitory potency of thiourea derivatives against urease can be significantly enhanced by appropriate structural modifications.

In Silico Modeling

In silico methods, particularly molecular docking, are powerful tools for predicting the binding affinity and interaction patterns of a ligand with a biological target. This allows for the rationalization of observed biological activities and the design of more potent analogs.

Molecular Docking Workflow

The following diagram illustrates a typical workflow for performing molecular docking studies to predict the binding mode of a thiourea derivative with a target protein.

G Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p_prep Protein Preparation (e.g., PDB download, remove water, add hydrogens) grid Grid Box Generation (Define binding site on protein) p_prep->grid l_prep Ligand Preparation (e.g., 2D to 3D conversion, energy minimization) dock Molecular Docking (e.g., AutoDock Vina) l_prep->dock grid->dock results Analysis of Docking Results (Binding energy, interactions) dock->results vis Visualization (e.g., PyMOL, Discovery Studio) results->vis

A typical workflow for in silico molecular docking studies.
Predicted Binding Mode of this compound

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by thiourea derivatives, leading to anticancer effects.

G Hypothetical Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Thiourea This compound RAF RAF Thiourea->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Hypothetical inhibition of the RAF/MEK/ERK signaling pathway.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible assessment of biological activity.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiourea derivative (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting viability against compound concentration.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

  • DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the thiourea derivative with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

In Silico Molecular Docking

Protocol:

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the 3D structure of this compound and perform energy minimization.

  • Grid Generation: Define the binding site on the protein by generating a grid box that encompasses the active site residues.

  • Docking Simulation: Use software like AutoDock Vina to perform the docking of the ligand into the defined grid box.

  • Analysis: Analyze the docking results to identify the best binding pose based on the binding energy. Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data for this specific compound is limited, the analysis of structurally related analogs suggests potential for significant anticancer, antioxidant, and urease inhibitory activities. The methoxy substituents are likely to influence the pharmacokinetic properties and binding interactions of the molecule. Further in vitro and in vivo studies are warranted to fully elucidate the biological activity and therapeutic potential of this compound. The in silico and experimental protocols outlined in this guide provide a robust framework for such future investigations.

A Comparative Evaluation of Different Synthetic Routes for 1,3-Disubstituted Thioureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of various synthetic routes for 1,3-disubstituted thioureas, a class of compounds with significant applications in medicinal chemistry and drug development.[1][2][3][4] The performance of different methods is evaluated based on experimental data, with a focus on reaction efficiency, yield, and green chemistry principles. Detailed experimental protocols and visual representations of reaction pathways are included to facilitate practical application in a research setting.

Comparative Analysis of Synthetic Routes

The synthesis of 1,3-disubstituted thioureas can be achieved through several distinct pathways. The choice of method often depends on the availability of starting materials, desired substitution pattern (symmetrical vs. unsymmetrical), and scalability. This section provides a comparative overview of the most common synthetic strategies.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction ConditionsTypical YieldsAdvantagesDisadvantages
1. From Isothiocyanates and Amines Isothiocyanates, AminesNone (often self-catalyzed)Room temperature or gentle heating in various solvents (DCM, THF, Ethanol)>90%High yields, simple procedure, readily available starting materials.Isothiocyanates can be toxic and lachrymatory.
2. One-Pot from Amines and Carbon Disulfide Amines, Carbon DisulfideOxidants (e.g., H₂O₂, Air), Base (e.g., NaOH)Room temperature to reflux in aqueous or organic solvents (e.g., DMSO)70-95%Avoids the use of pre-formed isothiocyanates, often uses greener solvents.[5][6]Carbon disulfide is highly flammable and toxic. The reaction can be exothermic.
3. Thionation of Ureas 1,3-Disubstituted UreasLawesson's ReagentReflux in dry solvents (e.g., Toluene, Xylene)50-90%Useful for converting existing urea libraries.Lawesson's reagent is sulfurous and requires careful handling; purification can be challenging.[7]
4. Mechanochemical Synthesis Isothiocyanates, AminesNoneSolvent-free ball milling>99%Environmentally friendly (solvent-free), rapid reaction times, high yields.[8]Requires specialized ball-milling equipment.
5. From Isocyanides, Amines, and Carbon Disulfide Isocyanides, Amines, Carbon DisulfideNoneRoom temperature in ethanolHighForms symmetrical thioureas efficiently.Limited to symmetrical products; isocyanides have a strong, unpleasant odor.

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed above.

Method 1: Synthesis from Isothiocyanate and Amine

This is the most common and straightforward method for preparing 1,3-disubstituted thioureas.

General Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or ethanol.

  • To this solution, add the isothiocyanate (1.0 eq.) dropwise at room temperature with stirring.

  • The reaction is often exothermic and proceeds to completion within a few minutes to a few hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • If the product precipitates, it can be collected by filtration, washed with a cold solvent, and dried.

  • If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Method 2: One-Pot Synthesis from Amines and Carbon Disulfide

This method provides a greener alternative by avoiding the isolation of isothiocyanates.

Synthesis of Unsymmetrical 1,3-Disubstituted Thioureas:

  • To a stirred solution of a primary or secondary amine (1.2 eq.) in DMSO (2 mL), add carbon disulfide (1.2 eq.) at room temperature.

  • Stir the mixture for 30 minutes.

  • Add the second amine (1.0 eq.) to the reaction mixture.

  • Heat the reaction mixture at 70°C for 1-12 hours, monitoring the progress by TLC.[5]

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Synthesis in Aqueous Medium:

  • In a round-bottom flask, a mixture of a secondary amine (1.0 eq.), carbon disulfide (1.2 eq.), and sodium hydroxide (1.1 eq.) in water is stirred at room temperature for 2-3 hours to form the sodium dithiocarbamate salt.

  • To this solution, a primary amine (1.0 eq.) is added, and the mixture is refluxed for 3-12 hours.[6]

  • After cooling, the reaction mixture is acidified with dilute HCl.

  • The precipitated product is collected by filtration, washed with water, and dried.

Method 3: Thionation of 1,3-Disubstituted Urea using Lawesson's Reagent

This method is useful for converting an existing urea scaffold into a thiourea.

General Procedure:

  • A mixture of the 1,3-disubstituted urea (1.0 eq.) and Lawesson's reagent (0.5-1.0 eq.) in dry toluene or xylene is refluxed for 2-24 hours.[7][9]

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to remove phosphorus byproducts.

Method 4: Mechanochemical Synthesis

This solvent-free method is a prime example of green chemistry.

General Procedure:

  • A mixture of the amine (1.0 eq.) and the isothiocyanate (1.0 eq.) is placed in a ball-milling container.

  • The mixture is milled at room temperature for 10-45 minutes.[8]

  • The resulting solid product is typically of high purity and often does not require further purification.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Synthetic_Routes cluster_1 Route 1: From Isothiocyanates cluster_2 Route 2: One-Pot from CS2 cluster_3 Route 3: Thionation of Urea cluster_4 Route 4: Mechanochemical Amine_1 Amine (R-NH2) Thiourea_1 1,3-Disubstituted Thiourea Amine_1->Thiourea_1 Isothiocyanate_1 Isothiocyanate (R'-NCS) Isothiocyanate_1->Thiourea_1 Amine_2a Amine 1 (R-NH2) Thiourea_2 1,3-Disubstituted Thiourea Amine_2a->Thiourea_2 Amine_2b Amine 2 (R'-NH2) Amine_2b->Thiourea_2 CS2_2 Carbon Disulfide (CS2) CS2_2->Thiourea_2 Oxidant_2 Oxidant/Base Oxidant_2->Thiourea_2 Urea_3 1,3-Disubstituted Urea Thiourea_3 1,3-Disubstituted Thiourea Urea_3->Thiourea_3 Lawesson_3 Lawesson's Reagent Lawesson_3->Thiourea_3 Amine_4 Amine (R-NH2) Milling_4 Ball Milling Amine_4->Milling_4 Isothiocyanate_4 Isothiocyanate (R'-NCS) Isothiocyanate_4->Milling_4 Thiourea_4 1,3-Disubstituted Thiourea Milling_4->Thiourea_4

Caption: Comparative overview of four primary synthetic routes to 1,3-disubstituted thioureas.

Experimental_Workflow Start Select Synthetic Route Reagents Prepare Starting Materials and Reagents Start->Reagents Reaction Perform Reaction under Optimized Conditions Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, etc.) Reaction->Monitoring Workup Reaction Workup (e.g., Quenching, Extraction) Monitoring->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure 1,3-Disubstituted Thiourea Characterization->Final_Product

References

Assessing the efficacy of 1,3-Bis(4-methoxyphenyl)thiourea in comparison to known enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative assessment of the enzyme inhibitory efficacy of 1,3-diarylthiourea derivatives, with a focus on compounds structurally related to 1,3-Bis(4-methoxyphenyl)thiourea. Due to a lack of publicly available enzyme inhibition data for this compound, this document evaluates the performance of analogous compounds against known enzyme inhibitors for tyrosinase and urease. This information is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy of Thiourea Derivatives

Thiourea and its derivatives are a class of compounds recognized for their potential as enzyme inhibitors.[1] The sulfur and nitrogen atoms in the thiourea scaffold can chelate metal ions within the active sites of metalloenzymes, leading to inhibition.[2] This section presents a comparison of the inhibitory activity of various thiourea derivatives against the enzymes tyrosinase and urease, alongside established inhibitors.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for agents that control pigmentation.[3][4] Kojic acid is a well-established tyrosinase inhibitor used as a benchmark for comparison.

CompoundTarget EnzymeIC50 (µM)Reference InhibitorIC50 (µM)
Indole-thiourea derivative 4b Mushroom Tyrosinase5.9 ± 2.47Kojic Acid16.4 ± 3.53
ThioacetazoneMushroom Tyrosinase14Kojic Acid-
AmbazoneMushroom Tyrosinase15Kojic Acid-

Data sourced from multiple studies.[3][5]

Urease Inhibition

Urease is a bacterial enzyme that hydrolyzes urea and is implicated in the pathogenesis of various diseases.[6] Thiourea and acetohydroxamic acid are commonly used as standard urease inhibitors.

CompoundTarget EnzymeIC50 (µM)Reference InhibitorIC50 (µM)
Alkyl chain-linked thiourea 3c Jack Bean Urease10.65 ± 0.45Thiourea15.51 ± 0.11
Alkyl chain-linked thiourea 3g Jack Bean Urease15.19 ± 0.58Thiourea15.51 ± 0.11
Quinolone-based thiosemicarbazone 5a Urease1.83Thiourea22.8 ± 1.31
Quinolone-based thiosemicarbazone 5b Urease2.48Acetohydroxamic Acid21.03 ± 0.94
Quinolone-based thiosemicarbazone 5c Urease2.15Thiourea22.8 ± 1.31

Data sourced from multiple studies.[6][7]

Experimental Protocols

The following are generalized protocols for assessing enzyme inhibition, based on common methodologies cited in the literature.

Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay measures the inhibition of mushroom tyrosinase activity.[8][9][10]

  • Preparation of Reagents:

    • Phosphate Buffer (0.1 M, pH 6.5-6.8)

    • Mushroom Tyrosinase solution (e.g., 200 units/mL in phosphate buffer)

    • L-tyrosine or L-DOPA solution (e.g., 1 mM in phosphate buffer)

    • Test compound and reference inhibitor (e.g., Kojic Acid) solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add phosphate buffer, the test compound or reference inhibitor solution, and the substrate solution (L-tyrosine or L-DOPA).

    • Initiate the reaction by adding the mushroom tyrosinase solution.

    • Incubate the plate at a controlled temperature (e.g., 25-37°C) for a specific duration (e.g., 15-30 minutes).

    • Measure the absorbance of the resulting colored product (dopachrome) at a specific wavelength (typically 475-490 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without an inhibitor, and A_sample is the absorbance with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Jack Bean Urease Inhibition Assay

This assay determines the inhibitory effect on jack bean urease activity by measuring the amount of ammonia produced from urea hydrolysis.

  • Preparation of Reagents:

    • Phosphate Buffer (e.g., 100 mM, pH 6.8) containing urea (e.g., 25 mM).

    • Jack Bean Urease solution (e.g., 2 mg/mL in phosphate buffer).

    • Test compound and reference inhibitor (e.g., Thiourea or Acetohydroxamic Acid) solutions at various concentrations.

    • Phenol-hypochlorite reagents for ammonia detection (Berthelot's method).

  • Assay Procedure:

    • Pre-incubate the jack bean urease solution with the test compound or reference inhibitor in phosphate buffer at 37°C for a set time (e.g., 30 minutes).

    • Add the urea-containing buffer to start the enzymatic reaction and incubate for another period (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding a strong acid (e.g., 4% H₂SO₄).

    • Determine the amount of ammonia produced using the Berthelot method, which involves the addition of phenol and hypochlorite reagents to produce a colored indophenol product.

    • Measure the absorbance of the indophenol product at a wavelength of approximately 625 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated based on the difference in ammonia concentration between the control and the sample.

    • The IC50 value is determined from the dose-response curve.

Visualizing Pathways and Processes

To better understand the context of enzyme inhibition and the experimental procedures, the following diagrams are provided.

Melanin_Synthesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Leukodopachrome Leukodopachrome Dopaquinone->Leukodopachrome Dopachrome Dopachrome Leukodopachrome->Dopachrome Melanin Melanin Dopachrome->Melanin Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone Thiourea_Inhibitor Thiourea Inhibitor Thiourea_Inhibitor->Tyrosinase Inhibition

Melanogenesis pathway showing the role of tyrosinase and its inhibition.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Enzyme, Substrate, and Inhibitor Solutions Mix Mix Enzyme, Inhibitor, and Buffer Reagents->Mix Incubate_Pre Pre-incubate Mix->Incubate_Pre Add_Substrate Add Substrate to Initiate Reaction Incubate_Pre->Add_Substrate Incubate_Reaction Incubate for Reaction Time Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (if necessary) Incubate_Reaction->Stop_Reaction Measure Measure Product Formation (Absorbance) Stop_Reaction->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

General workflow for an in vitro enzyme inhibition assay.

References

Investigating the Cross-Reactivity and Target Specificity of 1,3-Bis(4-methoxyphenyl)thiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,3-Bis(4-methoxyphenyl)thiourea, exploring its potential cross-reactivity and target specificity. Due to the limited publicly available data on this specific compound, this guide draws comparisons from structurally related thiourea derivatives and well-characterized alternative compounds to infer its likely biological activities and off-target effects.

Executive Summary

This compound belongs to the diaryl thiourea class of compounds, which have demonstrated a broad range of biological activities. These activities primarily include urease inhibition and cytotoxic effects against various cancer cell lines. The thiourea scaffold is known to interact with multiple biological targets, suggesting a potential for cross-reactivity. This guide presents available quantitative data for related compounds to provide a predictive assessment of this compound's performance and compares it with established inhibitors. Detailed experimental protocols for key assays are also provided to facilitate further investigation.

Comparative Analysis of Target Specificity and Cross-Reactivity

To contextualize the potential activity of this compound, we compare the inhibitory concentrations (IC50) of structurally similar thiourea derivatives against known targets, alongside well-characterized inhibitors that serve as benchmarks.

Urease Inhibition

Thiourea derivatives are recognized for their potent urease inhibitory activity. The proposed mechanism involves the interaction of the thiocarbonyl sulfur with the nickel ions in the urease active site.

CompoundTargetIC50 (µM)Reference CompoundTargetIC50 (µM)
1,3-Diarylthiourea derivative (nitro-substituted)Jack Bean Urease0.464Thiourea (Standard)Jack Bean Urease21.0 - 27.5
Alkyl chain-linked thiourea derivative (3c)Jack Bean Urease10.65 ± 0.45Acetohydroxamic acid (AHA)H. pylori Urease42
N,N'-disubstituted thiourea derivative (most potent)Jack Bean Urease5.53 ± 0.02N-(n-butyl)phosphorictriamide (NBPTO)Urease0.0021

Data for this compound is not available. Values are for representative, highly potent thiourea derivatives found in the literature to indicate potential efficacy.

Cytotoxic Activity against Cancer Cell Lines

Diaryl thiourea derivatives have demonstrated cytotoxicity against a range of cancer cell lines. The mechanism is often multifactorial, potentially involving the inhibition of kinases or other signaling proteins.

CompoundCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)
1,3-Bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung Cancer)0.2DoxorubicinMCF-7 (Breast Cancer)4.57
1,3-Phenyl bis-thiourea derivative (41J)Jurkat (T-cell leukemia)0.161 ± 0.0073DoxorubicinHCT-116 (Colon Cancer)2.11
N,N'-Diarylthiourea derivative (4)MCF-7 (Breast Cancer)338.33 ± 1.52DoxorubicinHeLa (Cervical Cancer)2.35
Bis-thiourea derivative (19)MOLT-3 (T-cell leukemia)1.50EtoposideHepG2 (Liver Cancer)>100

Data for this compound is not available. Values are for representative thiourea derivatives to indicate potential cytotoxic potency.

Potential Kinase Inhibition and Off-Target Effects

The structural similarity of some thiourea derivatives to known kinase inhibitors suggests that they may possess kinase inhibitory activity. This can be a source of both therapeutic effects and off-target toxicities. For comparison, the profiles of two well-known kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sorafenib (a multi-kinase inhibitor containing a urea moiety), are presented.

CompoundPrimary TargetsNotable Off-Targets
This compound (Predicted) Urease, potentially various kinases and other enzymes.Unknown, but cross-reactivity with multiple kinases is plausible based on related compounds.
Staurosporine Broad spectrum kinase inhibitor (PKC, PKA, CAMKII, etc.)Very broad, inhibits a large portion of the kinome.[1]
Sorafenib RAF kinases, VEGFR, PDGFR, c-Kit.Multiple other kinases, leading to side effects like hypertension and hand-foot syndrome.[2][3]

Experimental Protocols

To facilitate the investigation of this compound, detailed protocols for key experimental assays are provided below.

In Vitro Urease Inhibition Assay

This protocol is adapted from standard spectrophotometric methods for determining urease activity.

Materials:

  • Jack Bean Urease

  • Urea solution (100 mM)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Phenol-hypochlorite reagent

  • This compound and reference inhibitors

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in the appropriate solvent.

  • In a 96-well plate, add 25 µL of phosphate buffer, 10 µL of urease enzyme solution, and 5 µL of the test compound solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 55 µL of urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the color by adding 45 µL of phenol reagent followed by 70 µL of alkali reagent.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the compound concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the steps to determine if a compound binds to a specific target protein in a cellular environment.

Materials:

  • Cell line expressing the target protein

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • Thermal cycler, electrophoresis and western blotting equipment

Procedure:

  • Compound Treatment: Treat cultured cells with the desired concentration of the test compound or vehicle control for a specified time.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.

  • Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice.

  • Centrifugation: Separate the soluble fraction (containing stabilized protein) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blotting:

    • Collect the supernatant and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane and probe with the primary antibody against the target protein.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the amount of soluble target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In Vitro Kinase Profiling (ADP-Glo™ Kinase Assay)

This is a general protocol for a luminescence-based kinase assay to screen for inhibitory activity.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound and reference inhibitors

  • 96-well or 384-well white microplate

  • Luminometer

Procedure:

  • Kinase Reaction: In a white microplate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations. Include appropriate controls (no enzyme, no compound).

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP and then measure the newly synthesized ATP through a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Proteomic Sample Preparation for Target Deconvolution (FASP)

Filter-Aided Sample Preparation (FASP) is a method to prepare samples for mass spectrometry-based proteomic analysis to identify potential off-targets.

Materials:

  • Cell lysate treated with the compound or vehicle

  • Urea solution (8 M)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Ammonium bicarbonate buffer

  • Microcon centrifugal filter units (e.g., 30 kDa MWCO)

  • Mass spectrometer

Procedure:

  • Lysis and Reduction: Lyse cells in a buffer containing SDS and a reducing agent like DTT. Heat the sample to denature proteins.

  • Filter Loading: Load the lysate onto the filter unit and centrifuge to remove the buffer.

  • Washing and Alkylation: Wash the proteins on the filter with urea solution. Then, add IAA to alkylate the cysteine residues, followed by further washing with urea and then ammonium bicarbonate buffer.

  • Digestion: Add trypsin to the filter unit and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Elution: Elute the peptides from the filter by centrifugation.

  • Mass Spectrometry: Analyze the eluted peptides by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Use proteomic software to identify and quantify the proteins in the sample. Compare the protein profiles of the compound-treated and vehicle-treated samples to identify proteins whose abundance or thermal stability (if combined with CETSA) is altered by the compound, indicating potential targets.

Visualizations

Signaling Pathway Diagram

This diagram illustrates a generic kinase signaling cascade that could be a potential target for thiourea derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Ligand Growth Factor Ligand->Receptor Thiourea This compound (Potential Inhibitor) Thiourea->RAF Potential Inhibition

Caption: A potential kinase signaling pathway that could be inhibited by thiourea derivatives.

Experimental Workflow Diagram

This diagram outlines the workflow for the Cellular Thermal Shift Assay (CETSA).

CETSA_Workflow A 1. Cell Culture and Compound Treatment B 2. Harvest and Aliquot Cells A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate Soluble/Insoluble) D->E F 6. Collect Supernatant (Soluble Proteins) E->F G 7. Western Blot Analysis (SDS-PAGE, Transfer, Antibody Probing) F->G H 8. Data Analysis (Quantify Bands, Plot Melting Curve) G->H

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Logical Relationship Diagram

This diagram illustrates the logical flow for investigating the on-target versus off-target effects of a compound.

Logical_Relationship cluster_validation Validation Experiments Start Observed Cellular Phenotype Question On-Target or Off-Target Effect? Start->Question CETSA CETSA for Target Engagement Question->CETSA Mutant Rescue with Drug-Resistant Mutant Question->Mutant RNAi Phenocopy with RNAi/CRISPR Question->RNAi OnTarget On-Target Effect Confirmed OffTarget Potential Off-Target Effect Proteomics Chemoproteomics for Off-Target Identification OffTarget->Proteomics CETSA->OnTarget Positive CETSA->OffTarget Negative Mutant->OnTarget Rescue Mutant->OffTarget No Rescue RNAi->OnTarget Phenocopy RNAi->OffTarget No Phenocopy

Caption: A logical workflow for differentiating on-target from off-target effects.

References

Safety Operating Guide

Proper Disposal of 1,3-Bis(4-methoxyphenyl)thiourea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 1,3-Bis(4-methoxyphenyl)thiourea must adhere to strict safety and disposal protocols to mitigate potential risks to both personnel and the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring the safety of laboratory staff and compliance with regulatory standards.

I. Immediate Safety and Hazard Considerations

Key Hazards:

  • Acute Toxicity: Harmful or toxic if swallowed.[1][2]

  • Carcinogenicity: Suspected of causing cancer.[3]

  • Reproductive Toxicity: Suspected of damaging the unborn child.[3]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[3][4]

Incompatible Materials:

  • Strong acids and bases[5]

  • Strong oxidizing agents[5][6][7]

  • Acrolein, acrylaldehyde, hydrogen peroxide, and nitric acid[6]

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE) to prevent exposure.

PPE ComponentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Body Protection A lab coat or chemical-resistant apron.
Respiratory If there is a risk of dust formation, use a NIOSH-approved respirator.[8]

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of personnel and prevents environmental contamination.

Step 1: Waste Collection

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Avoid mixing this waste with other chemical waste streams to prevent unforeseen reactions.

  • Contaminated materials, such as weighing paper, gloves, and wipers, should also be collected in the same container.

Step 2: Spill Management

  • In the event of a spill, evacuate the immediate area and restrict access.

  • Wear the appropriate PPE before attempting to clean the spill.

  • Avoid generating dust.[3][8]

  • Gently sweep or scoop up the spilled solid and place it into the designated waste container.[5][8]

  • After the bulk of the material has been removed, decontaminate the spill area with a suitable solvent (e.g., water), and collect the cleaning materials for disposal.

  • Prevent spilled material from entering drains, sewers, or watercourses.[3][4][8]

Step 3: Final Disposal

  • All waste containing this compound is to be treated as hazardous waste.

  • The sealed waste container must be disposed of through a licensed waste disposal contractor or an approved waste management facility.[3]

  • Disposal must be in accordance with all local, regional, and national environmental regulations.[8]

  • Incineration at an approved industrial combustion plant is a common disposal method for such compounds.[4]

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat - Respirator (if needed) B Collect Waste Chemical and Contaminated Materials A->B C Place in a Labeled, Sealed Container B->C H Store Waste Container in a Secure Area C->H D Isolate Spill Area E Clean Up Spill Without Generating Dust D->E F Decontaminate Spill Area E->F G Collect Cleanup Materials in Waste Container F->G G->C I Arrange for Pickup by a Licensed Waste Contractor H->I J Ensure Disposal Complies with All Regulations I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,3-Bis(4-methoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling, use, and disposal of 1,3-Bis(4-methoxyphenyl)thiourea. The following procedures are based on established protocols for handling thiourea derivatives to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for minimizing risk and maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent with safety protocols for thiourea-based compounds, the following personal protective equipment is mandatory when handling this compound.[1][5]

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[4][6][7]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1][6]Prevents skin contact and potential absorption.
Body Protection Laboratory coat.[1][5]Protects against contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) if not handled in a fume hood or if dust is generated.[1][4]Prevents inhalation of airborne particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and procedural consistency.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][8]

  • Store locked up and away from incompatible materials such as oxidizing agents.[4]

2. Handling and Use:

  • All manipulations, including weighing and transferring, should be conducted in a certified chemical fume hood to avoid dust generation.[2][9]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

  • Wash hands thoroughly after handling.[10]

3. Spill Management:

  • In case of a spill, evacuate the area and prevent the entry of unnecessary personnel.

  • For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4] Dampening the material with water can help prevent dusting.[4]

  • For major spills, alert emergency responders and ensure the area is well-ventilated.[4]

  • Use appropriate PPE during cleanup.[4]

4. First Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[11]

  • If on Skin: Remove contaminated clothing and wash the skin with plenty of soap and water.[8][11]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][10]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[8][11]

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste.

  • Waste Collection: Collect waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.[5]

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[2] Do not mix with other waste streams.[2] Engage a licensed chemical waste disposal company for removal.

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for handling this compound safely.

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage a Don PPE b Prepare Fume Hood a->b c Weigh Chemical b->c d Perform Experiment c->d e Clean Work Area d->e h Return to Storage d->h f Dispose of Waste e->f g Doff PPE f->g h->e

Caption: Standard workflow for handling this compound.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate report Report Incident decontaminate->report

Caption: Workflow for responding to a chemical spill.

References

×

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1,3-Bis(4-methoxyphenyl)thiourea

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